molecular formula C37H42BClF2N6O6S B15358963 ER-Tracker Green

ER-Tracker Green

Cat. No.: B15358963
M. Wt: 783.1 g/mol
InChI Key: DOQZRTREFZBLMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ER-Tracker Green (BODIPY FL Glibenclamide) is a cell-permeant, live-cell stain that is highly selective for the endoplasmic reticulum (ER), the largest organelle in eukaryotic cells and central to lipid and protein synthesis, protein folding, and calcium homeostasis . This probe consists of a green-fluorescent BODIPY FL dye conjugated to glibenclamide, which targets the sulfonylurea receptors of ATP-sensitive K+ channels that are prominently expressed on the ER membrane . This targeting mechanism provides a highly specific staining pattern for the intricate tubular and sheet-like structure of the ER network . The reagent is recommended for live-cell imaging applications only, as fixation with aldehydes or alcohols is known to inhibit staining . It exhibits excitation and emission maxima at approximately 504 nm and 511 nm, respectively, making it compatible with standard FITC filter sets on fluorescence microscopes . For use, the 100 µg lyophilized solid is reconstituted in DMSO to create a 1 mM stock solution, which is then diluted into culture media to a typical working concentration of 2 µM for immediate analysis of live cells . To optimize results, using phenol red-free media is advised to reduce background fluorescence . Researchers should note that the pharmacological activity of the glibenclamide moiety could potentially affect ER function . Furthermore, variable expression of sulfonylurea receptors in some specialized cell types may result in labeling outside of the ER . The product is stable for 6 months when stored properly at –20°C, desiccated, and protected from light . This compound is a valuable tool for visualizing ER morphology and dynamics in real-time and is suitable for multiplexing with other organelle-specific probes . This product is For Research Use Only and is not intended for diagnostic procedures.

Properties

Molecular Formula

C37H42BClF2N6O6S

Molecular Weight

783.1 g/mol

IUPAC Name

5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-3-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]-2-methoxybenzamide

InChI

InChI=1S/C37H42BClF2N6O6S/c1-23-19-24(2)46-33(23)22-29-12-11-28(47(29)38(46,40)41)13-16-34(48)44-32-21-26(39)20-31(35(32)53-3)36(49)42-18-17-25-9-14-30(15-10-25)54(51,52)45-37(50)43-27-7-5-4-6-8-27/h9-12,14-15,19-22,27H,4-8,13,16-18H2,1-3H3,(H,42,49)(H,44,48)(H2,43,45,50)

InChI Key

DOQZRTREFZBLMY-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NC4=CC(=CC(=C4OC)C(=O)NCCC5=CC=C(C=C5)S(=O)(=O)NC(=O)NC6CCCCC6)Cl)C)C)(F)F

Origin of Product

United States

Foundational & Exploratory

Visualizing Endoplasmic Reticulum Morphology and Dynamics: A Technical Guide to ER-Tracker™ Green

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ER-Tracker™ Green, a fluorescent probe designed for the selective staining and visualization of the endoplasmic reticulum (ER) in living cells. This document outlines the core principles of the probe, detailed experimental protocols, and key quantitative data to facilitate its effective implementation in research and drug development applications.

The endoplasmic reticulum is a critical organelle involved in protein synthesis and modification, lipid metabolism, and calcium homeostasis. Its intricate and dynamic network of tubules and cisternae plays a pivotal role in cellular function and is a key target in various disease states. ER-Tracker™ Green offers a powerful tool for investigating ER morphology, dynamics, and response to therapeutic agents.

Core Principles and Mechanism of Action

ER-Tracker™ Green is a cell-permeant stain composed of the green-fluorescent BODIPY™ FL dye conjugated to glibenclamide.[1][2][3][4] The selectivity of ER-Tracker™ Green for the endoplasmic reticulum is conferred by the glibenclamide component.[1] Glibenclamide, a sulfonylurea drug, specifically binds to the sulfonylurea receptors (SUR) of ATP-sensitive potassium (KATP) channels, which are prominently expressed on the ER membrane. This targeted binding allows for the precise and high-contrast fluorescent labeling of the ER network in live cells.

It is important to note that due to its mechanism of action, the pharmacological activity of glibenclamide could potentially influence ER function. Additionally, variable expression of sulfonylurea receptors in certain specialized cell types may result in non-ER labeling.

cluster_cell Live Cell cluster_er Endoplasmic Reticulum ER_Tracker ER-Tracker™ Green (BODIPY™ FL-Glibenclamide) Cell_Membrane Cell Membrane ER_Tracker->Cell_Membrane Cell Permeant Cytosol Cytosol SUR Sulfonylurea Receptor (on KATP Channel) Cytosol->SUR Binding ER_Membrane ER Membrane Start Start Prep_Stock Prepare 1 mM Stock Solution (in DMSO) Start->Prep_Stock Store_Stock Aliquot and Store Stock at -20°C Prep_Stock->Store_Stock Prep_Working Prepare Working Solution (100 nM - 2 µM in media) Store_Stock->Prep_Working Stain_Cells Incubate Cells with Working Solution (15-30 min) Prep_Working->Stain_Cells Culture_Cells Culture Cells on Imaging Dish Culture_Cells->Stain_Cells Wash_Cells Wash Cells with Fresh Media Stain_Cells->Wash_Cells Image_Cells Live-Cell Fluorescence Microscopy (FITC/GFP filters) Wash_Cells->Image_Cells End End Image_Cells->End

References

ER-Tracker™ Green (BODIPY™ FL Glibenclamide): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-Tracker™ Green (BODIPY™ FL Glibenclamide) is a highly selective, cell-permeant fluorescent probe designed for the precise labeling and visualization of the endoplasmic reticulum (ER) in living cells. Comprising a potent green-fluorescent BODIPY™ FL dye covalently linked to glibenclamide, this probe offers exceptional specificity by targeting the sulfonylurea receptors (SUR) of ATP-sensitive potassium (KATP) channels, which are abundantly expressed on the ER membrane.[1][2][3][4][5] Its robust photostability and low cytotoxicity make it an invaluable tool for dynamic studies of ER morphology, function, and its role in various cellular signaling pathways. This guide provides a comprehensive overview of its structure, properties, experimental protocols, and applications in cellular research.

Chemical Structure and Properties

ER-Tracker™ Green is a conjugate of the BODIPY™ FL fluorophore and the sulfonylurea drug glibenclamide. This unique structure underpins its high affinity and specificity for the endoplasmic reticulum.

Chemical Structure:

ER-Tracker Green BODIPY FL glibenclamide chemical structure

Caption: Chemical structure of ER-Tracker™ Green (BODIPY™ FL Glibenclamide).

Physicochemical and Spectroscopic Properties

The quantitative properties of ER-Tracker™ Green are summarized in the table below. These parameters are essential for designing and executing fluorescence microscopy experiments.

PropertyValueReference
Molecular Formula C₃₇H₄₂BClF₂N₆O₆S
Molecular Weight 783.10 g/mol
Excitation Maximum (λex) 504 nm
Emission Maximum (λem) 511 nm
Appearance Lyophilized solid
Solubility DMSO

Note: While the exact quantum yield and molar absorptivity for the conjugated ER-Tracker™ Green are not readily published, the parent BODIPY™ FL dye is known for its high fluorescence quantum yield (often approaching 1.0) and a high molar extinction coefficient (>80,000 cm⁻¹M⁻¹), indicating a very bright and efficient fluorophore.

Mechanism of Action and Biological Properties

The specificity of ER-Tracker™ Green for the endoplasmic reticulum is conferred by the glibenclamide moiety. Glibenclamide is a well-characterized inhibitor of ATP-sensitive potassium (KATP) channels, binding with high affinity to the sulfonylurea receptor (SUR) subunit of these channels. The prominent expression of SUR on the ER membrane ensures the targeted accumulation of the probe within this organelle.

It is important to note that due to the pharmacological activity of glibenclamide, the probe could potentially influence ER function. Additionally, variations in the expression levels of sulfonylurea receptors in certain specialized cell types may lead to off-target labeling.

DOT Diagram: Mechanism of ER-Tracker™ Green Localization

cluster_cell Living Cell cluster_er Endoplasmic Reticulum Cell_Membrane Cytosol ER_Membrane SUR Sulfonylurea Receptor (SUR) ER_Tracker ER-Tracker™ Green (BODIPY™ FL-Glibenclamide) ER_Tracker->SUR  Binds to

Caption: Mechanism of ER-Tracker™ Green localization to the ER via glibenclamide binding to SUR.

Experimental Protocols

Reagent Preparation

1. Stock Solution (1 mM):

  • ER-Tracker™ Green is typically supplied as a lyophilized solid.

  • To prepare a 1 mM stock solution, reconstitute the contents of a 100 µg vial in 128 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Mix thoroughly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. Properly stored, the stock solution is stable for up to six months.

2. Working Solution (100 nM - 2 µM):

  • Dilute the 1 mM stock solution in a serum-free cell culture medium or an appropriate buffer (e.g., PBS) to the desired final concentration. A typical working concentration range is 100 nM to 2 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically. For many cell lines, a working concentration of 2 µM is recommended.

Staining Protocol for Adherent Cells
  • Grow adherent cells on sterile coverslips or in glass-bottom dishes.

  • When cells have reached the desired confluency, remove the culture medium.

  • Add the pre-warmed ER-Tracker™ Green working solution to the cells, ensuring the entire surface is covered.

  • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Remove the staining solution and wash the cells twice with fresh, pre-warmed culture medium.

  • The cells are now ready for live-cell imaging under a fluorescence microscope.

Staining Protocol for Suspension Cells
  • Harvest suspension cells by centrifugation at 1000 x g for 3-5 minutes at 4°C.

  • Discard the supernatant and wash the cells twice with PBS, centrifuging between washes.

  • Resuspend the cell pellet to a density of 1 x 10⁶ cells/mL in the ER-Tracker™ Green working solution.

  • Incubate for 5-30 minutes at room temperature.

  • Centrifuge at 400 x g for 3-4 minutes at 4°C and discard the supernatant.

  • Wash the cells twice with PBS.

  • Resuspend the final cell pellet in serum-free culture medium or PBS for analysis by fluorescence microscopy or flow cytometry.

Important Considerations:

  • ER-Tracker™ Green is intended for live-cell imaging only. Fixation with aldehydes or alcohols will compromise the staining. However, some protocols suggest that the staining pattern is partially retained after formaldehyde fixation.

  • To minimize background fluorescence, consider using phenol red-free medium for the final wash and during imaging.

DOT Diagram: Experimental Workflow for Staining Adherent Cells

Start Start Cell_Culture Culture adherent cells on coverslips or glass-bottom dishes Start->Cell_Culture Prepare_Working_Solution Prepare ER-Tracker™ Green working solution (100 nM - 2 µM) Cell_Culture->Prepare_Working_Solution Remove_Medium Remove culture medium Prepare_Working_Solution->Remove_Medium Add_Stain Add working solution to cells Remove_Medium->Add_Stain Incubate Incubate for 15-30 min at 37°C Add_Stain->Incubate Wash Wash cells twice with fresh medium Incubate->Wash Image Proceed to live-cell fluorescence microscopy Wash->Image End End Image->End

Caption: A streamlined workflow for staining adherent cells with ER-Tracker™ Green.

Applications in Signaling Pathway Research

ER-Tracker™ Green is a powerful tool for investigating the role of the endoplasmic reticulum in various cellular signaling pathways.

ER Stress and the Unfolded Protein Response (UPR)

ER stress, characterized by the accumulation of unfolded or misfolded proteins in the ER lumen, activates the unfolded protein response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis. ER-Tracker™ Green can be used to visualize changes in ER morphology and integrity during ER stress, providing a qualitative assessment of the cellular response to stress-inducing agents. While it does not directly measure UPR activation, it can be used in conjunction with other assays to correlate ER structural changes with the activation of specific UPR branches.

Autophagy (Reticulophagy)

Reticulophagy is a selective form of autophagy that targets portions of the ER for degradation. This process is crucial for ER quality control and cellular homeostasis. ER-Tracker™ Green, in combination with lysosomal probes like LysoTracker™ Red, can be used to visualize the co-localization of ER fragments with lysosomes, a key event in reticulophagy. This allows for the qualitative and quantitative assessment of reticulophagy in response to various stimuli.

DOT Diagram: Investigating Reticulophagy using ER-Tracker™ Green

cluster_workflow Reticulophagy Visualization Workflow Induce_Reticulophagy Induce Reticulophagy (e.g., starvation, drug treatment) Stain_Cells Co-stain live cells with ER-Tracker™ Green and LysoTracker™ Red Induce_Reticulophagy->Stain_Cells Image_Cells Acquire fluorescence images (Green and Red channels) Stain_Cells->Image_Cells Analyze_Colocalization Analyze co-localization of ER-Tracker™ and LysoTracker™ signals Image_Cells->Analyze_Colocalization Conclusion Increased co-localization indicates ER fragments in lysosomes (Reticulophagy) Analyze_Colocalization->Conclusion

Caption: Workflow for studying reticulophagy by co-localization of ER-Tracker™ Green and a lysosomal probe.

Conclusion

ER-Tracker™ Green (BODIPY™ FL Glibenclamide) is a highly specific and photostable fluorescent probe that has become an indispensable tool for the study of the endoplasmic reticulum in living cells. Its unique targeting mechanism, coupled with the excellent photophysical properties of the BODIPY™ FL dye, enables detailed visualization of ER morphology and dynamics. The protocols and applications outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this probe in their investigations into the intricate roles of the ER in cellular health and disease.

References

ER-Tracker Green: An In-depth Technical Guide to its Applications in Cell Biology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ER-Tracker Green, a fluorescent probe crucial for the investigation of the endoplasmic reticulum (ER) in living cells. We will delve into its mechanism of action, key applications in cell biology, particularly in the context of ER stress and drug discovery, and provide detailed experimental protocols. This guide is designed to equip researchers with the knowledge to effectively utilize this compound in their studies.

Core Principles of this compound

This compound is a cell-permeant stain highly selective for the endoplasmic reticulum.[1] Its molecular structure consists of the green-fluorescent dye BODIPY™ FL conjugated to glibenclamide. Glibenclamide, a sulfonylurea drug, specifically binds to the sulfonylurea receptors (SURs) of ATP-sensitive potassium (KATP) channels, which are prominently expressed on the ER membrane.[2] This targeted binding mechanism ensures the specific accumulation of the fluorescent dye within the ER lumen, allowing for clear visualization of this organelle.[2]

Key Properties of this compound:

PropertyValueReference
Excitation Maximum~504 nm
Emission Maximum~511 nm
Molecular Weight~783.1 g/mol
Solvent for Stock SolutionDMSO

Mechanism of Action and Cellular Localization

The specificity of this compound for the endoplasmic reticulum is conferred by the glibenclamide moiety. The workflow for its mechanism of action is as follows:

ER_Tracker_Green This compound Cell_Membrane Cell Membrane ER_Tracker_Green->Cell_Membrane Permeates Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm ER_Membrane ER Membrane Cytoplasm->ER_Membrane SUR Sulfonylurea Receptor (SUR) ER_Membrane->SUR Binds to Fluorescence Green Fluorescence SUR->Fluorescence Accumulation leads to

Caption: Mechanism of this compound localization.

Applications in Cell Biology Research

This compound has become an indispensable tool for studying the dynamic nature of the endoplasmic reticulum. Its primary applications include the visualization of ER morphology, the investigation of ER stress and the unfolded protein response (UPR), and its use in drug discovery and high-content screening.

Visualization of ER Morphology

This compound allows for high-resolution imaging of the intricate network of ER tubules and cisternae in living cells. This is particularly valuable for studying ER dynamics, including its role in cell division, migration, and its interactions with other organelles.

Investigating ER Stress and the Unfolded Protein Response (UPR)

ER stress, a condition arising from the accumulation of unfolded or misfolded proteins in the ER, activates a complex signaling network known as the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.

This compound can be used to monitor morphological changes in the ER that are characteristic of ER stress, such as ER expansion. One study demonstrated that treatment of HepG2 cells with an ER stress inhibitor, 4μ8C, led to a significant reduction in ER size as quantified by ER-Tracker staining, indicating an inhibition of the IRE1α-XBP1 pathway of the UPR.

The UPR is mediated by three main sensor proteins located on the ER membrane: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (Activating transcription factor 6).

UPR_Pathway cluster_nucleus Transcriptional Regulation ER_Stress ER Stress (Unfolded Proteins) BiP BiP/GRP78 ER_Stress->BiP sequesters IRE1 IRE1α BiP->IRE1 dissociates PERK PERK BiP->PERK dissociates ATF6 ATF6 BiP->ATF6 dissociates XBP1_u XBP1 mRNA (unspliced) IRE1->XBP1_u splices eIF2a eIF2α PERK->eIF2a phosphorylates Golgi Golgi ATF6->Golgi translocates to XBP1_s XBP1s mRNA (spliced) XBP1_u->XBP1_s XBP1_p XBP1s Protein XBP1_s->XBP1_p translation Nucleus Nucleus XBP1_p->Nucleus Chaperones ↑ Chaperones XBP1_p->Chaperones ERAD ↑ ERAD XBP1_p->ERAD eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 eIF2a_P->ATF4 preferential translation Translation_Attenuation Translation Attenuation eIF2a_P->Translation_Attenuation ATF4->Nucleus ATF4->Chaperones Apoptosis Apoptosis ATF4->Apoptosis ATF6_c Cleaved ATF6 Golgi->ATF6_c cleavage ATF6_c->Nucleus ATF6_c->Chaperones

Caption: The Unfolded Protein Response (UPR) Signaling Pathway.
Drug Discovery and High-Content Screening

The role of ER stress in various diseases, including cancer and neurodegenerative disorders, has made it an attractive target for drug discovery. High-content screening (HCS) platforms, which combine automated microscopy and sophisticated image analysis, can utilize this compound to identify and characterize compounds that modulate ER stress.

In a typical HCS workflow, cells are plated in multi-well plates, treated with a library of compounds, and then stained with this compound and other fluorescent markers (e.g., a nuclear stain). Automated imaging and analysis can then quantify various cellular parameters, including:

  • ER Area and Intensity: To assess ER expansion or fragmentation.

  • ER Texture: To identify more subtle changes in ER morphology.

  • Cell Viability: To screen for cytotoxic effects.

HCS_Workflow Plate_Cells Plate Cells in Multi-well Plates Compound_Treatment Treat with Compound Library Plate_Cells->Compound_Treatment Staining Stain with this compound & Nuclear Stain Compound_Treatment->Staining Imaging Automated Microscopy Staining->Imaging Image_Analysis Image Analysis (Segmentation & Feature Extraction) Imaging->Image_Analysis Data_Analysis Data Analysis (Hit Identification) Image_Analysis->Data_Analysis Hit_Validation Hit Validation & Secondary Assays Data_Analysis->Hit_Validation

Caption: High-Content Screening Workflow using this compound.

Quantitative Data Presentation

While specific quantitative data is highly dependent on the experimental setup, the following tables illustrate how data from this compound experiments can be presented.

Table 1: Quantification of ER Area in Response to ER Stress Inducers

This table is a representative example based on findings where ER stress leads to ER expansion.

TreatmentConcentrationMean ER Area (µm²) ± SDFold Change vs. Control
Control (DMSO)-150.5 ± 12.31.0
Tunicamycin2 µg/mL225.8 ± 18.71.5
Thapsigargin1 µM210.2 ± 15.91.4

Table 2: High-Content Screening Hit Identification

This table represents hypothetical data from a screen for compounds that rescue ER stress-induced cell death.

Compound IDER Area (Fold Change)Cell Viability (%)Hit Candidate
Cmpd-0011.695No
Cmpd-0021.192Yes
Cmpd-0031.845No
Cmpd-0041.288Yes

Detailed Experimental Protocols

Preparation of this compound Stock and Working Solutions
  • Stock Solution (1 mM): this compound is typically supplied as a lyophilized powder. To prepare a 1 mM stock solution, reconstitute the contents of a 100 µg vial in 128 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO). Mix well by vortexing. Store the stock solution in aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Working Solution (100 nM - 1 µM): On the day of the experiment, dilute the 1 mM stock solution in a suitable buffer, such as serum-free medium or Hank's Balanced Salt Solution (HBSS) with calcium and magnesium, to a final working concentration of 100 nM to 1 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.

Staining Protocol for Adherent Cells
  • Cell Culture: Grow adherent cells on sterile glass coverslips or in optically clear multi-well plates to the desired confluency.

  • Wash: Gently aspirate the culture medium and wash the cells once with pre-warmed (37°C) serum-free medium or HBSS.

  • Staining: Add the pre-warmed this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Wash: Remove the staining solution and wash the cells twice with pre-warmed medium or buffer.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with a standard FITC filter set (Excitation/Emission: ~490/525 nm). Note: this compound is not well-retained after fixation with formaldehyde.

Staining Protocol for Suspension Cells
  • Cell Preparation: Centrifuge the cell suspension at 100-400 x g for 5 minutes to pellet the cells.

  • Wash: Discard the supernatant and resuspend the cell pellet in pre-warmed serum-free medium or HBSS. Repeat the centrifugation and resuspension step for a second wash.

  • Staining: Resuspend the cells in the pre-warmed this compound working solution at a density of approximately 1 x 10^6 cells/mL and incubate for 15-30 minutes at 37°C, protected from light.

  • Wash: Centrifuge the stained cells, discard the supernatant, and resuspend the pellet in fresh pre-warmed medium or buffer. Repeat this wash step.

  • Analysis: The stained cells can be analyzed by flow cytometry or fluorescence microscopy. For microscopy, place a drop of the cell suspension on a glass slide and cover with a coverslip.

Conclusion

This compound is a powerful and versatile tool for studying the endoplasmic reticulum in living cells. Its high selectivity and low cytotoxicity make it ideal for a wide range of applications, from fundamental studies of ER morphology and dynamics to high-throughput drug screening. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively leverage this compound to gain valuable insights into the complex role of the endoplasmic reticulum in cellular health and disease.

References

ER-Tracker Green: An In-depth Technical Guide to Studying Endoplasmic Reticulum Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ER-Tracker Green, a fluorescent dye crucial for the investigation of endoplasmic reticulum (ER) stress. This document details the dye's mechanism of action, experimental protocols, and the interpretation of data in the context of the Unfolded Protein Response (UPR).

Introduction to this compound

This compound is a cell-permeant fluorescent probe designed for the selective staining of the endoplasmic reticulum in living cells. Chemically, it is composed of a green-fluorescent BODIPY™ FL dye conjugated to glibenclamde.[1][2][3][4] This unique composition allows for high selectivity towards the ER, with minimal staining of other organelles such as the mitochondria.[4] The dye exhibits excitation and emission maxima of approximately 504 nm and 511 nm, respectively, making it compatible with standard FITC filter sets. It is important to note that this compound is intended for use in live-cell imaging, as its staining is not well-retained after fixation with formaldehyde.

The targeting mechanism of this compound relies on the glibenclamide component, which binds to the sulfonylurea receptors (SUR) of ATP-sensitive potassium (KATP) channels located on the ER membrane. The pharmacological activity of glibenclamide could potentially influence ER function, and variable expression of SURs in different cell types may result in non-ER labeling.

Data Presentation: Quantifying ER Stress

ER stress is characterized by the accumulation of unfolded or misfolded proteins in the ER lumen, leading to the activation of the Unfolded Protein Response (UPR). This cellular stress response is often accompanied by morphological changes in the ER and alterations in its overall mass. This compound can be employed to quantify these changes.

Morphological Analysis

Under conditions of severe ER stress, the structure of the ER can undergo dramatic reorganization, including the formation of compacted, whorl-like structures. The percentage of cells exhibiting these ER whorls can be quantified as a measure of the cellular stress response.

ER Stress InducerConcentrationTreatment DurationCell TypePercentage of Cells with ER Whorls (%)Reference
DMSO (Control)-6 hoursHEK293T11.2 ± 3.3
Thapsigargin1 µM6 hoursHEK293T33.1
Thapsigargin5 µM6 hoursHEK293T50.0 ± 5.6
Thapsigargin-1 hourHEK293T~21.0
Fluorescence Intensity Analysis

Changes in the total ER volume or dye accumulation can be quantified by measuring the fluorescence intensity of this compound using techniques such as flow cytometry. An increase or decrease in fluorescence can indicate ER expansion or disruption, respectively.

TreatmentTime PointCell TypeChange in this compound Fluorescence IntensityReference
Ad-Vp3 (Apoptin)36, 48, 72 hoursHepG-2Significantly lower than control
DUE48 hoursA2058Higher fluorescence intensity than control

Experimental Protocols

The following are generalized protocols for using this compound to study ER stress. Optimal conditions may vary depending on the cell type and experimental setup.

General Staining Protocol for Live-Cell Imaging
  • Prepare Stock Solution: Dissolve the lyophilized this compound powder in high-quality, anhydrous DMSO to a final concentration of 1 mM. Store the stock solution at -20°C, protected from light and moisture. Aliquoting is recommended to avoid repeated freeze-thaw cycles.

  • Prepare Working Solution: On the day of the experiment, dilute the 1 mM stock solution in a suitable buffer (e.g., HBSS with calcium and magnesium) or serum-free medium to a final working concentration. The recommended starting concentration is typically between 100 nM and 1 µM.

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide).

  • Staining: Remove the growth medium and wash the cells with the same buffer used for the working solution. Add the pre-warmed (37°C) this compound working solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells with fresh, pre-warmed medium.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with a standard FITC filter set.

Induction of ER Stress

ER stress can be induced using various chemical agents. The two most common inducers are tunicamycin and thapsigargin.

  • Tunicamycin: An inhibitor of N-linked glycosylation, leading to the accumulation of unfolded glycoproteins in the ER.

  • Thapsigargin: An inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which disrupts calcium homeostasis in the ER.

Protocol for ER Stress Induction:

  • Prepare stock solutions of tunicamycin or thapsigargin in a suitable solvent (e.g., DMSO).

  • Treat cells with the desired concentration of the ER stress inducer for a specific duration (e.g., 6 hours).

  • Following the induction period, proceed with the this compound staining protocol as described above.

Western Blot Analysis of UPR Markers

To correlate the morphological and fluorescence data from this compound with the molecular pathways of ER stress, western blot analysis of key UPR markers is recommended.

  • Cell Lysis: After ER stress induction, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key UPR markers:

    • PERK Pathway: Phospho-PERK, Phospho-eIF2α, ATF4, CHOP

    • IRE1 Pathway: Phospho-IRE1α, XBP1s

    • ATF6 Pathway: Cleaved ATF6 (p50)

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

Visualization of Signaling Pathways and Workflows

The Unfolded Protein Response (UPR) Signaling Pathways

The UPR is mediated by three main sensor proteins located in the ER membrane: PERK, IRE1, and ATF6. Upon ER stress, these sensors activate downstream signaling cascades to restore ER homeostasis or, if the stress is too severe, induce apoptosis.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol & Nucleus ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP PERK_inactive PERK ER_Stress->PERK_inactive activates IRE1_inactive IRE1 ER_Stress->IRE1_inactive activates ATF6_inactive ATF6 ER_Stress->ATF6_inactive activates BiP->PERK_inactive inhibition BiP->IRE1_inactive BiP->ATF6_inactive PERK_active p-PERK (dimerized) PERK_inactive->PERK_active IRE1_active p-IRE1 (dimerized) IRE1_inactive->IRE1_active Golgi Golgi ATF6_inactive->Golgi translocates to eIF2a eIF2α PERK_active->eIF2a phosphorylates peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 peIF2a->ATF4 preferential translation Translation_Attenuation Translation Attenuation peIF2a->Translation_Attenuation CHOP CHOP (Apoptosis) ATF4->CHOP XBP1u_mRNA XBP1u mRNA IRE1_active->XBP1u_mRNA splices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s XBP1s (Transcription Factor) XBP1s_mRNA->XBP1s UPR_Genes UPR Genes (Chaperones, ERAD) XBP1s->UPR_Genes ATF6_active ATF6 (p50) (Transcription Factor) ATF6_active->UPR_Genes Golgi->ATF6_active cleavage

Caption: The three branches of the Unfolded Protein Response (UPR) pathway.

Experimental Workflow for Studying ER Stress with this compound

The following diagram outlines a typical experimental workflow for investigating the effects of a compound on ER stress using this compound and subsequent molecular analysis.

Experimental_Workflow start Start: Cell Culture treatment Treatment: - Vehicle (Control) - ER Stress Inducer (e.g., Tunicamycin) - Test Compound start->treatment staining This compound Staining treatment->staining western_blot Western Blot Analysis of UPR Markers treatment->western_blot imaging Live-Cell Fluorescence Microscopy staining->imaging flow_cytometry Flow Cytometry staining->flow_cytometry analysis Data Analysis imaging->analysis flow_cytometry->analysis morphology Morphological Analysis (% cells with whorls) analysis->morphology intensity Fluorescence Intensity Quantification analysis->intensity conclusion Conclusion: Correlate morphological/intensity changes with UPR activation morphology->conclusion intensity->conclusion wb_analysis Quantification of Protein Expression western_blot->wb_analysis wb_analysis->conclusion

References

ER-Tracker™ Green: An In-depth Technical Guide to its Spectral Properties for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ER-Tracker™ Green, a fluorescent probe essential for visualizing the endoplasmic reticulum (ER) in live cells. Below, we delve into its core spectral properties, detailed experimental protocols, and the fundamental mechanism of action, presenting a valuable resource for researchers employing fluorescence microscopy.

Core Spectral Properties and Characteristics

ER-Tracker™ Green is a cell-permeant stain, comprising the green-fluorescent dye BODIPY™ FL conjugated to glibenclamide.[1] This unique composition allows for high selectivity towards the endoplasmic reticulum.[1] The staining is well-retained in live cells but can be partially lost after formaldehyde fixation.[2][3] It is important to note that ER-Tracker™ Green is not suitable for staining cells after fixation.[4]

The key spectral properties of ER-Tracker™ Green are summarized in the table below. These values are critical for configuring imaging systems to optimize signal detection and minimize crosstalk with other fluorophores in multi-color experiments.

PropertyValueReference
Excitation Maximum (λex) ~504 nm
Emission Maximum (λem) ~511 nm
Fluorophore BODIPY™ FL
Quantum Yield (Φ) ~0.9 (for BODIPY™ FL)
Molar Extinction Coefficient (ε) >80,000 cm⁻¹M⁻¹ (for BODIPY™ FL)
Recommended Filter Set FITC

Staining Mechanism

The selectivity of ER-Tracker™ Green for the endoplasmic reticulum is conferred by the glibenclamide moiety. Glibenclamide binds specifically to the sulfonylurea receptors (SUR) of ATP-sensitive potassium channels (KATP), which are prominently located on the ER membrane. This targeted binding ensures the accumulation of the BODIPY™ FL fluorophore within the ER, allowing for its distinct visualization.

cluster_cell Live Cell cluster_er Endoplasmic Reticulum Cell_Membrane Cell Membrane Cytosol Cytosol SUR Sulfonylurea Receptor (SUR) Cytosol->SUR Glibenclamide binds to SUR ER_Membrane ER Membrane ER_Tracker_Green ER-Tracker™ Green (BODIPY™ FL-Glibenclamide) ER_Tracker_Green->Cell_Membrane Cell Permeant

Staining mechanism of ER-Tracker™ Green.

Experimental Protocols

Accurate and reproducible results in fluorescence microscopy hinge on meticulous experimental execution. The following protocols provide a standardized workflow for staining both adherent and suspension cells with ER-Tracker™ Green.

Reagent Preparation
  • Stock Solution (1 mM): To prepare a 1 mM stock solution, dissolve 100 µg of lyophilized ER-Tracker™ Green in 128 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO). This stock solution should be stored at -20°C, protected from light and moisture. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

  • Working Solution (100 nM - 1 µM): On the day of the experiment, dilute the 1 mM stock solution in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS) with calcium and magnesium, or serum-free medium, to a final working concentration of 100 nM to 1 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.

Staining Protocol for Adherent Cells
  • Cell Culture: Grow adherent cells on sterile coverslips or in glass-bottom dishes to the desired confluency.

  • Washing: Carefully remove the culture medium and wash the cells once with pre-warmed (37°C) HBSS or serum-free medium.

  • Staining: Add the pre-warmed ER-Tracker™ Green working solution to the cells, ensuring the entire surface is covered. Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with fresh, pre-warmed medium or buffer.

  • Imaging: The cells are now ready for imaging using a fluorescence microscope equipped with a standard FITC filter set.

Staining Protocol for Suspension Cells
  • Cell Preparation: Harvest the cells by centrifugation at approximately 400 x g for 5 minutes.

  • Washing: Resuspend the cell pellet in pre-warmed (37°C) HBSS or serum-free medium and centrifuge again. Repeat this washing step twice.

  • Staining: Resuspend the washed cells in the pre-warmed ER-Tracker™ Green working solution at a density of approximately 1 x 10^6 cells/mL. Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Pellet the cells by centrifugation and wash them twice with fresh, pre-warmed medium or buffer to remove excess stain.

  • Imaging: Resuspend the final cell pellet in fresh medium or buffer for analysis by fluorescence microscopy or flow cytometry.

cluster_prep Reagent Preparation cluster_adherent Adherent Cells cluster_suspension Suspension Cells Stock_Solution Prepare 1 mM Stock Solution in DMSO Working_Solution Dilute to 100 nM - 1 µM in Buffer/Medium Stock_Solution->Working_Solution Adherent_Stain Incubate with working solution (15-30 min, 37°C) Working_Solution->Adherent_Stain Suspension_Stain Resuspend in working solution (15-30 min, 37°C) Working_Solution->Suspension_Stain Adherent_Culture Culture cells on coverslips Adherent_Wash1 Wash with warm buffer Adherent_Culture->Adherent_Wash1 Adherent_Wash1->Adherent_Stain Adherent_Wash2 Wash twice with fresh medium Adherent_Stain->Adherent_Wash2 Adherent_Image Image with FITC filter set Adherent_Wash2->Adherent_Image Suspension_Harvest Harvest and wash cells Suspension_Harvest->Suspension_Stain Suspension_Wash Wash twice to remove excess stain Suspension_Stain->Suspension_Wash Suspension_Image Resuspend and image/analyze Suspension_Wash->Suspension_Image

Experimental workflow for ER-Tracker™ Green.

Visualization of Spectral Properties

The relationship between the excitation and emission spectra of ER-Tracker™ Green is fundamental to its application in fluorescence microscopy. The Stokes shift, the difference between the excitation and emission maxima, is a key characteristic of any fluorophore.

Excitation Excitation Maximum ~504 nm Stokes_Shift Stokes Shift Excitation->Stokes_Shift Quantum_Yield Quantum Yield (Φ) ~0.9 Excitation->Quantum_Yield influences Extinction_Coeff Extinction Coefficient (ε) >80,000 cm⁻¹M⁻¹ Excitation->Extinction_Coeff related to Emission Emission Maximum ~511 nm Stokes_Shift->Emission

Spectral properties of ER-Tracker™ Green.

Concluding Remarks

ER-Tracker™ Green stands as a robust and highly specific tool for the visualization of the endoplasmic reticulum in living cells. Its bright fluorescence, conferred by the BODIPY™ FL fluorophore, coupled with the targeted delivery via glibenclamide, provides high-contrast images of the ER network. Adherence to the detailed protocols outlined in this guide will enable researchers to generate reliable and reproducible data, furthering our understanding of the complex roles of the endoplasmic reticulum in cellular function and disease. Researchers should, however, remain mindful of the potential pharmacological effects of glibenclamide on ER function and the variability in sulfonylurea receptor expression across different cell types.

References

The Glibenclamide Compass: A Technical Guide to ER-Tracker Green's Endoplasmic Reticulum Targeting Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism by which the glibenclamide component of ER-Tracker Green achieves its high selectivity for the endoplasmic reticulum (ER). Understanding this targeted interaction is crucial for the accurate interpretation of experimental results and the development of novel therapeutics aimed at ER-related pathologies.

Core Targeting Mechanism: Glibenclamide and the Sulfonylurea Receptor

This compound is a fluorescent probe designed for the specific labeling of the endoplasmic reticulum in living cells.[1][2][3][4][5] Its specificity is not a result of passive accumulation but rather a targeted binding event mediated by its glibenclamide component. Glibenclamide, a well-characterized anti-diabetic drug, functions as a high-affinity ligand for the sulfonylurea receptor (SUR) , which is the regulatory subunit of the ATP-sensitive potassium (KATP) channel . These KATP channels are prominently expressed on the membrane of the endoplasmic reticulum.

The probe itself is a conjugate of glibenclamide and the green-fluorescent BODIPY™ FL dye. This design allows the fluorescent dye to be specifically localized to the ER wherever the SUR subunit of the KATP channel is present.

Signaling Pathway and Targeting Logic

The interaction can be visualized as a lock-and-key mechanism where glibenclamide is the key and the sulfonylurea receptor is the lock. This specific binding event anchors the entire this compound molecule to the ER membrane, resulting in the characteristic reticular staining pattern observed in fluorescence microscopy.

Glibenclamide_Targeting cluster_cell Live Cell cluster_er Endoplasmic Reticulum ER_Tracker_Green This compound (BODIPY FL-Glibenclamide) Cell_Membrane Cell Membrane ER_Tracker_Green->Cell_Membrane Cell Permeant SUR1 Sulfonylurea Receptor 1 (SUR1) ER_Tracker_Green->SUR1 High-Affinity Binding Cytosol Cytosol ER_Membrane Endoplasmic Reticulum Membrane KATP_Channel KATP Channel Complex SUR1->KATP_Channel Regulatory Subunit Of Kir6_2 Kir6.2 (Potassium Channel) Kir6_2->KATP_Channel Pore-Forming Subunit Of Experimental_Workflow Start Start Prepare_Stock Prepare 1 mM Stock Solution in DMSO Start->Prepare_Stock Prepare_Working Prepare Working Solution (100 nM - 2 µM) in Buffer Prepare_Stock->Prepare_Working Add_Stain Add this compound Working Solution Prepare_Working->Add_Stain Prepare_Cells Prepare Live Cells in Imaging Dish Wash_Cells Wash Cells with Buffer Prepare_Cells->Wash_Cells Wash_Cells->Add_Stain Incubate Incubate 15-30 min at 37°C Add_Stain->Incubate Replace_Medium Replace with Fresh Medium Incubate->Replace_Medium Image Image with Fluorescence Microscope (FITC filter) Replace_Medium->Image End End Image->End Logical_Outcomes Cell_Type Cell Type High_SUR High SUR Expression Cell_Type->High_SUR Expresses KATP Channels Low_SUR Low/No SUR Expression Cell_Type->Low_SUR Lacks KATP Channels Bright_Staining Bright, Specific ER Staining High_SUR->Bright_Staining Successful Labeling Dim_Staining Dim or No Staining Low_SUR->Dim_Staining Unsuccessful Labeling

References

ER-Tracker™ Green: An In-Depth Technical Guide for Endoplasmic Reticulum Visualization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ER-Tracker™ Green, a fluorescent probe essential for the selective staining and visualization of the endoplasmic reticulum (ER) in live cells. We will delve into its core principles, performance characteristics, and detailed protocols for its application across various cell types, with a focus on its utility in research and drug development.

Introduction to ER-Tracker™ Green

ER-Tracker™ Green is a cell-permeant stain highly selective for the endoplasmic reticulum.[1] It is composed of the green-fluorescent BODIPY™ FL dye conjugated to glibenclamide.[2] Glibenclamide, a sulfonylurea drug, specifically binds to the sulfonylurea receptors (SURs) of ATP-sensitive potassium (KATP) channels, which are prominently located on the ER membrane.[3][4] This targeted binding mechanism ensures the precise and specific labeling of the ER.[2]

One of the key advantages of ER-Tracker™ Green is its suitability for live-cell imaging. Unlike some traditional ER stains, such as DiOC6(3), it exhibits low cellular toxicity at working concentrations and rarely stains mitochondria, providing a clear and specific signal from the ER.

Core Principles and Mechanism of Action

The functionality of ER-Tracker™ Green is based on a targeted delivery system. The glibenclamide component acts as a targeting moiety, directing the fluorescent BODIPY™ FL dye to the ATP-sensitive K+ channels on the ER. This interaction is highly specific, leading to the accumulation of the probe within the ER lumen and on its membranes.

It is important to note that the pharmacological activity of glibenclamide could potentially influence ER function. Additionally, the expression levels of sulfonylurea receptors may vary across different cell types, which could result in variations in staining intensity or non-ER labeling in some specialized cells.

Below is a diagram illustrating the mechanism of action of ER-Tracker™ Green.

Mechanism of ER-Tracker™ Green Staining cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum ER-Tracker Green ER-Tracker™ Green (BODIPY™ FL-Glibenclamide) ER-Tracker Green_cyto ER-Tracker™ Green This compound->ER-Tracker Green_cyto Cell Permeant Cell Membrane SUR Sulfonylurea Receptor (on KATP channel) ER-Tracker Green_cyto->SUR Glibenclamide binds to SUR ER Lumen Bound Tracker Fluorescent Signal SUR->Bound Tracker Fluorescence Emission

Caption: Mechanism of ER-Tracker™ Green Staining.

Quantitative Data and Performance Characteristics

For researchers, selecting the appropriate fluorescent probe is critical. This section provides a comparative overview of ER-Tracker™ Green's performance characteristics. While direct, comprehensive comparative studies with quantitative data across all parameters are limited in published literature, the following tables summarize available information and qualitative assessments from various sources.

Table 1: Spectral and Physicochemical Properties of ER-Tracker™ Green

PropertyValueReference(s)
Excitation Maximum ~504 nm
Emission Maximum ~511 nm
Fluorophore BODIPY™ FL
Targeting Moiety Glibenclamide
Molecular Weight ~783.1 g/mol
Solvent for Stock DMSO

Table 2: Qualitative Performance Comparison of Common ER Fluorescent Probes

FeatureER-Tracker™ GreenDiOC6(3)Calreticulin-GFP/RFP
Selectivity for ER HighModerate (can stain mitochondria)Very High
Toxicity Low at working concentrationsHigher, can be toxicLow (potential for overexpression artifacts)
Live-Cell Imaging YesYesYes
Fixability Not well-retained after fixationNot well-retainedYes
Delivery Method Small molecule additionSmall molecule additionTransfection/Transduction
Photostability ModerateModerateVariable (FP dependent)
Signal-to-Noise GoodVariableGood

Note: This table is a qualitative summary based on manufacturer information and literature reviews. Quantitative values can vary depending on the experimental setup and cell type.

Experimental Protocols

The following protocols provide a general framework for staining various cell types with ER-Tracker™ Green. Optimization of concentration and incubation time is recommended for each specific cell line and experimental condition.

Reagent Preparation
  • Stock Solution (1 mM): Dissolve 100 µg of ER-Tracker™ Green in 128 µL of high-quality anhydrous DMSO. Store the stock solution in aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Working Solution (100 nM - 2 µM): Dilute the 1 mM stock solution in a suitable buffer, such as serum-free medium or Hank's Balanced Salt Solution (HBSS) with calcium and magnesium, to the desired working concentration. The optimal concentration should be determined experimentally.

Staining Protocol for Adherent Cells
  • Culture adherent cells on sterile coverslips or in imaging-compatible plates to the desired confluency.

  • Remove the culture medium and wash the cells once with pre-warmed (37°C) HBSS or serum-free medium.

  • Add the pre-warmed ER-Tracker™ Green working solution to the cells, ensuring the entire surface is covered.

  • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Remove the staining solution and wash the cells twice with pre-warmed culture medium or buffer.

  • The cells are now ready for live-cell imaging under a fluorescence microscope equipped with a standard FITC filter set.

Staining Protocol for Suspension Cells
  • Harvest the desired number of cells (e.g., 1 x 10^6 cells/mL) and centrifuge at a low speed (e.g., 100-200 x g) for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in pre-warmed HBSS or serum-free medium.

  • Add the pre-warmed ER-Tracker™ Green working solution to the cell suspension.

  • Incubate the cells for 15-30 minutes at 37°C, protected from light, with occasional gentle mixing.

  • Centrifuge the cells to remove the staining solution.

  • Resuspend the cell pellet in fresh, pre-warmed medium or buffer for analysis by fluorescence microscopy or flow cytometry.

Application in Specific Cell Types
  • RAW 264.7 (Mouse Macrophages): ER-Tracker™ Green has been successfully used to visualize the ER in these immune cells.

  • Pollen Tubes and Arabidopsis Root Epidermal Cells: This probe has been applied in plant cells to study ER dynamics.

Visualization of ER-Related Signaling Pathways

Visualizing the ER is crucial for understanding its role in cellular stress responses, particularly the Unfolded Protein Response (UPR). The UPR is a complex signaling network that is activated when unfolded or misfolded proteins accumulate in the ER.

Unfolded Protein Response (UPR) Signaling Pathway cluster_er_lumen ER Lumen cluster_er_membrane ER Membrane cluster_cytoplasm Cytoplasm cluster_golgi Golgi cluster_nucleus Nucleus Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP Binds IRE1 IRE1 BiP->IRE1 Dissociates PERK PERK BiP->PERK Dissociates ATF6 ATF6 BiP->ATF6 Dissociates XBP1u XBP1u mRNA IRE1->XBP1u Splices eIF2a eIF2α PERK->eIF2a Phosphorylates ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Translocates & Cleaved XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein Translation p-eIF2a p-eIF2α eIF2a->p-eIF2a ATF4 ATF4 p-eIF2a->ATF4 Preferential Translation Global Translation Global Translation p-eIF2a->Global Translation Inhibits ATF6_protein ATF6 Protein ATF6_cleaved->ATF6_protein Translocates UPR Genes UPR Target Genes (Chaperones, ERAD components) XBP1s_protein->UPR Genes Activates Transcription ATF4->UPR Genes Activates Transcription ATF6_protein->UPR Genes Activates Transcription

Caption: The Unfolded Protein Response (UPR) Signaling Pathway.

Experimental Workflow Overview

The following diagram outlines a typical workflow for a live-cell imaging experiment using ER-Tracker™ Green.

Experimental Workflow for ER-Tracker™ Green Imaging Start Start Cell Culture 1. Cell Culture (Adherent or Suspension) Start->Cell Culture Prepare Reagents 2. Prepare Reagents (1 mM Stock, Working Solution) Cell Culture->Prepare Reagents Staining 3. Cell Staining (15-30 min at 37°C) Prepare Reagents->Staining Wash 4. Wash Cells (2x with pre-warmed medium) Staining->Wash Imaging 5. Live-Cell Imaging (Fluorescence Microscope) Wash->Imaging Data Analysis 6. Image & Data Analysis Imaging->Data Analysis End End Data Analysis->End

Caption: Experimental Workflow for ER-Tracker™ Green Imaging.

Conclusion

ER-Tracker™ Green is a valuable tool for researchers in cell biology and drug development, offering a specific and minimally toxic method for visualizing the endoplasmic reticulum in living cells. Its application is crucial for studying ER morphology and dynamics, as well as investigating the intricate signaling pathways associated with ER stress, such as the Unfolded Protein Response. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively utilize ER-Tracker™ Green to advance their understanding of cellular function and disease.

References

An In-depth Technical Guide to the Core Principles of Using Fluorescent Probes for Organelle Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical considerations for using fluorescent probes to image subcellular organelles. From the basic mechanisms of fluorescence to detailed experimental protocols and troubleshooting, this document serves as a technical resource for the effective application of organelle-specific fluorescent probes in cellular imaging.

Core Principles of Fluorescent Probes for Organelle Imaging

Fluorescent probes are indispensable tools in modern cell biology, enabling the visualization of specific organelles within living and fixed cells with high sensitivity and specificity. The design of an organelle-targeting fluorescent probe is modular, typically comprising three key components: a fluorophore, a recognition unit, and a targeting moiety.[1]

  • Fluorophore: This is the light-emitting component of the probe. The choice of fluorophore determines the probe's spectral properties, such as its excitation and emission wavelengths, brightness (quantum yield), and photostability.

  • Recognition Unit: This component is designed to interact with a specific analyte or environmental condition within the target organelle, often leading to a change in the fluorophore's signal. Common mechanisms that trigger a fluorescent response include Photo-induced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[1]

  • Targeting Moiety: This is the structural feature that directs the probe to a specific organelle.[1][2] The targeting strategy leverages the unique biochemical and biophysical properties of each organelle.

The general principle of organelle imaging with these probes involves the passive or active uptake of the probe by the cell, followed by its accumulation in the target organelle, driven by the targeting moiety. Once localized, the fluorophore can be excited by a light source of a specific wavelength, and the emitted light is captured to generate an image of the organelle.

Mechanisms of Organelle Targeting

The selective accumulation of fluorescent probes in specific organelles is achieved by exploiting their distinct characteristics:

  • Mitochondria: These organelles possess a highly negative membrane potential (~-180 mV).[3] Consequently, lipophilic cations, such as triphenylphosphonium (TPP) and certain rhodamine derivatives, are effective targeting moieties as they are driven to accumulate within the mitochondrial matrix.

  • Lysosomes: Characterized by their acidic internal pH (around 4.5-5.5), lysosomes are effectively targeted by probes containing weakly basic amines, such as morpholine groups. These groups are protonated in the acidic lysosomal environment, trapping the probe within the organelle.

  • Nucleus: Probes targeting the nucleus often utilize planar aromatic structures that can intercalate into the minor grooves of DNA, particularly in AT-rich regions. Hydrophilic cationic probes are also used, which bind to the negatively charged DNA through electrostatic interactions.

  • Endoplasmic Reticulum (ER): The ER can be targeted by moderately lipophilic and amphipathic cations. Probes containing moieties like methyl sulfonamide or glibenclamide, which binds to sulfonylurea receptors prominent on the ER, are commonly used.

  • Golgi Apparatus: Targeting the Golgi often involves the use of fluorescently labeled lipids, such as ceramides, which are processed and transported through this organelle. Phenylsulfonamide moieties have also been identified as effective Golgi-targeting groups.

Quantitative Data for Common Organelle Probes

The selection of an appropriate fluorescent probe is critical for successful imaging and depends on factors such as the available microscope filter sets, the need for multiplexing with other probes, and the required photostability for long-term imaging. The following tables summarize the key quantitative properties of commonly used fluorescent probes for various organelles.

Table 1: Fluorescent Probes for Mitochondria Imaging

Probe NameExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)FixableKey Features
MitoTracker Green FM ~490~516Not ReportedNoAccumulates regardless of membrane potential; suitable for co-localization studies.
MitoTracker Red CMXRos ~579~599Not ReportedYesAccumulates based on membrane potential; well-retained after fixation.
MitoTracker Deep Red FM ~644~665Not ReportedYesFar-red emission minimizes cellular autofluorescence.
Rhodamine 123 ~507~529Not ReportedNoA cell-permeant, cationic dye that is sequestered by active mitochondria.
TMRE ~549~574Not ReportedNoUsed for quantitative measurements of mitochondrial membrane potential.
MitoSOX Red ~510~580Not ReportedYesSpecifically detects mitochondrial superoxide.

Table 2: Fluorescent Probes for Lysosome Imaging

Probe NameExcitation Max (nm)Emission Max (nm)pKaFixableKey Features
LysoTracker Green DND-26 ~504~511Not ReportedYesHighly selective for acidic organelles; effective at nanomolar concentrations.
LysoTracker Red DND-99 ~577~590~7.5YesIntense red fluorescence; well-retained after fixation.
LysoTracker Blue DND-22 ~373~422Not ReportedYesBlue fluorescence for multiplexing with green and red probes.
LysoSensor Green DND-189 ~443~505~5.2NoFluorescence intensity increases in acidic environments.
LysoSensor Yellow/Blue DND-160 ~329/384~440/540~4.2NoRatiometric pH indicator with dual excitation and emission.

Table 3: Fluorescent Probes for Nuclear Imaging

Probe NameExcitation Max (nm)Emission Max (nm)Binds toFixableKey Features
Hoechst 33342 ~350~461AT-rich DNAYesCell-permeant; widely used for live-cell nuclear staining.
DAPI ~358~461AT-rich DNAYesLess membrane-permeant than Hoechst, typically used for fixed cells.
Propidium Iodide (PI) ~535~617DNANoMembrane-impermeant; used to identify dead cells.
SYTOX Green ~504~523Nucleic AcidsYesHigh-affinity, membrane-impermeant green nuclear stain.
TO-PRO-3 ~642~661Nucleic AcidsYesFar-red fluorescence for multiplexing with blue and green probes.

Table 4: Fluorescent Probes for Endoplasmic Reticulum (ER) Imaging

Probe NameExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)FixableKey Features
ER-Tracker Green ~504~511Not ReportedPartiallyBODIPY FL glibenclamide conjugate; highly selective for the ER.
ER-Tracker Red ~587~615Not ReportedPartiallyBODIPY TR glibenclamide conjugate; red fluorescence for multiplexing.
ER-Tracker Blue-White DPX ~374~430-640High in hydrophobic env.PartiallyEnvironment-sensitive dye with a large Stokes shift.

Table 5: Fluorescent Probes for Golgi Apparatus Imaging

Probe NameExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)FixableKey Features
NBD C6-Ceramide ~466~536Not ReportedYesGreen fluorescent lipid probe that accumulates in the Golgi.
BODIPY FL C5-Ceramide ~505~511Not ReportedYesBright and photostable green fluorescent ceramide analog.
BODIPY TR Ceramide ~589~617Not ReportedYesRed-fluorescent ceramide for multiplexing.
SPY650-Golgi ~652~674Not ReportedYesFar-red, non-toxic probe for live-cell Golgi imaging.

Experimental Protocols

The following are generalized protocols for staining live cells with fluorescent organelle probes. It is crucial to optimize parameters such as probe concentration and incubation time for specific cell types and experimental conditions.

General Protocol for Live-Cell Staining
  • Cell Preparation: Plate cells on a suitable imaging vessel (e.g., glass-bottom dish or chamber slide) and culture under standard conditions until they reach the desired confluency.

  • Probe Preparation:

    • Prepare a stock solution of the fluorescent probe in high-quality, anhydrous dimethyl sulfoxide (DMSO). Store this stock solution at -20°C, protected from light and moisture.

    • On the day of the experiment, dilute the stock solution to the desired working concentration in a suitable buffer (e.g., pre-warmed culture medium without serum, or Hank's Balanced Salt Solution (HBSS)). Working concentrations typically range from 25 nM to 1 µM.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the pre-warmed staining solution containing the fluorescent probe to the cells.

    • Incubate the cells for 15-45 minutes at 37°C in a humidified atmosphere with 5% CO2, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed probe-free medium or buffer to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe.

Protocol for Cell Fixation After Staining

Some probes, such as MitoTracker Red CMXRos and LysoTracker probes, are well-retained after fixation. However, others may be lost during the fixation and permeabilization process. Always consult the manufacturer's instructions.

  • Stain Live Cells: Follow the general protocol for live-cell staining as described above.

  • Fixation:

    • After washing, add a freshly prepared 2-4% paraformaldehyde (PFA) solution in PBS to the cells.

    • Incubate for 15 minutes at room temperature.

  • Washing:

    • Remove the fixation solution.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional): If subsequent immunostaining is required, permeabilize the cells with a solution of 0.1-0.2% Triton X-100 in PBS for 10 minutes.

  • Further Processing: Proceed with subsequent staining steps (e.g., immunostaining, nuclear counterstaining) or mount the coverslip for imaging.

Troubleshooting Common Issues
  • Weak or No Signal:

    • Increase the probe concentration or incubation time.

    • Ensure the health and viability of the cells.

    • Check the filter sets on the microscope to ensure they match the probe's spectra.

  • High Background:

    • Decrease the probe concentration.

    • Ensure thorough washing after staining.

    • Use a phenol red-free medium for imaging to reduce autofluorescence.

  • Phototoxicity/Photobleaching:

    • Use the lowest possible excitation light intensity and exposure time.

    • Use an antifade mounting medium for fixed cells.

    • Consider using more photostable dyes if long-term imaging is required.

Visualizations of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental workflows and principles in fluorescent organelle imaging.

G cluster_prep Preparation cluster_stain Staining cluster_imaging Analysis cell_culture 1. Cell Culture (Plate cells on imaging dish) probe_prep 2. Probe Preparation (Dilute stock to working concentration) staining 3. Incubation (Add probe to cells, 37°C) washing 4. Washing (Remove unbound probe) staining->washing live_imaging 5a. Live-Cell Imaging washing->live_imaging fixation 5b. Fixation (Optional) (e.g., 4% PFA) washing->fixation immuno 6. Further Processing (e.g., Immunostaining) fixation->immuno fixed_imaging 7. Fixed-Cell Imaging immuno->fixed_imaging G cluster_cell Cell cluster_organelle Target Organelle cluster_signal Detection probe Fluorescent Probe Fluorophore Targeting Moiety Recognition Unit membrane Plasma Membrane probe->membrane Cellular Uptake organelle_prop Unique Property (e.g., pH, Potential) cytoplasm Cytoplasm membrane->cytoplasm accumulation Probe Accumulation cytoplasm->accumulation Targeting via Moiety excitation Excitation Light (λ_ex) emission Emitted Fluorescence (λ_em) excitation->emission Fluorescence G start Start: Select Target Organelle q1 Live or Fixed Cells? start->q1 live_node Choose probe compatible with live cells q1->live_node Live fixed_node Choose fixable probe (e.g., MitoTracker Red CMXRos) q1->fixed_node Fixed q2 Multiplexing Required? multiplex_yes Select probes with distinct excitation/emission spectra (e.g., Blue, Green, Red) q2->multiplex_yes Yes multiplex_no Single probe selection is more flexible q2->multiplex_no No q3 Long-term Imaging? longterm_yes Prioritize high photostability and low cytotoxicity q3->longterm_yes Yes longterm_no Wider range of probes may be suitable q3->longterm_no No live_node->q2 fixed_node->q2 multiplex_yes->q3 multiplex_no->q3 end_node Final Probe Selection longterm_yes->end_node longterm_no->end_node

References

Unveiling the Endoplasmic Reticulum: A Technical Guide to ER-Tracker™ Green

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of ER-Tracker™ Green, a vital fluorescent probe for investigating the endoplasmic reticulum (ER). We will explore its mechanism of action, detailed experimental protocols, and its application in quantitative analysis of ER-related cellular processes, including ER stress and organelle colocalization.

Introduction: The Endoplasmic Reticulum and the Need for Precise Visualization

The endoplasmic reticulum (ER) is a vast and dynamic organelle integral to numerous cellular functions, including protein synthesis and folding, lipid metabolism, and calcium homeostasis.[1] Its intricate network of tubules and cisternae is constantly remodeling in response to cellular needs and stress signals. Disruptions in ER function are implicated in a wide range of diseases, making it a critical target for research and drug development.

Visualizing the ER in live cells is paramount to understanding its role in these processes. ER-Tracker™ Green offers a robust solution for real-time imaging of this complex organelle.

ER-Tracker™ Green: Mechanism of Action

ER-Tracker™ Green is a cell-permeant fluorescent probe highly selective for the ER in living cells.[2] Its specificity is derived from its unique chemical structure: the green-fluorescent BODIPY™ FL dye is conjugated to glibenclamide.[1][2]

Glibenclamide binds with high affinity to the sulfonylurea receptors (SURs) of ATP-sensitive potassium (KATP) channels, which are prominently located on the ER membrane.[1] This targeted binding allows the BODIPY™ FL fluorophore to specifically illuminate the ER network.

Key Probe Characteristics:

PropertyValue
Excitation Maximum ~504 nm
Emission Maximum ~511 nm
Target ATP-sensitive K+ channels on the ER
Cell Type Live cells only; not suitable for fixed cells
Toxicity Low toxicity at recommended concentrations

Core Experimental Protocol: Staining Live Cells with ER-Tracker™ Green

This protocol provides a generalized procedure for staining adherent cells. Optimal conditions, such as probe concentration and incubation time, may vary by cell type and experimental design.

Reagent Preparation
  • 1 mM ER-Tracker™ Green Stock Solution:

    • Bring the lyophilized vial of ER-Tracker™ Green (e.g., 100 µg) to room temperature.

    • Reconstitute the solid in high-quality, anhydrous DMSO. For a 100 µg vial (MW: 783.1 g/mol ), add 128 µL of DMSO to create a 1 mM stock solution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. The solution is stable for at least six months when stored correctly.

  • ER-Tracker™ Green Working Solution:

    • On the day of the experiment, dilute the 1 mM stock solution in a suitable buffer, such as Hank's Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg) or serum-free medium.

    • The recommended working concentration ranges from 100 nM to 1 µM. A final concentration of 1 µM is a common starting point. To minimize potential artifacts, use the lowest concentration that provides adequate signal.

Staining Procedure for Adherent Cells

The following diagram illustrates the general workflow for staining and imaging.

G cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging A Seed cells on coverslips or imaging dish B Culture to desired confluency (e.g., 24h) A->B C Prepare 1 µM working solution of ER-Tracker Green D Wash cells with pre-warmed buffer (e.g., HBSS) B->D E Incubate with working solution (15-30 min at 37°C) D->E F Wash cells to remove excess probe E->F G Add fresh, pre-warmed probe-free medium F->G H Image live cells immediately using a fluorescence microscope (FITC/GFP filter set) G->H

Caption: General experimental workflow for ER-Tracker™ Green staining.
  • Cell Culture: Grow adherent cells on sterile glass coverslips or in imaging-quality dishes to the desired confluency.

  • Preparation: Remove the culture medium and wash the cells once with pre-warmed (37°C) HBSS or serum-free medium.

  • Staining: Add the pre-warmed ER-Tracker™ Green working solution to the cells, ensuring they are fully covered.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Final Wash: Remove the staining solution and wash the cells gently with fresh, pre-warmed, probe-free medium or buffer.

  • Imaging: Immediately proceed with live-cell imaging using a fluorescence microscope equipped with a standard FITC or GFP filter set (Excitation/Emission: ~490/525 nm).

Note: While the staining pattern is partially retained after formaldehyde fixation, ER-Tracker™ Green is optimized for and strongly recommended for live-cell imaging only.

Applications in Cellular Process Discovery

Monitoring ER Stress and Morphology

ER stress, often characterized by the accumulation of unfolded proteins, triggers the Unfolded Protein Response (UPR). This complex signaling pathway can lead to significant changes in ER morphology, including expansion of the ER network. ER-Tracker™ Green is an excellent tool for visualizing these structural changes and quantifying the cellular response to ER stress inducers.

UPR_Pathway cluster_ER ER Lumen cluster_Membrane ER Membrane cluster_Cytosol Cytosol & Nucleus unfolded Accumulation of Unfolded Proteins bip BiP/GRP78 unfolded->bip sequesters ire1 IRE1 bip->ire1 dissociates from perk PERK bip->perk dissociates from atf6 ATF6 bip->atf6 dissociates from xbp1 XBP1s (spliced) ire1->xbp1 activates atf4 ATF4 perk->atf4 activates atf6n ATF6n (cleaved) atf6->atf6n translocates to Golgi & is cleaved genes UPR Target Gene Expression xbp1->genes atf4->genes atf6n->genes morphology ER Expansion & Morphological Changes (Visualized with this compound) genes->morphology

Caption: Simplified Unfolded Protein Response (UPR) pathway.

Researchers can induce ER stress using chemical agents like tunicamycin (inhibits N-linked glycosylation) or thapsigargin (inhibits SERCA pumps), and then use ER-Tracker™ Green to quantify changes in fluorescence intensity or ER area, which often correlates with ER expansion.

Example Data: Quantifying ER Stress with ER-Tracker™ Green

The following table provides a representative example of data that could be generated by measuring the mean fluorescence intensity (MFI) of ER-Tracker™ Green in HepG2 cells following treatment with an ER stress-inducing drug.

Treatment GroupConcentrationTime (hours)Mean Fluorescence Intensity (MFI) ± SDFold Change vs. Control
Control (Vehicle) -24150.4 ± 12.51.00
Tunicamycin 2.5 µg/mL12225.8 ± 20.11.50
Tunicamycin 2.5 µg/mL24310.2 ± 28.92.06
Thapsigargin 1 µM12205.1 ± 18.31.36
Thapsigargin 1 µM24288.6 ± 25.41.92

Note: Data are hypothetical and for illustrative purposes only.

Colocalization Studies

ER-Tracker™ Green can be used in multicolor imaging experiments to study the spatial relationship between the ER and other organelles or specific proteins. Quantitative colocalization analysis, often using Pearson's Correlation Coefficient (PCC), can reveal the degree of overlap between the green signal of ER-Tracker™ and other fluorescent labels. A PCC value close to 1.0 indicates a high degree of colocalization, while a value near 0 suggests no correlation.

Example Data: Colocalization of ER with Mitochondria

This table illustrates how PCC values can be used to quantify the association between the ER and mitochondria under different cellular conditions.

Cell LineConditionFluorescent ProbesPearson's Correlation Coefficient (PCC) ± SD
HeLa ControlER-Tracker™ Green + MitoTracker™ Red0.65 ± 0.08
HeLa Starvation (4h)ER-Tracker™ Green + MitoTracker™ Red0.82 ± 0.06
U2OS ControlER-Tracker™ Green + Tom20-RFP0.68 ± 0.07
U2OS Drug X TreatmentER-Tracker™ Green + Tom20-RFP0.45 ± 0.09

Note: Data are hypothetical and for illustrative purposes only.

Advanced Quantitative Analysis

Beyond simple fluorescence intensity, the intricate network structure of the ER stained with ER-Tracker™ Green can be subjected to advanced quantitative analysis. Specialized software can extract morphological and topological metrics from high-resolution images.

Key Metrics for ER Network Analysis:

  • Tubule Length and Junctions: Quantifying the length of ER tubules and the number of three-way junctions provides insight into network complexity.

  • Cisternal Area: Measuring the area of ER sheets (cisternae) can indicate changes in the balance between rough and smooth ER.

  • Network Persistency: Time-lapse imaging allows for the analysis of network dynamics, identifying stable and motile regions of the ER.

Conclusion

ER-Tracker™ Green is an indispensable tool for cell biologists and drug development professionals. Its high selectivity, low toxicity, and suitability for live-cell imaging enable detailed investigation of the ER's structure and function. By combining ER-Tracker™ Green staining with quantitative image analysis, researchers can gain profound insights into the ER's role in cellular health, disease pathogenesis, and response to therapeutic interventions.

References

Preliminary Studies of Endoplasmic Reticulum Distribution Using ER-Tracker™ Green: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for studying endoplasmic reticulum (ER) distribution in live cells using ER-Tracker™ Green. ER-Tracker™ Green is a vital tool for researchers investigating ER morphology, function, and dynamics in various cellular processes and disease models. This document outlines detailed experimental protocols, data interpretation, and visualization of key concepts.

Introduction to ER-Tracker™ Green

ER-Tracker™ Green is a cell-permeant, fluorescent probe highly selective for the endoplasmic reticulum in live cells.[1][2] It is composed of the green-fluorescent dye BODIPY™ FL conjugated to glibenclamide.[1][3] Glibenclamide, a sulfonylurea drug, specifically binds to the sulfonylurea receptors (SUR) of ATP-sensitive potassium (KATP) channels, which are prominently located on the ER membrane.[4] This targeted binding mechanism ensures high specificity for the ER with minimal staining of other organelles like mitochondria, a common issue with other ER stains such as DiOC6(3).

The probe's fluorescence is bright and photostable, with excitation and emission maxima around 504 nm and 511 nm, respectively, making it compatible with standard FITC filter sets. It is important to note that ER-Tracker™ Green is intended for live-cell imaging, as its staining is not well-retained after fixation with aldehydes or alcohols. Furthermore, as glibenclamide is a pharmacologically active compound, its potential effects on ER function should be considered in experimental design.

Quantitative Data Presentation

The following table is a representative example of how quantitative data on ER distribution, obtained from studies using ER-Tracker™ Green, can be structured. While specific values will vary based on the cell type and experimental conditions, this format allows for clear comparison and interpretation of results.

Treatment GroupMean Fluorescence Intensity (Arbitrary Units)ER Occupied Area (% of Cytoplasm)ER Tubular Branching IndexColocalization Coefficient (with Protein X)
Control (Untreated) 150.2 ± 12.525.8 ± 2.11.8 ± 0.20.85 ± 0.05
Drug A (10 µM) 210.7 ± 18.935.2 ± 3.02.5 ± 0.30.60 ± 0.08
Drug B (5 µM) 95.4 ± 8.718.5 ± 1.91.2 ± 0.10.82 ± 0.06
ER Stress Inducer (e.g., Tunicamycin) 115.6 ± 10.122.1 ± 2.51.4 ± 0.20.75 ± 0.07

Table 1: Representative Quantitative Analysis of ER Distribution. Data in this table is hypothetical and serves as a template for presenting experimental findings. Parameters such as Mean Fluorescence Intensity, ER Occupied Area, and ER Tubular Branching Index can be quantified using image analysis software like ImageJ or CellProfiler. The Colocalization Coefficient indicates the degree of spatial overlap between the ER (stained with ER-Tracker™ Green) and another fluorescently labeled protein of interest.

Experimental Protocols

The following are detailed methodologies for the use of ER-Tracker™ Green in live-cell imaging experiments.

Reagent Preparation

3.1.1. Stock Solution (1 mM) ER-Tracker™ Green is typically supplied as a lyophilized solid.

  • To prepare a 1 mM stock solution, reconstitute the 100 µg of lyophilized powder in 128 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Mix thoroughly by vortexing until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light and moisture. Properly stored, the solution is stable for at least six months.

3.1.2. Working Solution (100 nM - 2 µM)

  • On the day of the experiment, thaw an aliquot of the 1 mM stock solution.

  • Dilute the stock solution to the desired final working concentration in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS) with calcium and magnesium, or serum-free medium. The optimal concentration can vary depending on the cell type and should be determined empirically, but typically ranges from 100 nM to 2 µM. To minimize potential artifacts, it is recommended to use the lowest concentration that provides adequate signal.

Staining Protocol for Adherent Cells
  • Plate cells on a suitable imaging dish or chambered coverglass and culture until they reach the desired confluency.

  • Remove the culture medium and wash the cells once with pre-warmed (37°C) HBSS or serum-free medium.

  • Add the pre-warmed ER-Tracker™ Green working solution to the cells, ensuring the entire surface is covered.

  • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Remove the staining solution and wash the cells twice with fresh, pre-warmed culture medium or buffer.

  • Add fresh, pre-warmed medium to the cells. The cells are now ready for live imaging.

Staining Protocol for Suspension Cells
  • Harvest the cells and centrifuge at a low speed (e.g., 100-200 x g) for 5 minutes to form a pellet.

  • Resuspend the cell pellet in pre-warmed HBSS or serum-free medium.

  • Add the ER-Tracker™ Green working solution to the cell suspension.

  • Incubate for 15-30 minutes at 37°C, protected from light, with occasional gentle mixing.

  • Centrifuge the cells to remove the staining solution.

  • Resuspend the cell pellet in fresh, pre-warmed medium and transfer to a suitable imaging dish. The cells are now ready for imaging.

Image Acquisition
  • Image the stained cells immediately using a fluorescence microscope equipped for live-cell imaging.

  • Use a standard FITC/GFP filter set. The excitation maximum of ER-Tracker™ Green is approximately 504 nm, and the emission maximum is approximately 511 nm.

  • Maintain the cells at 37°C and, if necessary, under a 5% CO2 atmosphere during imaging to ensure cell viability.

  • Minimize the exposure time and light intensity to reduce phototoxicity and photobleaching.

Mandatory Visualizations

Mechanism of Action

G Mechanism of ER-Tracker™ Green Staining cluster_cell Live Cell cluster_er Endoplasmic Reticulum Membrane K_channel ATP-Sensitive K+ Channel SUR Sulfonylurea Receptor (SUR) K_channel->SUR part of SUR->K_channel leading to fluorescence at ER ER_Tracker ER-Tracker™ Green (BODIPY™ FL-Glibenclamide) ER_Tracker->SUR Glibenclamide moiety binds

Caption: Mechanism of ER-Tracker™ Green binding to the ER membrane.

Experimental Workflow

G Experimental Workflow for ER Staining prep_stock Prepare 1 mM Stock Solution in DMSO prep_working Dilute to 100 nM - 2 µM Working Solution prep_stock->prep_working staining Incubate with Working Solution (15-30 min, 37°C) prep_working->staining cell_prep Prepare Live Cells (Adherent or Suspension) cell_prep->staining wash Wash Cells with Fresh Medium staining->wash imaging Live-Cell Fluorescence Microscopy (Ex/Em: ~504/511 nm) wash->imaging analysis Quantitative Image Analysis imaging->analysis

Caption: Step-by-step workflow for ER staining and analysis.

References

Methodological & Application

Application Notes and Protocols for ER-Tracker™ Green Staining in Adherent Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-Tracker™ Green is a highly selective, cell-permeant fluorescent dye designed for the precise labeling and visualization of the endoplasmic reticulum (ER) in living cells. Composed of the green-fluorescent BODIPY™ FL dye conjugated to glibenclamide, ER-Tracker™ Green specifically targets the sulfonylurea receptors of ATP-sensitive K+ channels which are abundant on the ER membrane.[1][2][3][4][5] This targeted binding mechanism provides high specificity for the ER with minimal staining of other organelles, such as mitochondria. The dye is well-suited for live-cell imaging studies, exhibiting low cellular toxicity at optimized concentrations. While primarily intended for live-cell applications, the staining pattern is partially retained after formaldehyde fixation.

Principle of Staining

The mechanism of ER-Tracker™ Green relies on the specific interaction between its glibenclamide component and the sulfonylurea receptors (SUR) of ATP-sensitive potassium (KATP) channels located on the endoplasmic reticulum membrane. The BODIPY™ FL fluorophore, attached to the glibenclamide, then allows for the visualization of the ER network using fluorescence microscopy.

cluster_cell Adherent Cell cluster_er ER Lumen ER_Tracker_Green ER-Tracker™ Green (BODIPY™ FL-Glibenclamide) SUR Sulfonylurea Receptor (SUR) of ATP-sensitive K+ channel ER_Tracker_Green->SUR Binds to ER_Membrane Endoplasmic Reticulum Membrane Fluorescence_Microscopy Fluorescence Microscopy (Ex: 504 nm, Em: 511 nm) SUR->Fluorescence_Microscopy Enables Visualization

Mechanism of ER-Tracker™ Green Staining.

Quantitative Data Summary

ParameterRecommended ValueNotes
Excitation Wavelength 504 nm
Emission Wavelength 511 nm
Stock Solution Concentration 1 mM in DMSOStore at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Working Solution Concentration 100 nM - 1 µMThe optimal concentration may vary depending on the cell type. It is recommended to start with a lower concentration to minimize potential artifacts.
Incubation Time 15 - 30 minutes
Incubation Temperature 37°C

Experimental Protocol: Staining Adherent Cells

This protocol outlines the steps for staining adherent cells with ER-Tracker™ Green for fluorescence microscopy.

Materials
  • ER-Tracker™ Green (lyophilized powder or pre-made stock solution)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Live-cell imaging medium or Hank's Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg)

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% formaldehyde in PBS (optional, for fixation)

Solution Preparation
  • 1 mM ER-Tracker™ Green Stock Solution:

    • If starting with lyophilized powder (e.g., 100 µg), dissolve the contents in 128 µL of anhydrous DMSO to achieve a 1 mM stock solution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. For long-term storage (up to 6 months), -80°C is recommended.

  • ER-Tracker™ Green Working Solution:

    • On the day of the experiment, thaw a vial of the 1 mM stock solution.

    • Dilute the stock solution in pre-warmed (37°C) live-cell imaging medium or HBSS/Ca/Mg to the desired final concentration (e.g., 1 µM). The optimal concentration should be determined empirically for each cell line.

Staining Procedure

Start Start: Adherent cells on coverslip/dish Remove_Medium 1. Remove cell culture medium Start->Remove_Medium Wash_Cells 2. Wash cells with pre-warmed HBSS/Ca/Mg Remove_Medium->Wash_Cells Add_Working_Solution 3. Add pre-warmed ER-Tracker™ Green working solution (100 nM - 1 µM) Wash_Cells->Add_Working_Solution Incubate 4. Incubate for 15-30 min at 37°C, protected from light Add_Working_Solution->Incubate Remove_Stain 5. Remove staining solution Incubate->Remove_Stain Wash_Again 6. Wash twice with fresh, pre-warmed medium Remove_Stain->Wash_Again Image 7. Image live cells using fluorescence microscopy (FITC filter set) Wash_Again->Image End_Live End (Live-Cell Imaging) Image->End_Live

Experimental Workflow for ER-Tracker™ Green Staining.
  • Cell Preparation: Grow adherent cells on a sterile glass-bottom dish or coverslip to the desired confluency.

  • Medium Removal: Aspirate the cell culture medium from the dish.

  • Washing: Gently wash the cells once with pre-warmed (37°C) HBSS with calcium and magnesium.

  • Staining: Add the pre-warmed ER-Tracker™ Green working solution to the cells, ensuring the entire surface is covered.

  • Incubation: Incubate the cells for 15 to 30 minutes at 37°C, protected from light.

  • Removal of Staining Solution: Carefully aspirate the ER-Tracker™ Green working solution.

  • Final Washes: Wash the cells twice with fresh, pre-warmed live-cell imaging medium or HBSS/Ca/Mg.

  • Imaging: Immediately image the stained cells using a fluorescence microscope equipped with a standard FITC filter set. The excitation and emission maxima for ER-Tracker™ Green are approximately 504 nm and 511 nm, respectively.

Optional Fixation

While ER-Tracker™ Green is primarily for live-cell imaging, the signal can be partially retained after formaldehyde fixation.

  • Following the staining procedure, incubate the cells with 4% formaldehyde in PBS for 2 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Mount the coverslip onto a microscope slide with an appropriate mounting medium.

Note: Permeabilization with detergents like Triton™ X-100 is not recommended as it can lead to the loss of the fluorescent signal.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal Insufficient dye concentration.Increase the concentration of the ER-Tracker™ Green working solution (up to 1 µM).
Low expression of sulfonylurea receptors in the cell type.Consider an alternative ER staining method.
High Background Fluorescence Incomplete removal of the staining solution.Ensure thorough washing after the incubation step.
Dye concentration is too high.Decrease the concentration of the ER-Tracker™ Green working solution.
Photobleaching Excessive exposure to excitation light.Minimize the exposure time and intensity of the excitation light during imaging.
Altered ER Function Pharmacological activity of glibenclamide.Use the lowest possible dye concentration and incubation time that provides adequate signal.

Conclusion

ER-Tracker™ Green is a valuable tool for the specific and high-resolution visualization of the endoplasmic reticulum in living adherent cells. By following this detailed protocol and considering the provided quantitative data and troubleshooting guide, researchers can achieve reliable and reproducible results in their studies of ER morphology and dynamics.

References

Application Notes and Protocols for ER-Tracker™ Green in Suspension Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-Tracker™ Green is a fluorescent probe designed for the specific staining and visualization of the endoplasmic reticulum (ER) in living cells. This cell-permeant dye is composed of the green-fluorescent BODIPY™ FL dye conjugated to glibenclamide.[1][2][3] Glibenclamide binds with high affinity to the sulfonylurea receptors of ATP-sensitive potassium (KATP) channels, which are prominently located on the ER membrane, thereby enabling highly selective labeling of this organelle.[1][2] ER-Tracker™ Green is well-suited for live-cell imaging applications due to its low cellular toxicity at working concentrations. It is important to note that this dye is intended for use in live cells and may not be well-retained after cell fixation.

Mechanism of Action

ER-Tracker™ Green's specificity for the endoplasmic reticulum is conferred by the glibenclamide component, which targets and binds to sulfonylurea receptors on the ER membrane. The covalently linked BODIPY™ FL fluorophore then allows for the visualization of the ER network using fluorescence microscopy or flow cytometry. The maximum excitation and emission wavelengths of ER-Tracker™ Green are approximately 504 nm and 511 nm, respectively, making it compatible with standard FITC filter sets.

Experimental Protocols

Materials and Reagents

  • ER-Tracker™ Green dye

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Suspension cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) with Ca2+/Mg2+

  • Microcentrifuge tubes

  • Centrifuge

  • Fluorescence microscope or flow cytometer with appropriate filters

Preparation of Solutions

  • 1 mM ER-Tracker™ Green Stock Solution:

    • Allow the lyophilized ER-Tracker™ Green vial to warm to room temperature.

    • Briefly centrifuge the vial to collect the powder at the bottom.

    • Reconstitute the contents in high-quality anhydrous DMSO to a final concentration of 1 mM. For example, dissolve 100 µg of the dye in 128 µL of DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. The solution is stable for at least 6 months when stored properly.

  • ER-Tracker™ Green Working Solution (100 nM - 1 µM):

    • On the day of the experiment, dilute the 1 mM stock solution to the desired working concentration (typically between 100 nM and 1 µM) in a suitable buffer such as serum-free medium, PBS, or HBSS.

    • The optimal concentration may vary depending on the cell type and experimental conditions, so it is recommended to perform a titration to determine the ideal concentration for your specific application.

Staining Protocol for Suspension Cells

  • Cell Preparation:

    • Harvest the suspension cells by centrifugation at 1000 x g for 3-5 minutes at 4°C.

    • Discard the supernatant and wash the cells twice with pre-warmed PBS or HBSS, centrifuging after each wash.

    • Resuspend the cell pellet in a suitable buffer to a density of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Add the ER-Tracker™ Green working solution to the cell suspension.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically for different cell lines.

  • Washing:

    • After incubation, centrifuge the cells at 400 x g for 3-4 minutes.

    • Discard the supernatant containing the dye.

    • Wash the cells twice with fresh, pre-warmed, serum-free medium or PBS to remove any unbound dye, with a centrifugation step after each wash.

  • Analysis:

    • Resuspend the final cell pellet in pre-warmed serum-free medium or PBS.

    • The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Data Presentation

Quantitative Parameters for ER-Tracker™ Green Staining in Suspension Cells

ParameterRecommended RangeNotes
Stock Solution Concentration 1 mM in DMSOAliquot and store at -20°C to -80°C, protected from light.
Working Solution Concentration 100 nM - 1 µMOptimal concentration should be determined empirically for each cell type.
Cell Density for Staining 1 x 10^6 cells/mLA consistent cell density is important for reproducible results.
Incubation Time 15 - 30 minutesMay need optimization depending on the cell line.
Incubation Temperature 37°CMaintained to ensure cell viability and physiological staining.
Excitation Wavelength (max) ~504 nmCompatible with standard FITC/GFP filter sets.
Emission Wavelength (max) ~511 nmGreen fluorescence emission.

Mandatory Visualizations

Experimental Workflow for Staining Suspension Cells with ER-Tracker™ Green

ER_Tracker_Workflow cluster_prep Solution Preparation cluster_cell_prep Cell Preparation cluster_staining Staining Protocol cluster_analysis Analysis stock Prepare 1 mM Stock Solution in DMSO working Prepare 100 nM - 1 µM Working Solution in Serum-Free Medium/PBS stock->working Dilute stain Incubate with Working Solution (15-30 min, 37°C) working->stain harvest Harvest Suspension Cells (1000 x g, 3-5 min) wash1 Wash Cells Twice with PBS harvest->wash1 resuspend Resuspend Cells to 1x10^6 cells/mL wash1->resuspend resuspend->stain wash2 Wash Cells Twice to Remove Excess Dye stain->wash2 resuspend_final Resuspend in Serum-Free Medium/PBS wash2->resuspend_final analysis Analyze by: - Fluorescence Microscopy - Flow Cytometry resuspend_final->analysis

Caption: Workflow for ER-Tracker™ Green staining of suspension cells.

Mechanism of ER-Tracker™ Green Localization

ER_Tracker_Mechanism cluster_cell Live Cell cluster_er Endoplasmic Reticulum cluster_detection Detection er_membrane ER Membrane receptor Sulfonylurea Receptor (on KATP Channel) tracker ER-Tracker™ Green (BODIPY™ FL-Glibenclamide) tracker->receptor Glibenclamide Binds emission Emission (~511 nm, Green Fluorescence) tracker->emission Fluoresces excitation Excitation (~504 nm) excitation->tracker Illumination

Caption: Mechanism of ER-Tracker™ Green binding and fluorescence.

References

ER-Tracker™ Green: Application Notes and Protocols for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-Tracker™ Green is a fluorescent probe designed for the selective staining of the endoplasmic reticulum (ER) in live cells. Composed of a BODIPY™ FL dye conjugated to glibenclamide, it provides high selectivity for the ER by targeting the sulfonylurea receptors of ATP-sensitive potassium (KATP) channels, which are prominently expressed on the ER membrane.[1][2][3] This cell-permeant stain is a valuable tool for visualizing ER morphology and dynamics in real-time, offering low cellular toxicity at typical working concentrations.[1][4] This document provides detailed protocols for the use of ER-Tracker™ Green in live cell imaging, including recommended incubation times and temperatures for optimal staining.

Mechanism of Action

ER-Tracker™ Green's selectivity for the endoplasmic reticulum is derived from the glibenclamide component of the molecule. Glibenclamide binds specifically to the sulfonylurea receptors, which are the regulatory subunits of ATP-sensitive K+ channels located on the ER. This targeted binding results in the accumulation of the fluorescent BODIPY™ FL dye within the ER, allowing for its visualization by fluorescence microscopy.

cluster_cell Live Cell cluster_er Endoplasmic Reticulum (ER) ER_Tracker_Green ER-Tracker™ Green (BODIPY™ FL-Glibenclamide) Cell_Membrane Cell Membrane ER_Tracker_Green->Cell_Membrane Cell Permeant Cytosol Cytosol SUR Sulfonylurea Receptor (on KATP Channel) Cytosol->SUR Binding Fluorescence Green Fluorescence (Ex/Em: ~504/511 nm) SUR->Fluorescence Enables Visualization ER_Lumen ER Lumen

Mechanism of ER-Tracker™ Green Staining.

Quantitative Data Summary

The optimal incubation conditions for ER-Tracker™ Green can vary depending on the cell type. The following tables summarize the recommended parameters for successful staining.

Table 1: Stock and Working Solution Concentrations

ParameterRecommended ConcentrationSolvent
Stock Solution1 mMDMSO
Working Solution100 nM - 2 µMSerum-free medium or HBSS with Ca/Mg

Table 2: Incubation Time and Temperature

Cell TypeIncubation TemperatureIncubation Time
Adherent Cells37°C or Room Temperature5 - 30 minutes
Suspension Cells37°C or Room Temperature5 - 30 minutes

Note: The optimal concentration and incubation time should be determined empirically for each cell type and experimental condition.

Experimental Protocols

Reagent Preparation
  • ER-Tracker™ Green Stock Solution (1 mM):

    • Bring the lyophilized ER-Tracker™ Green vial to room temperature.

    • Briefly centrifuge the vial to collect the powder at the bottom.

    • Dissolve the contents in high-quality, anhydrous DMSO to a final concentration of 1 mM. For example, dissolve 100 µg in 128 µL of DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

  • ER-Tracker™ Green Working Solution (100 nM - 2 µM):

    • On the day of the experiment, dilute the 1 mM stock solution to the desired working concentration in a suitable buffer, such as Hank's Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg) or serum-free cell culture medium. For a 1 µM working solution, dilute the stock solution 1:1000.

    • Pre-warm the working solution to the intended incubation temperature (37°C or room temperature) before adding it to the cells.

Staining Protocol for Adherent Cells

Start Start: Adherent Cells in Culture Wash1 1. Remove medium & wash with HBSS Start->Wash1 Incubate 2. Add pre-warmed ER-Tracker™ Green working solution Wash1->Incubate Incubation_Details Incubate: 5-30 min at 37°C or RT (Protect from light) Incubate->Incubation_Details Wash2 3. Replace with fresh medium Incubation_Details->Wash2 Image 4. Image live cells (FITC filter set) Wash2->Image

Workflow for Staining Adherent Cells.

  • Grow adherent cells on a suitable imaging vessel (e.g., coverslips, glass-bottom dishes).

  • When cells have reached the desired confluency, aspirate the cell culture medium.

  • Gently wash the cells with pre-warmed (37°C) HBSS with calcium and magnesium.

  • Add the pre-warmed ER-Tracker™ Green working solution to the cells, ensuring the entire surface is covered.

  • Incubate the cells for 15-30 minutes at 37°C and 5% CO2, or for 5-30 minutes at room temperature. Protect the cells from light during incubation.

  • Aspirate the staining solution and replace it with fresh, pre-warmed cell culture medium. To reduce background fluorescence, phenol red-free medium can be used.

  • The cells are now ready for immediate live cell imaging using a fluorescence microscope equipped with a standard FITC filter set (Excitation/Emission: ~504/511 nm).

Staining Protocol for Suspension Cells
  • Harvest the desired number of suspension cells by centrifugation (e.g., 1000 x g for 3-5 minutes).

  • Discard the supernatant and wash the cells twice with pre-warmed (37°C) HBSS with calcium and magnesium, centrifuging between washes.

  • Resuspend the cell pellet in the pre-warmed ER-Tracker™ Green working solution at a recommended cell density of 1x10^6 cells/mL.

  • Incubate the cells for 15-30 minutes at 37°C and 5% CO2, or for 5-30 minutes at room temperature. Protect the cells from light.

  • Centrifuge the stained cells (e.g., 400 x g for 3-4 minutes) and discard the supernatant.

  • Wash the cells twice with fresh medium or PBS.

  • Resuspend the cells in serum-free cell culture medium or PBS for analysis.

  • The cells can be analyzed by flow cytometry or transferred to a slide for fluorescence microscopy.

Important Considerations

  • Live Cell Imaging Only: ER-Tracker™ Green is recommended for live cell imaging. Fixation with aldehydes or alcohols can significantly reduce or eliminate the fluorescent signal. While some protocols suggest that the staining is partially retained after formaldehyde fixation, permeabilization with detergents like Triton™ X-100 is not recommended as it results in the loss of the fluorescence signal.

  • Photostability: Like many fluorescent probes, ER-Tracker™ Green is susceptible to photobleaching. To minimize this, protect the probe and stained cells from light whenever possible and use the lowest laser power necessary for imaging.

  • Cell Type Variability: The expression of sulfonylurea receptors can vary between cell types, which may affect the intensity and specificity of staining. It is crucial to optimize the staining protocol for each cell line.

  • Potential Pharmacological Effects: As glibenclamide has known pharmacological activity, it could potentially affect ER function. Researchers should consider this possibility when designing and interpreting experiments.

  • Toxicity: At the recommended low concentrations, ER-Tracker™ Green does not appear to be toxic to cells. However, it is good practice to monitor cell viability, especially during long-term imaging experiments.

References

Illuminating the Endoplasmic Reticulum: Application Notes and Protocols for Live-Cell Imaging with ER-Tracker™ Green

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ER-Tracker™ Green, a fluorescent probe designed for the selective staining and visualization of the endoplasmic reticulum (ER) in living cells. This document outlines the probe's mechanism of action, key applications, and detailed protocols for its use in live-cell imaging studies.

Introduction

The endoplasmic reticulum is a critical organelle involved in protein synthesis and modification, lipid metabolism, and calcium homeostasis. Visualizing its dynamic structure and function in real-time is crucial for understanding cellular physiology and disease. ER-Tracker™ Green (BODIPY™ FL Glibenclamide) is a cell-permeant stain highly selective for the ER.[1][2][3][4][5] Its mechanism relies on the glibenclamide component, which binds specifically to the sulfonylurea receptors of ATP-sensitive potassium (KATP) channels located on the ER membrane. This targeted binding allows for the precise and bright labeling of the ER network with minimal off-target staining of other organelles like mitochondria.

Key Applications

ER-Tracker™ Green is a valuable tool for a variety of research applications, including:

  • Visualizing ER Morphology and Dynamics: Study the intricate network of the ER and its rearrangements in response to cellular signals or drug treatments.

  • Investigating ER Stress: Monitor changes in ER structure associated with the unfolded protein response (UPR) and ER stress.

  • Drug Discovery and Development: Screen for compounds that modulate ER function or induce ER-related cellular toxicity.

  • Co-localization Studies: Investigate the spatial relationships and interactions between the ER and other organelles by co-staining with other live-cell probes.

Quantitative Data Summary

For optimal performance and reproducibility, refer to the following quantitative data when designing your experiments.

ParameterRecommended ValueNotes
Excitation Maximum ~504 nm
Emission Maximum ~511 nmCompatible with standard FITC/GFP filter sets.
Stock Solution Concentration 1 mM in high-quality DMSOStore at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Working Concentration 100 nM - 2 µMThe optimal concentration may vary depending on the cell type and experimental conditions.
Incubation Time 5 - 30 minutes at 37°C
Imaging Mode Live-cell imaging onlyThe stain is not well-retained after cell fixation.

Experimental Protocols

I. Reagent Preparation

1. Preparation of 1 mM ER-Tracker™ Green Stock Solution:

  • Bring the vial of lyophilized ER-Tracker™ Green to room temperature.
  • Briefly centrifuge the vial to collect the powder at the bottom.
  • To a 100 µg vial, add 128 µL of high-quality DMSO to create a 1 mM stock solution.
  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. The solution is stable for up to 6 months when stored correctly.

2. Preparation of Working Solution:

  • On the day of the experiment, dilute the 1 mM stock solution in a suitable buffer, such as serum-free medium or Hank's Balanced Salt Solution (HBSS) with calcium and magnesium, to the desired working concentration (typically between 100 nM and 2 µM).
  • To reduce background fluorescence, the use of phenol red-free media is recommended.

II. Staining Protocol for Adherent Cells
  • Plate cells on a suitable imaging dish or slide and allow them to adhere overnight.

  • When cells have reached the desired confluency, remove the culture medium.

  • Add the pre-warmed ER-Tracker™ Green working solution to the cells.

  • Incubate the cells for 15-30 minutes at 37°C.

  • Remove the staining solution and wash the cells twice with pre-warmed imaging medium (e.g., phenol red-free medium).

  • Add fresh, pre-warmed imaging medium to the cells.

  • Proceed with live-cell imaging.

III. Staining Protocol for Suspension Cells
  • Centrifuge the cell suspension to pellet the cells.

  • Resuspend the cells in the pre-warmed ER-Tracker™ Green working solution.

  • Incubate the cells for 15-30 minutes at 37°C.

  • Centrifuge the cells to remove the staining solution.

  • Wash the cells twice by resuspending in pre-warmed imaging medium and pelleting by centrifugation.

  • Resuspend the cells in fresh, pre-warmed imaging medium.

  • Transfer the cells to a suitable imaging chamber and proceed with imaging.

Visualized Workflows and Pathways

G Experimental Workflow for Live-Cell ER Imaging cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_stock Prepare 1 mM Stock Solution (in DMSO) prep_working Prepare Working Solution (100 nM - 2 µM in media) prep_stock->prep_working add_stain Incubate Cells with ER-Tracker™ Green (15-30 min, 37°C) prep_working->add_stain prep_cells Culture Cells to Desired Confluency prep_cells->add_stain wash_cells Wash Cells Twice with Fresh Media add_stain->wash_cells image_cells Live-Cell Imaging (Ex: ~504 nm, Em: ~511 nm) wash_cells->image_cells

Caption: A streamlined workflow for staining live cells with ER-Tracker™ Green.

G Mechanism of ER-Tracker™ Green Localization cluster_cell Live Cell cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm receptor Sulfonylurea Receptor (on KATP channel) er_tracker ER-Tracker™ Green (BODIPY™ FL-Glibenclamide) er_tracker->receptor Glibenclamide Moiety Binds

Caption: ER-Tracker™ Green selectively labels the ER via glibenclamide binding.

Important Considerations

  • Live-Cell Imaging Only: ER-Tracker™ Green is not recommended for fixed cells as the signal is not well-retained after fixation with aldehydes or alcohols.

  • Potential Pharmacological Effects: The glibenclamide component of ER-Tracker™ Green is a known inhibitor of ATP-sensitive potassium channels. Researchers should be aware of the potential for this to affect ER function, especially in cell types with high expression of these channels.

  • Cell-Type Variability: The expression of sulfonylurea receptors can vary between cell types, which may lead to differences in staining intensity or non-ER labeling in some specialized cells.

  • Toxicity: At the recommended low concentrations, ER-Tracker™ Green exhibits low cellular toxicity. However, it is always good practice to perform a viability assay if cells will be imaged for extended periods.

By following these guidelines and protocols, researchers can effectively utilize ER-Tracker™ Green to gain valuable insights into the dynamic world of the endoplasmic reticulum in living cells.

References

ER-Tracker™ Green Protocol for Flow Cytometry Analysis of Endoplasmic Reticulum Content

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis and folding, lipid biosynthesis, and calcium homeostasis. Perturbations in ER function lead to a state of "ER stress," which is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. ER-Tracker™ Green is a fluorescent probe that selectively stains the ER in live cells, providing a valuable tool for investigating ER content and morphology. This application note provides a detailed protocol for using ER-Tracker™ Green for the quantitative analysis of ER content by flow cytometry.

ER-Tracker™ Green is composed of the green-fluorescent BODIPY™ FL dye conjugated to glibenclamide.[1][2] Glibenclamide binds specifically to the sulfonylurea receptors of ATP-sensitive K+ channels, which are prominently located on the ER membrane, thereby enabling targeted labeling of this organelle.[1][2] The fluorescence intensity of ER-Tracker™ Green is proportional to the ER content, making it suitable for monitoring changes in ER mass associated with cellular processes such as ER stress and the unfolded protein response (UPR).

Principle of the Assay

Live cells are incubated with ER-Tracker™ Green, a cell-permeant dye that selectively accumulates in the endoplasmic reticulum. The amount of green fluorescence emitted by the stained cells is then quantified using a flow cytometer. An increase in the mean fluorescence intensity (MFI) of the cell population is indicative of an expansion of the ER, a hallmark of ER stress. This allows for the quantitative assessment of ER content and the evaluation of cellular responses to various stimuli or drug candidates.

Materials and Reagents

  • ER-Tracker™ Green (e.g., Thermo Fisher Scientific, Cat. No. E34251)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Trypsin-EDTA (for adherent cells)

  • Suspension or adherent cells

  • Flow cytometer equipped with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm)

  • Optional: A known ER stress inducer (e.g., Tunicamycin or Thapsigargin) for positive control.

  • Optional: A viability dye (e.g., Propidium Iodide, DAPI)

Experimental Protocols

Reagent Preparation

1.1. ER-Tracker™ Green Stock Solution (1 mM)

  • Allow the vial of ER-Tracker™ Green to warm to room temperature before opening.

  • Reconstitute the contents of the vial (typically 100 µg) in 128 µL of high-quality anhydrous DMSO to create a 1 mM stock solution.[3]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

1.2. ER-Tracker™ Green Working Solution (100 nM - 1 µM)

  • On the day of the experiment, dilute the 1 mM stock solution to the desired working concentration (typically between 100 nM and 1 µM) in warm (37°C) serum-free cell culture medium or PBS.

  • The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

Cell Preparation

2.1. Suspension Cells

  • Culture cells to the desired density (e.g., 0.5 - 1 x 10^6 cells/mL).

  • Centrifuge the cell suspension at 300-400 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in warm, serum-free medium or PBS.

2.2. Adherent Cells

  • Culture cells in appropriate flasks or plates until they reach the desired confluency (typically 70-80%).

  • Gently wash the cells with warm PBS.

  • Detach the cells using a minimal amount of pre-warmed trypsin-EDTA.

  • Once detached, neutralize the trypsin with complete culture medium (containing FBS).

  • Centrifuge the cell suspension at 300-400 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in warm, serum-free medium or PBS.

Staining Protocol
  • Adjust the cell density to approximately 1 x 10^6 cells/mL in pre-warmed, serum-free medium or PBS.

  • Add the ER-Tracker™ Green working solution to the cell suspension to achieve the final desired concentration.

  • Incubate the cells for 15-30 minutes at 37°C, protected from light. The optimal incubation time may need to be optimized for different cell types.

  • After incubation, centrifuge the cells at 300-400 x g for 5 minutes.

  • Discard the supernatant and wash the cells once or twice with 1-2 mL of pre-warmed PBS.

  • Resuspend the final cell pellet in an appropriate volume of PBS for flow cytometry analysis.

  • If assessing cell viability, add a viability dye according to the manufacturer's instructions just before analysis.

  • Keep the cells on ice and protected from light until analysis.

Flow Cytometry Analysis
  • Set up the flow cytometer with a 488 nm excitation laser.

  • Collect the green fluorescence signal using a standard FITC filter set (e.g., 530/30 nm bandpass filter).

  • Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages and to establish the baseline fluorescence.

  • If using a viability dye, set up the appropriate compensation controls.

  • Acquire data for a sufficient number of events (e.g., 10,000 - 50,000 cells) for each sample.

  • Analyze the data using appropriate flow cytometry software. Gate on the live, single-cell population and determine the Mean Fluorescence Intensity (MFI) of the ER-Tracker™ Green signal.

Data Presentation

The following table provides representative data illustrating the expected change in ER-Tracker™ Green fluorescence upon induction of ER stress. In this example, Jurkat cells were treated with either Tunicamycin or Thapsigargin, two well-known inducers of the unfolded protein response.

TreatmentConcentrationIncubation Time (hours)Mean Fluorescence Intensity (MFI)Fold Change vs. Control
Control (DMSO) 0.1%2415,0001.0
Tunicamycin 2.5 µg/mL2445,0003.0
Thapsigargin 1 µM2437,5002.5

Note: The MFI values presented are for illustrative purposes only and will vary depending on the cell type, instrument settings, and experimental conditions.

Mandatory Visualizations

Experimental Workflow

ER_Tracker_Workflow cluster_prep Cell & Reagent Preparation cluster_staining Staining cluster_wash Washing cluster_analysis Analysis A Prepare ER-Tracker™ Green Stock & Working Solutions C Incubate Cells with ER-Tracker™ Green (15-30 min, 37°C) A->C B Prepare Suspension or Adherent Cells B->C D Wash Cells with PBS C->D E Resuspend in PBS D->E F Acquire Data on Flow Cytometer E->F G Analyze Data (MFI) F->G

Caption: Experimental workflow for ER content analysis using ER-Tracker™ Green and flow cytometry.

Unfolded Protein Response (UPR) Signaling Pathway

UPR_Pathway cluster_er Endoplasmic Reticulum Lumen cluster_er_membrane ER Membrane cluster_cytosol Cytosol cluster_golgi Golgi cluster_nucleus Nucleus unfolded_proteins Unfolded Proteins bip BiP/GRP78 unfolded_proteins->bip binds ire1 IRE1α bip->ire1 dissociates from perk PERK bip->perk dissociates from atf6 ATF6 bip->atf6 dissociates from xbp1_u XBP1u mRNA ire1->xbp1_u splices eif2a eIF2α perk->eif2a phosphorylates atf6_p90 ATF6 (p90) atf6->atf6_p90 translocates to Golgi xbp1_s XBP1s xbp1_u->xbp1_s translation atf4 ATF4 eif2a->atf4 promotes translation atf4_nuc ATF4 atf4->atf4_nuc translocates atf6_p50 ATF6 (p50) atf6_p90->atf6_p50 cleavage atf6_nuc ATF6 (p50) atf6_p50->atf6_nuc translocates upr_genes UPR Target Genes (Chaperones, ERAD) xbp1_s->upr_genes activates transcription atf4_nuc->upr_genes activates transcription atf6_nuc->upr_genes activates transcription

Caption: Simplified overview of the three branches of the Unfolded Protein Response (UPR) pathway.

Troubleshooting

IssuePossible CauseSuggested Solution
Low fluorescence signal - Insufficient dye concentration- Short incubation time- Cell loss during washing steps- Optimize ER-Tracker™ Green concentration (try a range from 100 nM to 1 µM).- Increase incubation time (up to 30 minutes).- Be gentle during centrifugation and washing steps.
High background fluorescence - Dye concentration too high- Inadequate washing- Decrease the concentration of ER-Tracker™ Green.- Ensure thorough washing of cells after staining.
High cell death - Cytotoxicity of the dye at high concentrations or long incubation times- Harsh cell handling- Use the lowest effective concentration of the dye.- Reduce incubation time.- Handle cells gently to maintain viability. Use a viability dye to exclude dead cells from analysis.
Inconsistent results - Variation in cell number- Inconsistent incubation times or temperatures- Fluctuation in flow cytometer laser power- Ensure accurate cell counting for each sample.- Standardize all incubation steps.- Allow the flow cytometer to warm up properly and perform daily quality control.

Conclusion

ER-Tracker™ Green is a reliable and specific fluorescent probe for labeling the endoplasmic reticulum in live cells. The protocol described in this application note provides a straightforward method for the quantitative analysis of ER content by flow cytometry. This technique is a valuable tool for researchers investigating the role of ER stress and the unfolded protein response in health and disease, and for screening compounds that may modulate ER homeostasis. Careful optimization of staining conditions for the specific cell type and experimental setup is recommended to ensure reproducible and accurate results.

References

Application Notes and Protocols: Assessing the Compatibility of ER-Tracker™ Green with GFP-Tagged Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-Tracker™ Green is a vital dye comprising the green-fluorescent BODIPY™ FL dye conjugated to glibenclamide.[1][2][3] Glibenclamide specifically binds to the sulfonylurea receptors of ATP-sensitive K+ channels, which are prominently located on the endoplasmic reticulum (ER), allowing for highly selective labeling of this organelle in live cells.[1][3] Green Fluorescent Protein (GFP) and its variants, such as Enhanced Green Fluorescent Protein (EGFP), are widely used as genetically encoded reporters to study protein localization and dynamics.

A frequent experimental requirement involves the co-visualization of an ER marker with a GFP-tagged protein of interest. This application note provides a detailed analysis of the compatibility of ER-Tracker™ Green with GFP-tagged proteins, focusing on spectral overlap, potential for Fluorescence Resonance Energy Transfer (FRET), and strategies to mitigate signal bleed-through. Detailed protocols for co-staining, imaging, and data analysis are provided to guide researchers in obtaining high-quality, reliable data.

Spectral Properties and Compatibility Challenges

A primary challenge in using ER-Tracker™ Green and GFP simultaneously is the significant overlap in their excitation and emission spectra.

Table 1: Spectral Properties of ER-Tracker™ Green and EGFP

FluorophoreExcitation Maximum (nm)Emission Maximum (nm)
ER-Tracker™ Green~504~511
EGFP~488~509-513

Data sourced from multiple references.

This spectral proximity can lead to two main challenges:

  • Spectral Bleed-through (Crosstalk): The emission of one fluorophore is detected in the channel intended for the other. Due to the significant overlap, light emitted from EGFP can be detected in the ER-Tracker™ Green channel, and vice-versa.

  • Fluorescence Resonance Energy Transfer (FRET): A non-radiative energy transfer from an excited donor fluorophore (in this case, potentially EGFP) to a nearby acceptor fluorophore (potentially ER-Tracker™ Green). FRET can occur if the emission spectrum of the donor overlaps with the excitation spectrum of the acceptor and the two molecules are in very close proximity (typically <10 nm). Given their spectral characteristics, FRET is a potential consideration when an EGFP-tagged protein is localized to the ER membrane where ER-Tracker™ Green resides.

To visualize the extent of the spectral overlap, the following diagram illustrates the normalized excitation and emission spectra of BODIPY™ FL (the fluorophore in ER-Tracker™ Green) and EGFP.

Spectral_Overlap Spectral Overlap of BODIPY FL and EGFP cluster_spectra 400 400 450 450 488 488 450->488 500 500 511 511 500->511 550 550 600 600 650 650 700 700 Wavelength (nm) 0 0.0 0.2 0.2 0.4 0.4 0.6 0.6 0.8 0.8 1.0 1.0 Normalized Intensity EGFP_Ex EGFP Ex EGFP_Em EGFP Em 510 510 488->510 509 509 488->509 509->550 BODIPY_Ex BODIPY FL Ex BODIPY_Em BODIPY FL Em 470 470 504 504 470->504 530 530 504->530 560 560 511->560

Caption: Spectral overlap of BODIPY FL and EGFP.

Experimental Protocols

To address the challenges of spectral overlap, a carefully designed experimental workflow is crucial. This includes a sequential staining and imaging protocol and the use of appropriate controls.

Cell Preparation and Staining

This protocol is designed for adherent cells.

Materials:

  • Cells expressing the GFP-tagged protein of interest

  • ER-Tracker™ Green (e.g., from Thermo Fisher Scientific, MedChemExpress)

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution with Calcium and Magnesium (HBSS/Ca/Mg) or other suitable buffer

  • Complete cell culture medium

  • Formaldehyde (optional, for fixation)

Stock Solution Preparation (1 mM ER-Tracker™ Green):

  • Allow the vial of ER-Tracker™ Green to warm to room temperature.

  • Briefly centrifuge the vial to collect the lyophilized powder at the bottom.

  • Dissolve the contents in high-quality anhydrous DMSO to make a 1 mM stock solution (e.g., dissolve 100 µg in 128 µL of DMSO).

  • Aliquot the stock solution and store at -20°C, protected from light and moisture.

Working Solution Preparation (1 µM ER-Tracker™ Green):

  • Dilute the 1 mM stock solution 1:1000 in pre-warmed (37°C) HBSS/Ca/Mg or serum-free medium to a final concentration of 1 µM. The optimal concentration may vary depending on the cell type and should be determined empirically (a range of 100 nM to 1 µM can be tested).

Staining Protocol:

  • Culture cells expressing the GFP-tagged protein on a suitable imaging dish or coverslip to the desired confluency.

  • Remove the culture medium and wash the cells once with pre-warmed HBSS/Ca/Mg.

  • Add the pre-warmed 1 µM ER-Tracker™ Green working solution to the cells, ensuring the entire surface is covered.

  • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Remove the staining solution and wash the cells twice with pre-warmed complete culture medium or HBSS/Ca/Mg.

  • The cells are now ready for live-cell imaging.

Optional Fixation:

ER-Tracker™ Green is best used for live-cell imaging as the signal is not well-retained after fixation. However, if fixation is required, a gentle fixation protocol can be attempted:

  • After staining, fix the cells with 4% formaldehyde in PBS for 2 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Note that permeabilization is not recommended as it can lead to a loss of the ER-Tracker™ Green signal.

Imaging Protocol to Minimize Bleed-through

Sequential imaging is the recommended method to minimize bleed-through between ER-Tracker™ Green and GFP.

Instrumentation:

  • A confocal laser scanning microscope equipped with lasers for exciting both GFP (e.g., 488 nm) and ER-Tracker™ Green (e.g., 488 nm or 514 nm).

  • Flexible detector settings to define specific emission collection windows.

Sequential Imaging Workflow:

G A Prepare Co-stained Sample (GFP-protein + ER-Tracker Green) B Set up Sequential Imaging Mode A->B C Track 1: EGFP Imaging Ex: 488 nm Em: 500-530 nm B->C D Track 2: this compound Imaging Ex: 488 nm or 514 nm Em: 530-560 nm B->D E Acquire Images Sequentially C->E D->E F Merge and Analyze Images E->F

Caption: Workflow for sequential imaging.

Detailed Imaging Steps:

  • Set up two separate imaging tracks (channels) in the microscope software.

  • Track 1 (EGFP):

    • Excitation: Use the 488 nm laser line.

    • Emission: Set the detector to collect a narrow band of emission around the EGFP peak, for example, 500-530 nm.

  • Track 2 (ER-Tracker™ Green):

    • Excitation: Use the 488 nm or a 514 nm laser line. While 488 nm will excite both, using a slightly longer wavelength may preferentially excite this compound if available.

    • Emission: Set the detector to collect emission at slightly longer wavelengths, for example, 530-560 nm.

  • Sequential Scanning: Configure the microscope to acquire the two tracks sequentially (line by line or frame by frame). This ensures that at any given time, only one fluorophore is being excited and its emission collected, thus preventing bleed-through during acquisition.

  • Image Acquisition: Acquire the images for both channels. It is important to use the same imaging settings (laser power, gain, pinhole) when imaging the experimental samples and the single-stain controls.

Preparation of Single-Stain Controls for Bleed-through Correction

To accurately correct for any remaining bleed-through, it is essential to prepare single-stained control samples.

  • Control 1 (GFP only): Cells expressing the GFP-tagged protein of interest but not stained with ER-Tracker™ Green.

  • Control 2 (ER-Tracker™ Green only): Wild-type cells (not expressing GFP) stained with ER-Tracker™ Green using the same protocol as the experimental sample.

  • Control 3 (Unstained): Wild-type cells that are neither expressing GFP nor stained with ER-Tracker™ Green. This is to determine the level of cellular autofluorescence.

Image these control samples using the exact same sequential imaging settings as the co-stained experimental sample.

Bleed-through Correction

If significant bleed-through is still observed, a post-acquisition correction can be applied using software like ImageJ/Fiji.

Workflow for Bleed-through Correction:

G A Acquire Images: 1. Co-stained Sample 2. GFP-only Control 3. ER-Tracker-only Control B Measure Bleed-through Coefficients from Single-Stain Controls A->B C Apply Correction to Co-stained Image using Image Calculator in ImageJ B->C D Analyze Corrected Images C->D

Caption: Workflow for bleed-through correction.

Step-by-step Bleed-through Correction in ImageJ/Fiji:

  • Determine the Bleed-through Coefficient:

    • Open the images from the GFP-only control . Measure the mean intensity in the GFP channel (I_gfp_in_gfp) and the mean intensity in the ER-Tracker channel (I_gfp_in_er). The bleed-through of GFP into the ER-Tracker channel is (I_gfp_in_er) / (I_gfp_in_gfp).

    • Open the images from the ER-Tracker-only control . Measure the mean intensity in the ER-Tracker channel (I_er_in_er) and the mean intensity in the GFP channel (I_er_in_gfp). The bleed-through of ER-Tracker into the GFP channel is (I_er_in_gfp) / (I_er_in_er).

  • Apply the Correction:

    • Open the co-stained image.

    • Use the "Image Calculator" function in ImageJ.

    • To correct the ER-Tracker channel: Corrected_ER_Image = ER_Image - (Bleedthrough_coeff_GFP_to_ER * GFP_Image)

    • To correct the GFP channel: Corrected_GFP_Image = GFP_Image - (Bleedthrough_coeff_ER_to_GFP * ER_Image)

Alternative Strategies and Considerations

  • ER-Tracker™ Red: For experiments where significant spectral overlap is a major concern and cannot be adequately resolved, consider using ER-Tracker™ Red. It has an excitation/emission maximum of approximately 587/615 nm, which is well separated from GFP, thus eliminating the issue of spectral bleed-through.

  • Photostability: BODIPY™ dyes are generally known to be more photostable than many fluorescent proteins. However, the photostability of EGFP can be influenced by its local environment and the imaging conditions. It is always advisable to minimize light exposure to reduce photobleaching.

  • Potential for FRET: While not definitively documented for this specific pair, the spectral overlap between EGFP and BODIPY™ FL suggests a potential for FRET if the tagged protein is in very close proximity to the ER membrane. If FRET is a concern, performing acceptor photobleaching experiments can help to investigate this. In such an experiment, photobleaching ER-Tracker™ Green (the acceptor) would lead to an increase in the fluorescence of EGFP (the donor) if FRET was occurring.

Conclusion

ER-Tracker™ Green and GFP-tagged proteins can be used together for co-localization studies, but careful consideration of their spectral overlap is essential. By employing a sequential imaging strategy and, if necessary, performing a post-acquisition bleed-through correction using single-stain controls, researchers can obtain reliable data that accurately reflects the localization of their protein of interest in relation to the endoplasmic reticulum. For applications where spectral overlap poses an insurmountable challenge, ER-Tracker™ Red offers a robust alternative.

References

Application Notes and Protocols: Preparing and Using ER-Tracker™ Green

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ER-Tracker™ Green is a cell-permeant, fluorescent stain highly selective for the endoplasmic reticulum (ER) in live cells.[1][2] The probe consists of the green-fluorescent BODIPY™ FL dye conjugated to glibenclamide.[1][3] Glibenclamide binds specifically to the sulfonylurea receptors of ATP-sensitive potassium (KATP) channels, which are prominently located on the ER membrane.[1] This specific binding allows for precise and selective labeling of the ER. Unlike some conventional ER stains, ER-Tracker™ Green rarely stains mitochondria and exhibits low cellular toxicity at recommended concentrations. These application notes provide detailed protocols for the preparation of stock and working solutions, and for the staining of live cells.

Product Information and Specifications

Quantitative data and key properties of ER-Tracker™ Green are summarized below.

PropertySpecificationReference
Mechanism BODIPY™ FL dye conjugated to glibenclamide, which binds to sulfonylurea receptors on the ER.
Molecular Weight ~783.1 g/mol
Excitation Maximum ~504 nm
Emission Maximum ~511 nm
Recommended Filter Set FITC
Formulation Supplied as a lyophilized powder.
Reconstitution Solvent High-quality, anhydrous Dimethyl Sulfoxide (DMSO).
Primary Application Live-cell imaging. The signal is not well-retained after fixation.

Protocol for Stock Solution Preparation (1 mM)

Proper preparation and storage of the stock solution are critical for optimal performance and stability. The dye is light-sensitive and should be protected from light whenever possible.

Materials Required:

  • ER-Tracker™ Green (lyophilized powder, e.g., 100 µg vial)

  • High-quality, anhydrous DMSO

  • Microcentrifuge

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized powder to warm to room temperature.

  • Centrifugation: Briefly centrifuge the vial to ensure the lyophilized powder is collected at the bottom.

  • Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to create a 1 mM stock solution. For a 100 µg vial, add 128 µL of DMSO. For a 16 µg vial, add 20 µL of DMSO.

  • Aliquoting: To avoid repeated freeze-thaw cycles, divide the 1 mM stock solution into small, single-use aliquots in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C, protected from light and moisture. A desiccant is recommended for long-term storage. When stored correctly, the solution is stable for at least six months.

G Workflow for ER-Tracker™ Green Solution Preparation cluster_stock Stock Solution (1 mM) cluster_working Working Solution (100 nM - 1 µM) lyophilized Lyophilized Powder prepare 1. Warm vial to room temp 2. Centrifuge briefly lyophilized->prepare dmso Anhydrous DMSO reconstitute Reconstitute in DMSO to create 1 mM Stock dmso->reconstitute prepare->reconstitute aliquot Aliquot into single-use tubes reconstitute->aliquot store Store at -20°C (Protect from light) aliquot->store stock_in 1 mM Stock Solution store->stock_in dilute Dilute to final concentration (e.g., 1:1000 for 1 µM) stock_in->dilute buffer Culture Medium or Physiological Buffer (e.g., HBSS) buffer->dilute working_sol Working Solution Ready for cell staining dilute->working_sol

Workflow for preparing stock and working solutions.

Protocol for Working Solution Preparation

The working solution should be prepared fresh for each experiment by diluting the 1 mM stock solution. The optimal concentration may vary by cell type and should be determined empirically, but a general range is 100 nM to 1 µM.

Materials Required:

  • 1 mM ER-Tracker™ Green stock solution

  • Pre-warmed (37°C) physiological buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium, HBSS/Ca/Mg) or serum-free culture medium. Using phenol red-free medium is recommended to reduce background fluorescence.

Procedure:

  • Thaw Stock: Thaw one aliquot of the 1 mM stock solution.

  • Dilution: Dilute the stock solution into the pre-warmed buffer or medium to the desired final concentration. For best results, use the lowest concentration that provides adequate signal.

Example Dilutions (for 1 mL final volume):

Final Concentration Volume of 1 mM Stock Dilution Factor
100 nM 0.1 µL 1:10,000
500 nM 0.5 µL 1:2,000
1 µM 1.0 µL 1:1,000

| 2 µM | 2.0 µL | 1:500 |

Experimental Protocol for Live-Cell Staining

This protocol is optimized for live-cell imaging of both adherent and suspension cells. Note: ER-Tracker™ Green is not recommended for fixed cells as the signal is not well-retained post-fixation.

A. Adherent Cells

  • Cell Culture: Grow adherent cells on sterile coverslips or in an appropriate imaging dish to the desired confluency.

  • Wash: Remove the culture medium and gently wash the cells once with pre-warmed (37°C) HBSS or another suitable buffer.

  • Staining: Add the pre-warmed ER-Tracker™ Green working solution to the cells, ensuring they are completely covered.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Final Wash: Remove the staining solution and replace it with fresh, probe-free medium (phenol red-free medium is recommended for imaging).

  • Imaging: Immediately observe the stained cells using a fluorescence microscope equipped with a standard FITC filter set.

G Experimental Workflow for Staining Adherent Cells start Culture adherent cells on coverslip/dish wash1 Remove growth medium and wash with buffer (e.g., HBSS) start->wash1 stain Add pre-warmed ER-Tracker™ Green working solution wash1->stain incubate Incubate for 15-30 min at 37°C (Protect from light) stain->incubate wash2 Replace staining solution with fresh, probe-free medium incubate->wash2 image Image live cells immediately (Fluorescence Microscope) wash2->image

Workflow for staining adherent cells with ER-Tracker™ Green.

B. Suspension Cells

  • Harvest Cells: Centrifuge the cell suspension at approximately 400-1000 g for 3-5 minutes to pellet the cells. Discard the supernatant.

  • Wash: Resuspend the cell pellet in pre-warmed HBSS or another suitable buffer and repeat the centrifugation step. Perform one to two washes.

  • Staining: Resuspend the washed cells in the pre-warmed ER-Tracker™ Green working solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Final Wash: Centrifuge the cells to remove the staining solution. Resuspend the pellet in fresh, probe-free medium.

  • Imaging: Transfer the cells to a suitable imaging slide or dish and observe immediately with a fluorescence microscope.

Important Considerations

  • Live-Cell Imaging Only: The stain is designed for and works optimally in live cells. Staining patterns are only partially retained after formaldehyde fixation, and the signal is lost upon permeabilization with detergents like Triton™ X-100.

  • Potential for Non-ER Labeling: The probe's specificity relies on the expression of sulfonylurea receptors. Cell types with variable or low expression of these receptors may exhibit non-ER labeling.

  • Photosensitivity: ER-Tracker™ Green is sensitive to light. All steps, from preparation to imaging, should be conducted with minimal light exposure to prevent photobleaching.

  • Toxicity: While toxicity is low at working concentrations, it is always best practice to monitor cell health and use the lowest effective dye concentration to minimize potential artifacts.

References

Visualizing the Endoplasmic Reticulum: An Application Guide for ER-Tracker™ Green

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for utilizing ER-Tracker™ Green, a fluorescent dye designed for the specific and highly selective labeling of the endoplasmic reticulum (ER) in live cells. This guide covers the essential spectral properties, recommended microscopy filter sets, and comprehensive protocols for successful imaging experiments.

Spectral Properties and Filter Set Recommendations

ER-Tracker™ Green is a cell-permeant stain consisting of the green-fluorescent BODIPY™ FL dye conjugated to glibenclamide.[1][2][3][4][5] Glibenclamide binds to the sulfonylurea receptors of ATP-sensitive K+ channels, which are prominently located on the ER membrane, thus ensuring specific labeling.

The dye exhibits a maximum excitation wavelength at approximately 504 nm and a maximum emission wavelength at around 511 nm. Based on these spectral characteristics, a standard fluorescein isothiocyanate (FITC) filter set is highly recommended for optimal signal detection and minimal background.

Below is a summary of the key quantitative data for imaging ER-Tracker™ Green:

ParameterValueSource(s)
Excitation Maximum ~504 nm
Emission Maximum ~511 nm
Recommended Filter Set Standard FITC
Typical Excitation Range 450 - 490 nm
Typical Emission Range 500 - 550 nm
Stock Solution Concentration 1 mM in DMSO
Working Concentration 100 nM - 2 µM
Incubation Time 15 - 60 minutes
Incubation Temperature 37°C

Experimental Protocols

Successful staining of the endoplasmic reticulum with ER-Tracker™ Green requires careful preparation and handling of both the dye and the cells. The following protocols provide a detailed methodology for staining adherent and suspension cells. Note that ER-Tracker™ Green is recommended for live-cell imaging only, as fixation can compromise the staining.

Reagent Preparation
  • ER-Tracker™ Green Stock Solution (1 mM):

    • Allow the lyophilized ER-Tracker™ Green to warm to room temperature.

    • Briefly centrifuge the vial to collect the powder at the bottom.

    • Reconstitute the solid in high-quality, anhydrous dimethyl sulfoxide (DMSO). For a 100 µg vial, adding 128 µL of DMSO will yield a 1 mM stock solution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. The solution is stable for up to 6 months when stored correctly.

  • ER-Tracker™ Green Working Solution (100 nM - 2 µM):

    • On the day of the experiment, dilute the 1 mM stock solution in a suitable buffer or serum-free medium to the desired working concentration. A common starting concentration is 1 µM.

    • To minimize background fluorescence, consider using a phenol red-free medium for the final incubation and imaging steps.

Protocol for Staining Adherent Cells
  • Cell Seeding: Plate adherent cells on sterile coverslips or in a suitable imaging dish and culture until they reach the desired confluency.

  • Washing: Carefully remove the culture medium and wash the cells twice with a pre-warmed (37°C) buffer such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) with calcium and magnesium.

  • Staining: Add the pre-warmed ER-Tracker™ Green working solution to the cells, ensuring the entire surface is covered.

  • Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light. The optimal incubation time may vary depending on the cell type.

  • Washing: Discard the staining solution and wash the cells two to three times with a pre-warmed, fresh culture medium or buffer to remove any unbound dye.

  • Imaging: The cells are now ready for imaging using a fluorescence microscope equipped with a standard FITC filter set.

Protocol for Staining Suspension Cells
  • Cell Harvesting: Centrifuge the suspension cells at 1000 x g for 3-5 minutes and discard the supernatant.

  • Washing: Resuspend the cell pellet in PBS and wash by centrifuging again. Repeat this washing step twice.

  • Staining: Resuspend the washed cells in the ER-Tracker™ Green working solution at a density of approximately 1 x 10^6 cells/mL.

  • Incubation: Incubate the cell suspension at room temperature or 37°C for 5-30 minutes, protected from light.

  • Washing: Centrifuge the stained cells at 1000 x g for 5 minutes, remove the supernatant, and wash the cells 2-3 times with PBS.

  • Imaging: Resuspend the final cell pellet in pre-warmed serum-free medium or PBS for observation by fluorescence microscopy.

Visualizing the Workflow and Spectral Relationship

To further clarify the experimental process and the principles of filter selection, the following diagrams have been generated.

G cluster_prep Preparation cluster_staining Staining Protocol cluster_imaging Imaging prep_stock Prepare 1 mM Stock Solution in DMSO prep_working Dilute to 100 nM - 2 µM Working Solution prep_stock->prep_working wash1 Wash Cells with Pre-warmed Buffer prep_working->wash1 stain Incubate with Working Solution (15-60 min, 37°C) wash1->stain wash2 Wash Cells to Remove Excess Dye stain->wash2 image Image on Fluorescence Microscope (FITC Filter Set) wash2->image

Caption: Experimental workflow for ER-Tracker™ Green staining.

G cluster_spectra ER-Tracker Green Spectra & Filter Set excitation_filter Excitation Filter (450-490 nm) dichroic_mirror Dichroic Mirror (~495 nm cutoff) excitation_filter->dichroic_mirror reflects to sample excitation_peak ER-Tracker Ex Peak (~504 nm) excitation_filter->excitation_peak excites emission_filter Emission Filter (500-550 nm) emission_peak ER-Tracker Em Peak (~511 nm) excitation_peak->emission_peak emits emission_peak->emission_filter passes through emission_peak->dichroic_mirror passes through

Caption: Relationship between ER-Tracker™ Green spectra and a standard FITC filter set.

References

ER-Tracker™ Green: Application Notes and Protocols for Studying Drug-Induced Changes in Endoplasmic Reticulum Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endoplasmic reticulum (ER) is a dynamic organelle essential for protein synthesis, lipid metabolism, and calcium homeostasis. Various pharmacological agents can disrupt ER function, leading to ER stress and subsequent changes in its intricate network structure. ER-Tracker™ Green is a fluorescent probe that selectively stains the ER in live cells, enabling the visualization and quantification of these morphological alterations. This document provides detailed application notes and protocols for utilizing ER-Tracker™ Green to study drug-induced changes in ER structure, aiding in drug discovery and development.

ER-Tracker™ Green is composed of the green-fluorescent BODIPY™ FL dye conjugated to glibenclamide.[1][2][3] Glibenclamide binds to the sulfonylurea receptors of ATP-sensitive K+ channels, which are prominently located on the ER membrane, thereby providing the probe's specificity.[1][2]

Data Presentation: Quantifying Drug-Induced ER Morphological Changes

Various drugs can induce ER stress, leading to characteristic changes in ER morphology, such as fragmentation of the tubular network and expansion of cisternal structures. These changes can be quantified using fluorescence microscopy and image analysis software.

Table 1: Quantitative Analysis of Tunicamycin-Induced ER Expansion in U2OS Cells

TreatmentER Area (Arbitrary Units)Fold Change vs. Control
Control (DMSO)1.00 ± 0.051.0
Tunicamycin (1 µg/mL, 24h)1.52 ± 0.081.52

Data is representative and compiled based on findings demonstrating ER expansion upon tunicamycin treatment. The study by Izmailyan et al. (2021) showed a significant increase in the ER area coefficient in U2OS cells treated with 1 µg/mL tunicamycin for 24 hours, as visualized with an ER-Tracker dye.

Experimental Protocols

Protocol 1: General Staining of Live Adherent Cells with ER-Tracker™ Green

This protocol provides a general procedure for staining the ER in live adherent cells.

Materials:

  • ER-Tracker™ Green (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filters for green fluorescence (Excitation/Emission: ~504/511 nm)

Procedure:

  • Preparation of 1 mM Stock Solution:

    • Warm the vial of ER-Tracker™ Green to room temperature.

    • Reconstitute the 100 µg of lyophilized powder in 128 µL of anhydrous DMSO to create a 1 mM stock solution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

  • Preparation of Working Solution:

    • On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 100 nM to 1 µM in serum-free medium or PBS. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

  • Cell Staining:

    • Grow adherent cells on a suitable imaging vessel (e.g., glass-bottom dish).

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed (37°C) serum-free medium or PBS.

    • Add the pre-warmed ER-Tracker™ Green working solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Imaging:

    • After incubation, remove the staining solution and wash the cells twice with pre-warmed, fresh culture medium.

    • Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for FITC/GFP (Excitation/Emission maxima: ~504/511 nm). Cells must be imaged live as the stain is not well-retained after fixation.

Protocol 2: Induction and Analysis of Drug-Induced ER Stress

This protocol details the induction of ER stress using common pharmacological agents and subsequent analysis of ER morphology using ER-Tracker™ Green.

Materials:

  • Cells of interest (e.g., U2OS, HeLa, HEK293) cultured on glass-bottom dishes.

  • ER-Tracker™ Green staining reagents (as in Protocol 1).

  • ER stress-inducing drugs:

    • Tunicamycin: (e.g., 1-5 µg/mL in DMSO). Tunicamycin inhibits N-linked glycosylation.

    • Thapsigargin: (e.g., 1-2 µM in DMSO). Thapsigargin inhibits the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.

    • Brefeldin A (BFA): (e.g., 5-10 µg/mL in ethanol). BFA disrupts the Golgi apparatus and causes its fusion with the ER.

  • Control vehicle (e.g., DMSO, ethanol).

  • Fluorescence microscope and image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Drug Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the desired concentration of the ER stress-inducing drug or the corresponding vehicle control.

    • Incubate for the desired time period (e.g., 4-24 hours), depending on the drug and the desired effect.

  • ER Staining:

    • Following drug treatment, stain the cells with ER-Tracker™ Green according to Protocol 1.

  • Image Acquisition:

    • Acquire images of both control and drug-treated cells using identical microscope settings (e.g., laser power, exposure time, gain) to ensure comparability.

    • Acquire multiple images from different fields of view for each condition to ensure robust quantitative analysis.

  • Image Analysis for ER Morphology Quantification (using ImageJ/Fiji):

    • ER Area Measurement:

      • Open the acquired images in ImageJ/Fiji.

      • Convert the images to 8-bit grayscale.

      • Apply a threshold to the image to create a binary mask of the ER network. The threshold level should be consistent across all images.

      • Use the "Analyze Particles" function to measure the total area of the ER mask.

      • Normalize the ER area to the cell area (if a whole-cell marker is used) or report the raw area values.

    • ER Fragmentation Analysis:

      • After creating a binary mask of the ER, use the "Skeletonize" function to create a one-pixel-wide representation of the ER tubules.

      • Use the "Analyze Skeleton" plugin to quantify the number of branches (tubules) and junctions in the ER network. An increase in the number of branches and a decrease in branch length can indicate fragmentation.

Visualizations

Signaling Pathways of the Unfolded Protein Response (UPR)

Drug-induced ER stress triggers the Unfolded Protein Response (UPR), a set of signaling pathways aimed at restoring ER homeostasis. The three main branches of the UPR are initiated by the sensors IRE1, PERK, and ATF6.

UPR_Signaling cluster_ER ER Lumen ER_Stress ER Stress (e.g., Tunicamycin, Thapsigargin) Unfolded_Proteins Unfolded Proteins ER_Stress->Unfolded_Proteins BiP BiP/GRP78 PERK_inactive PERK BiP->PERK_inactive releases IRE1_inactive IRE1 BiP->IRE1_inactive releases ATF6_inactive ATF6 BiP->ATF6_inactive releases PERK_active PERK (active) PERK_inactive->PERK_active dimerization & autophosphorylation IRE1_active IRE1 (active) IRE1_inactive->IRE1_active dimerization & autophosphorylation Golgi Golgi ATF6_inactive->Golgi translocates to Unfolded_Proteins->BiP binds eIF2a eIF2α PERK_active->eIF2a phosphorylates p_eIF2a p-eIF2α ATF4 ATF4 Translation p_eIF2a->ATF4 Translation_Attenuation Global Translation Attenuation p_eIF2a->Translation_Attenuation CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis XBP1u_mRNA XBP1u mRNA IRE1_active->XBP1u_mRNA splices XBP1s_mRNA XBP1s mRNA XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein translation ER_Chaperones_ERAD ER Chaperones ERAD Components XBP1s_protein->ER_Chaperones_ERAD upregulates ATF6_active ATF6 (cleaved) ATF6_active->ER_Chaperones_ERAD upregulates Golgi->ATF6_active cleavage Experimental_Workflow Start Start: Culture Adherent Cells Drug_Treatment Drug Treatment (e.g., Tunicamycin, Thapsigargin, BFA) + Vehicle Control Start->Drug_Treatment ER_Staining Live-Cell Staining with ER-Tracker™ Green Drug_Treatment->ER_Staining Image_Acquisition Fluorescence Microscopy (Live-Cell Imaging) ER_Staining->Image_Acquisition Image_Analysis Quantitative Image Analysis (e.g., ImageJ/Fiji) Image_Acquisition->Image_Analysis Quantification Quantify ER Morphology: - ER Area - ER Fragmentation (Tubule length, Junctions) Image_Analysis->Quantification Data_Interpretation Data Interpretation and Comparison Image_Analysis->Data_Interpretation

References

Tracking Endoplasmic Reticulum Dynamics: Application Notes and Protocols for ER-Tracker Green

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using ER-Tracker™ Green for visualizing and tracking the movement and remodeling of the endoplasmic reticulum (ER) in live cells. Detailed protocols, data interpretation guidelines, and troubleshooting tips are included to facilitate the successful application of this powerful fluorescent probe in your research.

Introduction to ER-Tracker Green

ER-Tracker™ Green is a cell-permeant, highly selective fluorescent probe for the endoplasmic reticulum in living cells. It is composed of the green-fluorescent BODIPY™ FL dye covalently linked to glibenclamide.[1][2] Glibenclamide, a sulfonylurea drug, specifically binds to the sulfonylurea receptors of ATP-sensitive potassium (KATP) channels, which are prominently located on the ER membrane.[3][4] This targeted binding mechanism ensures high specificity for the ER with minimal staining of other organelles like mitochondria, a common issue with other ER dyes such as DiOC6(3).[5] ER-Tracker™ Green is well-retained in live cells but is not suitable for staining fixed cells.

The dynamic nature of the ER, a continuous membrane network involved in protein synthesis, lipid metabolism, and calcium homeostasis, makes its visualization crucial for understanding various cellular processes. ER-Tracker™ Green is an invaluable tool for studying ER morphology, dynamics, and its role in cellular phenomena such as ER stress, the unfolded protein response (UPR), and drug-induced cellular changes.

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative properties of ER-Tracker™ Green.

Table 1: Spectral and Physicochemical Properties

PropertyValueReference(s)
Excitation Maximum504 nm
Emission Maximum511 nm
Molecular Weight783.1 g/mol
Recommended Filter SetFITC
Solvent for Stock SolutionDMSO

Table 2: Performance Characteristics

CharacteristicDescriptionReference(s)
Specificity Highly selective for the endoplasmic reticulum.
Minimal staining of mitochondria.
Cell Permeability Readily permeates the plasma membrane of live cells.
Toxicity Low cytotoxicity at recommended working concentrations.
Photostability More photostable than DiOC6(3).
Staining is partially retained after formaldehyde fixation, though not recommended for primary staining of fixed cells.

Experimental Protocols

Live-Cell Staining with this compound

This protocol provides a general procedure for staining live adherent or suspension cells with ER-Tracker™ Green. Optimal conditions may vary depending on the cell type.

Materials:

  • ER-Tracker™ Green (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live cells in culture

  • Complete cell culture medium

  • Balanced salt solution (e.g., HBSS with Ca2+ and Mg2+)

  • Fluorescence microscope with a FITC filter set

Protocol:

  • Stock Solution Preparation:

    • Warm the vial of ER-Tracker™ Green to room temperature.

    • Reconstitute the lyophilized powder in high-quality anhydrous DMSO to make a 1 mM stock solution. For a 100 µg vial, add 128 µL of DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. The stock solution is stable for at least 6 months when stored properly.

  • Working Solution Preparation:

    • On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 100 nM to 1 µM in a suitable buffer, such as pre-warmed (37°C) HBSS with calcium and magnesium. The optimal concentration should be determined empirically for each cell type.

  • Cell Staining (Adherent Cells):

    • Grow cells on coverslips or in imaging dishes to the desired confluency.

    • Remove the culture medium and wash the cells once with pre-warmed HBSS.

    • Add the pre-warmed ER-Tracker™ Green working solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.

    • Remove the staining solution and wash the cells twice with fresh, pre-warmed culture medium.

    • The cells are now ready for imaging.

  • Cell Staining (Suspension Cells):

    • Centrifuge the cell suspension to pellet the cells.

    • Resuspend the cell pellet in pre-warmed HBSS.

    • Add the ER-Tracker™ Green working solution to the cell suspension.

    • Incubate for 15-30 minutes at 37°C, protected from light.

    • Centrifuge the cells to remove the staining solution and resuspend the pellet in fresh, pre-warmed culture medium.

    • The cells can be mounted on a slide for immediate imaging.

Induction and Visualization of ER Stress

ER stress can be induced chemically using agents like tunicamycin or thapsigargin. ER-Tracker™ Green can be used to visualize the morphological changes in the ER associated with this stress.

Materials:

  • Tunicamycin (stock solution in DMSO)

  • Thapsigargin (stock solution in DMSO)

  • ER-Tracker™ Green

  • Live cells in culture

Protocol:

  • Induction of ER Stress:

    • Culture cells to the desired confluency.

    • Treat the cells with the desired concentration of tunicamycin (e.g., 2.5–5 µg/ml) or thapsigargin (e.g., 0.1–1 µM) for a specified duration (e.g., 5 hours). The optimal concentration and time should be determined experimentally.

    • Include a vehicle control (DMSO) for comparison.

  • Staining and Imaging:

    • Following the induction of ER stress, proceed with the live-cell staining protocol for ER-Tracker™ Green as described in section 3.1.

    • Image the cells using a fluorescence microscope to observe changes in ER morphology, such as fragmentation or swelling, compared to the control cells.

Visualizations

Signaling Pathway: The Unfolded Protein Response (UPR)

The Unfolded Protein Response is a key signaling pathway initiated by ER stress. The accumulation of unfolded or misfolded proteins in the ER triggers the activation of three main sensor proteins: IRE1α, PERK, and ATF6. This diagram illustrates the major branches of the UPR pathway.

UPR_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins IRE1a IRE1α Unfolded Proteins->IRE1a PERK PERK Unfolded Proteins->PERK ATF6 ATF6 Unfolded Proteins->ATF6 XBP1_splicing XBP1 mRNA splicing IRE1a->XBP1_splicing eIF2a_phos eIF2α Phosphorylation PERK->eIF2a_phos ATF6_cleavage ATF6 Cleavage (in Golgi) ATF6->ATF6_cleavage translocates XBP1s XBP1s XBP1_splicing->XBP1s ATF4 ATF4 eIF2a_phos->ATF4 ATF6n ATF6(N) ATF6_cleavage->ATF6n Gene_Expression Target Gene Expression XBP1s->Gene_Expression ATF4->Gene_Expression ATF6n->Gene_Expression

Caption: The Unfolded Protein Response (UPR) signaling pathway.

Experimental Workflow: Drug Screening for Effects on ER Morphology

This workflow outlines a typical experiment to screen for the effects of candidate drugs on ER morphology and dynamics using ER-Tracker™ Green.

Drug_Screening_Workflow cluster_Preparation 1. Preparation cluster_Treatment 2. Treatment cluster_Staining 3. Staining cluster_Imaging 4. Imaging cluster_Analysis 5. Analysis A Seed cells in imaging plates B Treat cells with candidate drugs A->B C Incubate for defined period B->C D Stain with This compound C->D E Live-cell imaging (Fluorescence Microscopy) D->E F Image analysis: Quantify ER morphology E->F G Data interpretation F->G

Caption: Experimental workflow for drug screening.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or weak fluorescence signal - Incorrect filter set.- Use a standard FITC filter set.
- Dye concentration too low.- Optimize the working concentration of ER-Tracker™ Green (try a range from 100 nM to 1 µM).
- Cells are not healthy.- Ensure cells are healthy and in the logarithmic growth phase before staining.
- Dye has degraded.- Use a fresh aliquot of the stock solution. Store the stock solution properly at -20°C, protected from light.
High background fluorescence - Dye concentration too high.- Reduce the working concentration of the dye.
- Incomplete washing.- Ensure thorough washing of cells after staining to remove excess dye.
- Phenol red in the medium.- Use phenol red-free medium for imaging to reduce background fluorescence.
Photobleaching - Excessive exposure to excitation light.- Minimize the exposure time and intensity of the excitation light. Use a neutral density filter if available.
- High laser power in confocal microscopy.- Reduce the laser power and use a sensitive detector.
Cellular toxicity - Dye concentration is too high.- Use the lowest effective concentration of ER-Tracker™ Green.
- Prolonged incubation time.- Reduce the incubation time.
Non-specific staining - Variable expression of sulfonylurea receptors.- This may occur in some specialized cell types. Consider co-localization with a known ER marker if specificity is a concern.
- Cell fixation.- ER-Tracker™ Green is not recommended for staining fixed cells. Use live cells for optimal results.

References

Troubleshooting & Optimization

Technical Support Center: ER-Tracker™ Green Staining

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ER-Tracker™ Green for live-cell imaging of the endoplasmic reticulum.

Troubleshooting Guide: Weak or No ER-Tracker™ Green Staining

This guide addresses common issues encountered during ER-Tracker™ Green staining, presenting them in a question-and-answer format to help you quickly identify and resolve problems in your experiments.

Question: Why do I see very weak or no green fluorescence in my cells after staining with ER-Tracker™ Green?

Answer: Weak or no staining can result from several factors throughout the experimental workflow, from reagent handling to the imaging process. Below are potential causes and their corresponding solutions.

1. Reagent Preparation and Storage

  • Improper Reagent Dissolution and Storage: ER-Tracker™ Green is a lyophilized powder that requires proper reconstitution in high-quality, anhydrous DMSO.[1][2] Incorrect stock solution concentration or improper storage can lead to dye degradation.

    • Solution: Ensure the lyophilized powder is completely dissolved in the correct volume of DMSO to make the recommended 1 mM stock solution.[1][2][3] Aliquot the stock solution and store it at ≤–20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Expired or Degraded Dye: Like all fluorescent dyes, ER-Tracker™ Green has a limited shelf life and can degrade if not stored correctly.

    • Solution: Always check the expiration date on the vial. If the dye is old or has been stored improperly (e.g., exposed to light or not desiccated), it may be necessary to use a fresh vial.

2. Staining Protocol

  • Suboptimal Dye Concentration: The optimal working concentration of ER-Tracker™ Green can vary depending on the cell type.

    • Solution: The recommended starting concentration is typically around 1 µM. However, it is crucial to perform a concentration titration (e.g., 100 nM to 1 µM) to determine the optimal concentration for your specific cell line.

  • Incorrect Incubation Time or Temperature: Insufficient incubation time will not allow for adequate uptake and labeling of the ER.

    • Solution: Incubate the cells with the staining solution for 15-30 minutes at 37°C. This incubation should be optimized for your cell type.

  • Cell Health and Viability: ER-Tracker™ Green is designed for live-cell staining. Unhealthy or dead cells will not exhibit the necessary physiological activity for the dye to function correctly.

    • Solution: Ensure your cells are healthy and have a high viability before staining. Avoid letting cells become over-confluent.

  • Staining Fixed Cells: ER-Tracker™ Green is not recommended for staining fixed cells. The fixation process can alter the structure of the ER and the binding sites for the dye.

    • Solution: Always stain live cells before any fixation steps.

3. Post-Staining and Imaging

  • Signal Loss After Fixation: While some staining may be partially retained after formaldehyde fixation, the signal is often significantly reduced.

    • Solution: If fixation is necessary, use a mild fixation protocol, such as 4% formaldehyde for a very short duration (e.g., 2 minutes). Be aware that signal intensity will likely decrease.

  • Permeabilization: Permeabilizing cells with detergents like Triton™ X-100 will result in the loss of the ER-Tracker™ Green signal.

    • Solution: Do not permeabilize cells after staining with ER-Tracker™ Green if you intend to image the ER signal.

  • Incorrect Microscope Filter Sets: Using inappropriate filter sets for excitation and emission will prevent the detection of the fluorescent signal.

    • Solution: Use a standard FITC filter set. The excitation and emission maxima for ER-Tracker™ Green are approximately 504 nm and 511 nm, respectively.

  • Variable Expression of Sulfonylurea Receptors: ER-Tracker™ Green is a conjugate of BODIPY™ FL and glibenclamide. Glibenclamide binds to sulfonylurea receptors on ATP-sensitive K+ channels, which are abundant on the ER. Some specialized cell types may have low or variable expression of these receptors, leading to weak or non-ER labeling.

    • Solution: If you suspect this is the issue, you may need to consider an alternative ER staining method for your specific cell type.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Stock Solution Concentration 1 mM in anhydrous DMSOPrepare from lyophilized powder.
Working Concentration 100 nM - 1 µMOptimal concentration should be determined empirically for each cell type. A common starting point is 1 µM.
Incubation Time 15 - 30 minutesAt 37°C.
Incubation Temperature 37°C
Excitation Maximum ~504 nm
Emission Maximum ~511 nm
Recommended Filter Set FITC
Storage Conditions ≤–20°C, desiccated, protected from lightAvoid repeated freeze-thaw cycles.

Experimental Protocols

Reagent Preparation (1 mM Stock Solution):

  • Bring the vial of lyophilized ER-Tracker™ Green to room temperature.

  • Briefly centrifuge the vial to collect the powder at the bottom.

  • Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve a 1 mM concentration (e.g., 128 µL for a 100 µg vial).

  • Vortex briefly to ensure the powder is fully dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at ≤–20°C, protected from light and moisture.

Staining Protocol for Adherent Cells:

  • Grow cells to the desired confluency on coverslips or in a culture dish.

  • Prepare the working solution by diluting the 1 mM stock solution to the desired final concentration (e.g., 1 µM) in a suitable buffer like Hank's Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg). Pre-warm the staining solution to 37°C.

  • Remove the culture medium from the cells and wash once with the buffer.

  • Add the pre-warmed staining solution to the cells, ensuring they are completely covered.

  • Incubate for 15-30 minutes at 37°C, protected from light.

  • Remove the staining solution and replace it with fresh, probe-free medium.

  • Image the cells immediately using a fluorescence microscope with a FITC filter set.

Troubleshooting Workflow

Troubleshooting_ER_Tracker_Green Start Start: Weak or No Staining CheckReagent 1. Check Reagent Prep & Storage Start->CheckReagent ReagentOK Reagent Prep OK? CheckReagent->ReagentOK CheckProtocol 2. Review Staining Protocol ProtocolOK Protocol OK? CheckProtocol->ProtocolOK CheckImaging 3. Verify Imaging Setup ImagingOK Imaging Setup OK? CheckImaging->ImagingOK ReagentOK->CheckProtocol Yes FixReagent Solution: - Use fresh DMSO - Prepare new stock solution - Check storage conditions ReagentOK->FixReagent No ProtocolOK->CheckImaging Yes FixProtocol Solution: - Optimize dye concentration - Adjust incubation time - Ensure cells are healthy ProtocolOK->FixProtocol No FixImaging Solution: - Use correct filters (FITC) - Check microscope settings ImagingOK->FixImaging No ConsiderAlternatives Consider Cell-Specific Issues (e.g., low receptor expression) or Alternative Dyes ImagingOK->ConsiderAlternatives Yes FixReagent->CheckReagent FixProtocol->CheckProtocol FixImaging->CheckImaging Success Staining Successful ConsiderAlternatives->Success

Caption: Troubleshooting workflow for weak or no ER-Tracker™ Green staining.

Frequently Asked Questions (FAQs)

Q1: Can I use ER-Tracker™ Green to stain fixed cells? A1: It is not recommended to stain already fixed cells with ER-Tracker™ Green. The dye is designed for live-cell staining, and the fixation process can disrupt the ER structure and the dye's binding sites.

Q2: Can I fix my cells after staining with ER-Tracker™ Green? A2: You can fix cells after staining, but the fluorescence signal is often only partially retained and may be significantly weaker. If you must fix, a short incubation with 4% formaldehyde is recommended. Permeabilization with detergents is not recommended as it will lead to signal loss.

Q3: My cells look unhealthy after staining. Is ER-Tracker™ Green toxic? A3: At the recommended low concentrations, ER-Tracker™ Green is generally not toxic to cells. However, using excessively high concentrations or prolonged incubation times could potentially affect cell health. It's also important to note that the dye contains glibenclamide, a drug that could potentially affect ER function.

Q4: The staining appears to be in organelles other than the ER. Why is this happening? A4: While ER-Tracker™ Green is highly selective for the ER and rarely stains mitochondria, non-ER labeling can occur in some specialized cell types. This may be due to variable expression of the sulfonylurea receptors to which the glibenclamide component of the dye binds.

Q5: Do I need a special medium for staining? A5: While staining can be done in normal growth medium, for optimal results and to reduce background fluorescence, it is often recommended to perform the staining in a balanced salt solution like HBSS containing calcium and magnesium. If imaging in medium, using phenol red-free medium can help reduce background fluorescence.

References

how to reduce background fluorescence with ER-Tracker Green

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use ER-Tracker™ Green and minimize background fluorescence in their experiments.

Troubleshooting Guide: Reducing Background Fluorescence

High background fluorescence can obscure the specific signal from ER-Tracker™ Green, leading to poor image quality and difficulty in data interpretation. This guide addresses common causes of high background and provides systematic solutions.

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TroubleshootingWorkflow start High Background Fluorescence Observed q1 Is the background diffuse or punctate? start->q1 diffuse Diffuse Background q1->diffuse Diffuse punctate Punctate/Aggregated Background q1->punctate Punctate check_media Check Culture Medium: - Use phenol red-free medium. - Reduce serum (FBS/BSA) concentration or use serum-free medium for imaging. diffuse->check_media optimize_dye Optimize ER-Tracker™ Green Concentration: - Titrate down from the recommended concentration. - High concentration can lead to non-specific binding. diffuse->optimize_dye check_cells Assess Cell Health: - Use a viability dye to exclude dead cells, which are a source of autofluorescence. punctate->check_cells dye_prep Check Dye Preparation: - Ensure complete solubilization of lyophilized powder in DMSO. - Avoid repeated freeze-thaw cycles of the stock solution. punctate->dye_prep check_media->optimize_dye incubation Optimize Incubation Time: - Reduce incubation time. - Prolonged incubation can increase background. optimize_dye->incubation wash_steps Improve Wash Steps: - Increase the number or duration of washes with pre-warmed buffer (e.g., HBSS). incubation->wash_steps microscope Adjust Microscope Settings: - Optimize gain/exposure settings. - Use appropriate filters for BODIPY™ FL. wash_steps->microscope check_cells->wash_steps dye_prep->optimize_dye end Background Reduced microscope->end StainingProtocol start Start: Live Cells in Culture prep_stock 1. Prepare 1 mM Stock Solution (ER-Tracker™ Green in DMSO) start->prep_stock prep_working 2. Prepare Working Solution (100 nM - 1 µM in warm, serum-free, phenol red-free medium/buffer) prep_stock->prep_working wash1 3. Wash Cells (e.g., with pre-warmed HBSS) prep_working->wash1 stain 4. Stain Cells (Incubate with working solution for 15-30 min at 37°C) wash1->stain wash2 5. Wash Cells (Replace staining solution with fresh, probe-free medium) stain->wash2 image 6. Image Cells (Live-cell fluorescence microscopy using FITC filter set) wash2->image end End: Acquire Images image->end

ER-Tracker Green not staining endoplasmic reticulum specifically

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with ER-Tracker™ Green, specifically when the dye does not stain the endoplasmic reticulum (ER) as expected.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of ER-Tracker™ Green and how does it achieve ER specificity?

ER-Tracker™ Green is a cell-permeant stain designed for live-cell imaging of the endoplasmic reticulum.[1][2][3] It is composed of the green-fluorescent BODIPY™ FL dye conjugated to glibenclamide.[2][4] Glibenclamide specifically binds to the sulfonylurea receptors of ATP-sensitive potassium (KATP) channels, which are prominently located on the ER membrane. This targeted binding is the primary mechanism for the high selectivity of the dye for the endoplasmic reticulum.

Q2: Can I use ER-Tracker™ Green on fixed cells?

It is not recommended to stain cells that have already been fixed. The fixation process, particularly with crosslinking agents like formaldehyde, disrupts the integrity of the ER membrane and the dye's binding sites. This can prevent the dye from specifically labeling the ER.

Q3: Is it possible to fix cells after staining with ER-Tracker™ Green?

Yes, it is possible to fix cells after staining, but with some caveats. The staining pattern is often partially retained after formaldehyde fixation. However, the fluorescence signal may be weakened or partially quenched by the fixation process. It is advisable to perform a preliminary experiment to confirm that the signal is adequately preserved.

Q4: Why am I seeing staining in organelles other than the ER?

Non-specific staining can occur due to several factors:

  • Variable Sulfonylurea Receptor Expression: The density of sulfonylurea receptors can vary between different cell types. Specialized cells with low receptor expression on the ER may exhibit off-target labeling.

  • Pharmacological Effects: Glibenclamide is a pharmacologically active molecule that can potentially influence ER function, which might alter the staining pattern.

  • SUR-Independent Labeling: In some instances, the BODIPY™ FL glibenclamide conjugate may produce staining that is independent of sulfonylurea receptor binding.

  • Incorrect Dye Concentration: Using a concentration that is too high can lead to non-specific binding and cytoplasmic fluorescence.

Q5: What are the optimal excitation and emission wavelengths for ER-Tracker™ Green?

The approximate maximum excitation and emission wavelengths for ER-Tracker™ Green are 504 nm and 511 nm, respectively.

Troubleshooting Guide

This guide addresses the common issue of non-specific staining with ER-Tracker™ Green.

Problem Potential Cause Recommended Solution
Diffuse cytoplasmic staining or staining of other organelles Dye concentration is too high.Titrate the ER-Tracker™ Green concentration. The recommended starting range is 100 nM to 1 µM. Use the lowest concentration that provides a detectable signal.
Incubation time is too long.Optimize the incubation time. A 15-30 minute incubation at 37°C is generally recommended. Shorter incubation times may reduce non-specific uptake.
Poor cell health.Ensure cells are healthy and not overly confluent before staining. Stressed or dying cells can exhibit altered membrane permeability and organelle morphology.
Suboptimal staining buffer.Staining should ideally be performed in a balanced salt solution such as Hank's Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg).
No or very weak ER staining Dye concentration is too low.Increase the concentration of ER-Tracker™ Green within the recommended range (100 nM - 1 µM).
Incorrect filter set.Use a standard FITC filter set for visualization.
Cell type has low sulfonylurea receptor expression.If staining is consistently poor in a particular cell line, consider that it may have low expression of the target receptors. An alternative ER staining method may be necessary.
Improper dye storage.ER-Tracker™ Green should be stored at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles of the stock solution.
High background fluorescence Incomplete removal of excess dye.After incubation, wash the cells thoroughly with fresh, pre-warmed medium or buffer to remove any unbound dye.
Phenol red in the medium.If imaging in media, consider using a phenol red-free formulation to reduce background fluorescence.

Experimental Protocols

Standard Staining Protocol for Adherent Cells
  • Cell Preparation: Grow adherent cells on sterile coverslips to the desired confluency.

  • Preparation of Staining Solution: Prepare a working solution of ER-Tracker™ Green in a suitable buffer (e.g., HBSS with calcium and magnesium) at a concentration between 100 nM and 1 µM. Pre-warm the staining solution to 37°C.

  • Staining: Remove the culture medium and wash the cells once with the pre-warmed buffer. Add the pre-warmed staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: Discard the staining solution and wash the cells two to three times with fresh, pre-warmed medium or buffer.

  • Imaging: Mount the coverslip and observe the cells using a fluorescence microscope with a FITC filter set.

Post-Staining Fixation (Optional)
  • Staining: Follow the standard staining protocol as described above.

  • Fixation: After washing, add 4% formaldehyde in PBS and incubate for 2 minutes at 37°C.

  • Washing: Wash the cells twice with PBS for 5 minutes each.

  • Imaging: Mount and visualize the cells.

Troubleshooting Workflow

ER_Tracker_Troubleshooting start Start: Non-specific ER-Tracker Green Staining check_protocol Verify Protocol: - Live cells used? - Correct concentration (100nM-1µM)? - Correct incubation (15-30 min)? start->check_protocol optimize_params Optimize Staining Parameters: - Titrate dye concentration - Optimize incubation time check_protocol->optimize_params No check_cell_health Assess Cell Health: - Check for signs of stress or death - Ensure optimal confluency check_protocol->check_cell_health Yes optimize_params->check_cell_health improve_cell_culture Improve Cell Culture Conditions check_cell_health->improve_cell_culture No check_imaging Review Imaging Setup: - Correct filter set (FITC)? - Phenol red-free medium? check_cell_health->check_imaging Yes improve_cell_culture->check_imaging adjust_imaging Adjust Imaging Conditions check_imaging->adjust_imaging No consider_cell_type Consider Cell-Type Specific Issues: - Low sulfonylurea receptor expression? - Pharmacological effects? check_imaging->consider_cell_type Yes adjust_imaging->consider_cell_type alternative_method Consider Alternative ER Staining Method consider_cell_type->alternative_method Yes end Successful Staining consider_cell_type->end No, issue resolved

Caption: Troubleshooting workflow for non-specific this compound staining.

References

optimizing ER-Tracker Green signal-to-noise ratio in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers optimize the signal-to-noise ratio when using ER-Tracker™ Green in fluorescence microscopy.

Frequently Asked Questions (FAQs)

Q1: What is ER-Tracker™ Green and how does it work?

ER-Tracker™ Green is a cell-permeant, live-cell stain that is highly selective for the endoplasmic reticulum (ER). It is composed of the green-fluorescent BODIPY™ FL dye conjugated to glibenclamide.[1][2][3][4] Glibenclamide binds specifically to the sulfonylurea receptors of ATP-sensitive potassium (KATP) channels, which are prominently located on the ER membrane.[1] This targeted binding allows for the selective labeling and visualization of the ER in living cells.

Q2: What are the spectral properties of ER-Tracker™ Green?

ER-Tracker™ Green has an excitation maximum at approximately 504 nm and an emission maximum at around 511 nm, making it compatible with standard FITC filter sets.

Q3: Can ER-Tracker™ Green be used on fixed cells?

No, ER-Tracker™ Green is intended for use in live cells. The signal is not well-retained after formaldehyde fixation and is lost upon permeabilization with detergents like Triton™ X-100. While some staining may be partially retained after a brief formaldehyde fixation, it is generally not recommended.

Q4: Is ER-Tracker™ Green toxic to cells?

At the recommended low concentrations, ER-Tracker™ Green is generally not toxic to cells. However, as with any fluorescent probe, it is crucial to use the lowest effective concentration to minimize potential artifacts and cytotoxicity.

Experimental Protocols & Quantitative Data

Optimized Staining Protocol for Live Cells

This protocol provides a general guideline for staining both adherent and suspension cells. Optimal conditions may vary depending on the cell type and experimental setup.

1. Reagent Preparation:

  • 1 mM Stock Solution: Dissolve 100 µg of lyophilized ER-Tracker™ Green in 128 µL of high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Working Solution (100 nM - 1 µM): On the day of the experiment, dilute the 1 mM stock solution in a suitable buffer, such as pre-warmed (37°C) Hank's Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg). The optimal concentration should be determined empirically for each cell type, but a starting concentration of 1 µM is often recommended.

2. Cell Staining:

  • Adherent Cells:

    • Grow cells on coverslips or in imaging dishes to the desired confluency.

    • Remove the culture medium and wash the cells once with pre-warmed HBSS/Ca/Mg.

    • Add the pre-warmed ER-Tracker™ Green working solution and incubate for 15-30 minutes at 37°C, protected from light.

    • Remove the staining solution and wash the cells two to three times with fresh, pre-warmed medium or HBSS/Ca/Mg.

  • Suspension Cells:

    • Harvest the cells by centrifugation (e.g., 400 x g for 3-4 minutes).

    • Wash the cells once with pre-warmed HBSS/Ca/Mg.

    • Resuspend the cells in the pre-warmed ER-Tracker™ Green working solution at a density of approximately 1 x 10^6 cells/mL.

    • Incubate for 15-30 minutes at 37°C, protected from light.

    • Centrifuge the cells to remove the staining solution and wash two to three times with fresh, pre-warmed medium or HBSS/Ca/Mg.

3. Imaging:

  • Image the cells immediately in a suitable buffer or medium using a fluorescence microscope equipped with a standard FITC filter set.

  • To minimize phototoxicity and photobleaching, use the lowest possible laser power and exposure time that provides an adequate signal.

Quantitative Data Summary
ParameterRecommended Range/ValueNotes
Stock Solution Concentration 1 mM in DMSOStore at -20°C, protected from light.
Working Solution Concentration 100 nM - 1 µMOptimal concentration is cell-type dependent. Start with 1 µM and titrate down.
Incubation Time 15 - 30 minutesLonger incubation times may increase background signal.
Incubation Temperature 37°C
Excitation Wavelength (Max) ~504 nmCompatible with standard FITC excitation filters.
Emission Wavelength (Max) ~511 nmCompatible with standard FITC emission filters.

Troubleshooting Guide

This guide addresses common issues encountered when using ER-Tracker™ Green and provides step-by-step solutions to improve your signal-to-noise ratio.

Problem: Low or No Signal

A weak or absent fluorescent signal can be frustrating. Follow these steps to diagnose and resolve the issue.

Troubleshooting Steps:

  • Verify Microscope Settings: Ensure the correct filter set (FITC or equivalent) is being used and that the excitation and emission wavelengths are appropriate for ER-Tracker™ Green.

  • Check Reagent Integrity: Confirm that the ER-Tracker™ Green stock solution has been stored correctly at -20°C and protected from light. Improper storage can lead to degradation of the fluorophore.

  • Optimize Dye Concentration: The optimal working concentration can vary significantly between cell types. If the signal is low, consider performing a concentration titration. Prepare a series of working solutions (e.g., 100 nM, 250 nM, 500 nM, 1 µM) and stain cells with each to determine the concentration that yields the best signal with minimal background.

  • Increase Incubation Time: While the recommended incubation time is 15-30 minutes, some cell types may require a longer duration for sufficient dye uptake. Try extending the incubation period in 15-minute increments, up to 60 minutes.

  • Confirm Live Cells: ER-Tracker™ Green is designed for live-cell imaging. Ensure that the cells are healthy and viable during the staining and imaging process.

Problem: High Background Fluorescence

Excessive background fluorescence can obscure the specific ER signal, leading to a poor signal-to-noise ratio.

Troubleshooting Steps:

  • Optimize Dye Concentration: A high concentration of ER-Tracker™ Green is a common cause of high background. Use the lowest concentration that provides a specific signal. Refer to the concentration titration mentioned in the "Low or No Signal" section.

  • Thorough Washing: Inadequate washing after staining can leave residual, unbound dye in the imaging medium, contributing to background fluorescence. Increase the number of washes (3-4 times) and the volume of the wash buffer.

  • Use Phenol Red-Free Medium: The phenol red in some culture media can be fluorescent and contribute to background. For imaging, switch to a phenol red-free medium or a buffered salt solution like HBSS.

  • Check for Autofluorescence: Some cell types exhibit natural fluorescence (autofluorescence). To check for this, image an unstained sample of your cells using the same microscope settings. If autofluorescence is high in the green channel, you may need to consider using a red-shifted ER probe.

  • Use Glass-Bottom Imaging Dishes: Plastic-bottom dishes can have intrinsic fluorescence. Switching to glass-bottom imaging dishes or coverslips can significantly reduce background.

Problem: Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a decrease in signal intensity over time during imaging.

Troubleshooting Steps:

  • Minimize Light Exposure:

    • Reduce Laser Power/Excitation Intensity: Use the lowest laser power or excitation light intensity that allows you to visualize the signal.

    • Decrease Exposure Time: Use the shortest camera exposure time possible.

    • Limit Continuous Exposure: When not actively acquiring images, block the excitation light path.

  • Use Antifade Reagents: Consider using a live-cell compatible antifade reagent in your imaging medium. These reagents work by scavenging oxygen free radicals that contribute to photobleaching.

  • Optimize Imaging Protocol: Plan your imaging experiment to acquire the necessary data in the shortest possible time. For time-lapse experiments, use the longest possible interval between acquisitions that still captures the biological process of interest.

Visualizing Workflows and Relationships

Experimental Workflow for ER-Tracker™ Green Staining

experimental_workflow prep_cells Prepare Live Cells (Adherent or Suspension) stain Incubate Cells with ER-Tracker™ Green (15-30 min, 37°C) prep_cells->stain prep_reagents Prepare ER-Tracker™ Green Working Solution (100 nM - 1 µM) prep_reagents->stain wash Wash Cells to Remove Unbound Dye stain->wash image Image with Fluorescence Microscope (FITC Filter Set) wash->image analyze Analyze Signal-to-Noise Ratio image->analyze

Caption: General experimental workflow for staining live cells with ER-Tracker™ Green.

Troubleshooting Logic for Optimizing Signal-to-Noise Ratio

troubleshooting_workflow start Start: Suboptimal S/N Ratio check_signal Issue: Low Signal or High Background? start->check_signal low_signal Low Signal check_signal->low_signal Low Signal high_background High Background check_signal->high_background High Background optimize_conc_low Optimize Dye Concentration (Increase) low_signal->optimize_conc_low check_reagent Check Reagent Storage & Microscope Settings optimize_conc_low->check_reagent increase_incubation Increase Incubation Time check_reagent->increase_incubation photobleaching Issue: Signal Fades Quickly (Photobleaching) increase_incubation->photobleaching optimize_conc_high Optimize Dye Concentration (Decrease) high_background->optimize_conc_high improve_wash Improve Washing Steps optimize_conc_high->improve_wash use_phenol_free Use Phenol Red-Free Medium improve_wash->use_phenol_free check_autofluorescence Check for Autofluorescence use_phenol_free->check_autofluorescence check_autofluorescence->photobleaching minimize_exposure Minimize Light Exposure (Lower Power, Shorter Time) photobleaching->minimize_exposure Yes end Improved S/N Ratio photobleaching->end No use_antifade Use Antifade Reagents minimize_exposure->use_antifade use_antifade->end

Caption: A decision tree for troubleshooting common ER-Tracker™ Green issues.

References

preventing ER-Tracker Green photobleaching during time-lapse imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with ER-Tracker™ Green, particularly in preventing photobleaching during time-lapse imaging.

Frequently Asked Questions (FAQs)

Q1: What is ER-Tracker™ Green and how does it work?

ER-Tracker™ Green is a fluorescent dye used for staining the endoplasmic reticulum (ER) in live cells. It is composed of the BODIPY™ FL fluorophore attached to glibenclamide.[1][2] Glibenclamide binds specifically to the sulfonylurea receptors of ATP-sensitive potassium channels, which are abundant on the ER membrane, thus concentrating the green fluorescent dye in this organelle.[1][2]

Q2: What are the optimal excitation and emission wavelengths for ER-Tracker™ Green?

The optimal excitation and emission maxima for ER-Tracker™ Green are approximately 504 nm and 511 nm, respectively.[1]

Q3: Can ER-Tracker™ Green be used on fixed cells?

ER-Tracker™ Green is primarily designed for live-cell imaging. The staining is only partially retained after formaldehyde fixation and is not recommended for fixed and permeabilized cells.

Q4: What is photobleaching and why is it a problem with ER-Tracker™ Green?

Photobleaching is the irreversible photochemical destruction of a fluorescent molecule upon exposure to light, leading to a loss of fluorescence. ER-Tracker™ Green, being a BODIPY™ dye, is susceptible to photobleaching, especially during long-term time-lapse imaging. This can result in a progressive loss of signal, making it difficult to track dynamic processes within the ER over time. The primary cause of photobleaching for BODIPY dyes is the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that in turn destroy the dye.

Troubleshooting Guide: Preventing Photobleaching

Problem: My ER-Tracker™ Green signal is photobleaching rapidly during my time-lapse experiment.

Below are several strategies to mitigate photobleaching, categorized by the area of your experimental workflow.

Staining Protocol Optimization

Optimizing the initial staining can improve the signal-to-noise ratio, allowing for the use of lower, less damaging excitation settings.

ParameterRecommendationRationale
Concentration Use the lowest effective concentration (typically 0.5-1 µM).Higher concentrations can increase background and potential cytotoxicity without significantly improving the initial signal brightness.
Incubation Time Incubate for 15-30 minutes at 37°C.Sufficient time for the probe to label the ER. Longer times may not improve staining and could increase off-target effects.
Washing Wash cells thoroughly with fresh, pre-warmed medium after staining.Reduces background fluorescence from unbound dye, improving the signal-to-noise ratio.

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Staining_Protocol cluster_prep Preparation cluster_stain Staining cluster_image Imaging A Prepare 1 mM Stock Solution in DMSO B Dilute to 0.5-1 µM Working Solution in Medium A->B Dilution C Incubate Cells (15-30 min, 37°C) B->C Application D Wash Cells with Fresh Medium C->D Removal of unbound dye E Proceed to Live-Cell Imaging D->E Ready for imaging

Figure 1. Optimized staining workflow for ER-Tracker™ Green.

Imaging Parameter Adjustments

The most direct way to reduce photobleaching is to minimize the amount of light hitting the sample.

ParameterRecommendationRationale
Excitation Power Use the lowest laser power that provides a detectable signal.Photobleaching is directly proportional to the intensity of the excitation light.
Exposure Time Use the shortest possible exposure time.Minimizes the duration the sample is illuminated.
Time Interval Increase the time between acquisitions as much as your experiment allows.Reduces the cumulative light exposure over the course of the experiment.
Binning Use camera binning (e.g., 2x2 or 3x3) if your imaging software allows.Increases the signal-to-noise ratio, which may allow for a reduction in excitation power or exposure time.
Neutral Density Filter Use a neutral density (ND) filter to reduce the excitation intensity.A direct way to lower the light dose delivered to the sample.

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Imaging_Parameters A High Photobleaching B Reduce Excitation Power A->B C Shorten Exposure Time A->C D Increase Time Interval A->D E Use Binning A->E F Low Photobleaching B->F C->F D->F E->F

Figure 2. Key imaging parameters to adjust for reducing photobleaching.

Environmental and Medium Considerations

The imaging environment and medium composition can influence photobleaching rates.

FactorRecommendationRationale
Imaging Medium Use a phenol red-free imaging medium.Phenol red can contribute to background fluorescence and the generation of reactive oxygen species.
Antioxidants Supplement the imaging medium with an antioxidant like Trolox (a water-soluble vitamin E analog).Antioxidants can quench reactive oxygen species, which are a major cause of photobleaching.
Oxygen Scavengers For high-resolution or long-term imaging, consider using an oxygen scavenging system (e.g., glucose oxidase/catalase).Reducing the amount of available oxygen can significantly decrease the rate of photobleaching of BODIPY dyes.
Experimental Protocol: Time-Lapse Imaging with Minimized Photobleaching

This protocol incorporates the recommendations above for a typical time-lapse experiment.

Materials:

  • Cells cultured on glass-bottom imaging dishes

  • ER-Tracker™ Green (1 mM stock in DMSO)

  • Phenol red-free cell culture medium (pre-warmed to 37°C)

  • Trolox (100 mM stock in ethanol) (optional)

  • Live-cell imaging microscope with environmental control (37°C, 5% CO₂)

Procedure:

  • Staining:

    • Prepare a 1 µM working solution of ER-Tracker™ Green in pre-warmed, phenol red-free medium.

    • If using an antioxidant, add Trolox to the working solution for a final concentration of 0.1-1 mM.

    • Remove the culture medium from the cells and wash once with pre-warmed medium.

    • Add the ER-Tracker™ Green working solution to the cells and incubate for 20 minutes at 37°C, protected from light.

    • Aspirate the staining solution and wash the cells twice with pre-warmed, phenol red-free medium (containing Trolox if used in the staining step).

    • Add fresh, pre-warmed, phenol red-free medium (with Trolox if applicable) for imaging.

  • Microscope Setup:

    • Turn on the environmental chamber and allow it to equilibrate to 37°C and 5% CO₂.

    • Place the imaging dish on the microscope stage.

    • Using brightfield or DIC, locate a field of view with healthy, well-stained cells.

  • Image Acquisition Settings (Initial Setup):

    • Switch to the fluorescence channel for ER-Tracker™ Green.

    • Start with the lowest laser power and a short exposure time (e.g., 50-100 ms).

    • Gradually increase the laser power or exposure time until a clear but not saturated signal is visible.

    • Set the time-lapse interval to the longest duration that will still capture the biological process of interest.

    • If the signal is weak, consider using 2x2 binning.

  • Time-Lapse Acquisition:

    • Set the duration of the time-lapse experiment.

    • Start the acquisition.

    • Monitor the fluorescence signal in the first few frames to ensure it is stable. If rapid photobleaching is still observed, further reduce the laser power or exposure time.

Alternatives to ER-Tracker™ Green

If photobleaching remains a significant issue, consider these alternatives:

AlternativeTypeAdvantagesDisadvantages
CellLight™ ER-GFP/RFP Genetically encoded fluorescent proteinHighly specific, excellent photostability for long-term imaging.Requires transfection or transduction, which may not be suitable for all cell types or experiments.
BrightER™ Rhodamine-based dyeReported to be highly photostable, suitable for long-term imaging (up to 3 hours).May have different spectral properties and binding mechanisms than ER-Tracker™ Green.

dot

Signaling_Pathway cluster_cause Cause of Photobleaching cluster_effect Effect A Excitation Light B Excited ER-Tracker Green A->B Excites C Molecular Oxygen (O2) B->C Interacts with D Reactive Oxygen Species (ROS) C->D Generates E Destroyed this compound (Non-fluorescent) D->E Damages

Figure 3. Simplified pathway of ER-Tracker™ Green photobleaching.

By implementing these optimized protocols and troubleshooting strategies, researchers can significantly reduce the effects of photobleaching and acquire high-quality, long-term time-lapse images of the endoplasmic reticulum using ER-Tracker™ Green.

References

Technical Support Center: The Effect of Glibenclamide in ER-Tracker Green on ER Function

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ER-Tracker Green. The inherent nature of this compound, a conjugate of a fluorescent dye and glibenclamide, necessitates a clear understanding of glibenclamide's potential effects on endoplasmic reticulum (ER) function to ensure accurate experimental interpretation.

Frequently Asked Questions (FAQs)

Q1: How does this compound specifically label the endoplasmic reticulum?

A1: this compound is composed of the green fluorescent dye BODIPY™ FL conjugated to glibenclamide.[1][2] Glibenclamide specifically binds to sulfonylurea receptors (SURs) of ATP-sensitive potassium (KATP) channels, which are prominently located on the endoplasmic reticulum membrane.[3][4][5] This targeted binding is the mechanism that confers the probe's high selectivity for the ER in live cells.

Q2: Can the glibenclamide component of this compound affect ER function?

A2: Yes, the pharmacological activity of glibenclamide can potentially influence ER function. Glibenclamide is known to induce ER stress in certain cell types. For instance, in L6 skeletal muscle cells, glibenclamide treatment has been shown to upregulate ER stress sensor genes. Conversely, in other contexts, such as in INS-1 pancreatic β-cells under specific stress conditions, low concentrations of glibenclamide have been observed to attenuate ER stress and exert anti-apoptotic effects. Researchers should be aware of these potential dose- and cell-type-dependent effects.

Q3: What are the known ER-related pathways affected by glibenclamide?

A3: Glibenclamide can modulate the Unfolded Protein Response (UPR), a major ER stress signaling pathway. Studies have shown that glibenclamide can lead to the activation of the three main UPR branches by upregulating the expression of ER stress sensor genes such as PERK, ATF6, and IRE1. This can subsequently trigger downstream events like the phosphorylation of eIF2α and the splicing of XBP1 mRNA.

Q4: Will this compound work on fixed cells?

A4: this compound is primarily designed for use in live cells. The staining is not well-retained after formaldehyde fixation. While some partial retention of the signal may be observed after a brief formaldehyde fixation, permeabilization of the cells is not recommended as it can lead to the loss of the signal. For fixed-cell applications, antibody-based methods targeting ER-resident proteins like Protein Disulfide Isomerase (PDI) are recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Weak or No ER Staining 1. Low Dye Concentration: The working concentration of this compound is too low for the specific cell type. 2. Suboptimal Staining Time/Temperature: Incubation time or temperature is insufficient for dye uptake. 3. Low Expression of Sulfonylurea Receptors: The cell type being used may have a low expression of the SURs that glibenclamide binds to. 4. Improper Dye Storage: The lyophilized powder or stock solution has been improperly stored, leading to degradation.1. Optimize Dye Concentration: Titrate the this compound working concentration, typically within the range of 100 nM to 1 µM. 2. Optimize Staining Conditions: Increase the incubation time (typically 15-30 minutes) or ensure the incubation is performed at 37°C. 3. Cell Line Verification: Confirm the expression of SURs in your cell line of interest through literature search or experimental validation (e.g., Western blot, RT-PCR). Consider using an alternative ER probe if SUR expression is low. 4. Proper Storage: Store the lyophilized powder and DMSO stock solution at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
High Background Fluorescence 1. Excess Dye: The working concentration of this compound is too high. 2. Incomplete Washing: Residual dye in the medium is contributing to background signal. 3. Phenol Red in Medium: Phenol red in the imaging medium can cause autofluorescence.1. Reduce Dye Concentration: Lower the working concentration of this compound. 2. Thorough Washing: After incubation with the dye, wash the cells twice with fresh, pre-warmed medium or a suitable buffer like HBSS. 3. Use Phenol Red-Free Medium: For imaging, replace the standard culture medium with a phenol red-free alternative.
Non-Specific Staining (e.g., mitochondrial staining) 1. High Dye Concentration: At higher concentrations, the dye may accumulate in other organelles. 2. Variable SUR Expression: In some specialized cell types, the expression of SURs may not be exclusively on the ER, leading to off-target labeling.1. Optimize Dye Concentration: Use the lowest effective concentration of this compound. 2. Co-localization Studies: To confirm ER-specific staining, perform co-localization experiments with a known ER marker (e.g., an antibody to PDI in fixed cells or a fluorescently tagged ER-resident protein in live cells).
Observed Changes in ER Morphology or Function 1. Pharmacological Effect of Glibenclamide: Glibenclamide is a bioactive molecule and can induce changes in ER homeostasis, potentially leading to ER stress or other functional alterations.1. Use Minimal Dye Concentration and Incubation Time: Minimize the exposure of cells to glibenclamide by using the lowest possible concentration and incubation time that still provides adequate staining. 2. Control Experiments: Include appropriate controls in your experimental design. For example, treat cells with unlabeled glibenclamide at a concentration equivalent to that in the this compound working solution to assess its specific effects on the parameters you are measuring. 3. Consider Alternative Dyes: If the pharmacological effects of glibenclamide are a concern for your specific experimental question, consider using an alternative live-cell ER stain that does not contain glibenclamide.

Quantitative Data Summary

The following tables summarize the reported effects of glibenclamide on ER stress markers in different cell lines.

Table 1: Effect of Glibenclamide on ER Stress Markers in INS-1 Cells under Glucotoxic and Glucolipotoxic Conditions

ConditionGlibenclamide (nM)Bip-1 mRNAATF-4 mRNAXBP-1 mRNACHOP mRNA
Glucotoxicity 0IncreasedIncreasedIncreasedIncreased
10No significant changeNo significant changeNo significant changeNo significant change
100No significant changeNo significant changeNo significant changeNo significant change
Glucolipotoxicity 0IncreasedIncreasedIncreasedIncreased
10DecreasedDecreasedDecreasedDecreased
100DecreasedDecreasedDecreasedDecreased

Table 2: Effect of Glibenclamide on ER Stress Sensor Gene Expression in L6 Skeletal Muscle Cells

GeneGlibenclamide (100 µg/ml)Glibenclamide (300 µg/ml)Tunicamycin (25 ng/mL)
PERK UpregulatedUpregulatedUpregulated
ATF6 UpregulatedUpregulatedUpregulated
IRE1 UpregulatedUpregulatedUpregulated

Experimental Protocols

Protocol 1: Staining Live Cells with this compound

Materials:

  • This compound, lyophilized powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with Calcium and Magnesium, or serum-free cell culture medium

  • Adherent or suspension cells in culture

Procedure:

  • Preparation of 1 mM Stock Solution: a. Warm the vial of this compound to room temperature. b. Briefly centrifuge the vial to collect the lyophilized powder at the bottom. c. Add the appropriate volume of DMSO to the vial to create a 1 mM stock solution (e.g., for a 100 µg vial, add 128 µL of DMSO). d. Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution: a. On the day of the experiment, dilute the 1 mM stock solution in a suitable buffer (e.g., HBSS with Calcium and Magnesium) or serum-free medium to the desired working concentration (typically 100 nM - 1 µM). b. Pre-warm the working solution to 37°C.

  • Cell Staining: a. For Adherent Cells: i. Grow cells on coverslips or in imaging dishes to the desired confluency. ii. Remove the growth medium and wash the cells once with the pre-warmed buffer. iii. Add the pre-warmed working solution to the cells, ensuring they are completely covered. iv. Incubate at 37°C for 15-30 minutes, protected from light. b. For Suspension Cells: i. Centrifuge the cells to pellet them and remove the supernatant. ii. Resuspend the cells in the pre-warmed working solution. iii. Incubate at 37°C for 15-30 minutes, protected from light.

  • Imaging: a. Remove the working solution. b. Wash the cells twice with fresh, pre-warmed medium or buffer. c. Replace with fresh medium (preferably phenol red-free) for imaging. d. Observe the cells using a fluorescence microscope with a standard FITC filter set (Excitation/Emission maxima: ~504/511 nm).

Protocol 2: Assessment of ER Stress by RT-PCR

This protocol is a general guideline for measuring the mRNA levels of ER stress markers.

Materials:

  • Treated and untreated cell samples

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for target genes (e.g., Bip-1, ATF-4, XBP-1, CHOP) and a housekeeping gene (e.g., GAPDH, β-actin)

Procedure:

  • Cell Treatment: Culture cells and treat with glibenclamide or other compounds of interest for the desired time.

  • RNA Extraction: Isolate total RNA from the cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): a. Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix. b. Perform the qPCR reaction using a real-time PCR system.

  • Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). c. Calculate the relative fold change in gene expression using the ΔΔCt method.

Visualizations

Glibenclamide_ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_UPR Unfolded Protein Response (UPR) Glibenclamide Glibenclamide SUR1 SUR1 Glibenclamide->SUR1 Binds to ER_Stress ER Stress Glibenclamide->ER_Stress Can induce/modulate KATP_Channel KATP Channel SUR1->KATP_Channel Regulates PERK PERK ER_Stress->PERK ATF6 ATF6 ER_Stress->ATF6 IRE1 IRE1 ER_Stress->IRE1 eIF2a eIF2α PERK->eIF2a Phosphorylates sXBP1 spliced XBP1 ATF6->sXBP1 Cleavage IRE1->sXBP1 Splicing ATF4 ATF4 eIF2a->ATF4 Upregulates CHOP CHOP ATF4->CHOP Induces sXBP1->CHOP Induces Apoptosis Apoptosis CHOP->Apoptosis

Caption: Glibenclamide's interaction with ER and potential induction of the UPR pathway.

ER_Tracker_Workflow cluster_prep Preparation cluster_staining Staining Protocol cluster_troubleshooting Troubleshooting Start Start Prepare_Stock Prepare 1 mM Stock (ER-Tracker in DMSO) Start->Prepare_Stock Prepare_Working Prepare Working Solution (100 nM - 1 µM in buffer) Prepare_Stock->Prepare_Working Wash_Cells Wash Cells Prepare_Working->Wash_Cells Incubate Incubate with Working Solution (15-30 min, 37°C) Wash_Cells->Incubate Wash_Again Wash Cells (x2) Incubate->Wash_Again Image Live Cell Imaging (FITC filter) Wash_Again->Image No_Signal Weak/No Signal? Image->No_Signal High_Background High Background? Image->High_Background Optimize_Conc Optimize Concentration & Staining Time No_Signal->Optimize_Conc Yes Reduce_Conc Reduce Concentration High_Background->Reduce_Conc Yes Check_SUR Check SUR Expression Optimize_Conc->Check_SUR Thorough_Wash Ensure Thorough Washing Reduce_Conc->Thorough_Wash

Caption: Experimental workflow and troubleshooting for this compound staining.

References

solving ER-Tracker Green aggregation and precipitation problems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using ER-Tracker™ Green for live-cell imaging of the endoplasmic reticulum. Here you will find troubleshooting guidance for common issues such as dye aggregation and precipitation, detailed experimental protocols, and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ER-Tracker™ Green and how does it work?

ER-Tracker™ Green is a cell-permeant, live-cell stain that is highly selective for the endoplasmic reticulum (ER).[1][2][3][4][5] It is composed of the green-fluorescent BODIPY™ FL dye conjugated to glibenclamide. Glibenclamide binds to the sulfonylurea receptors of ATP-sensitive potassium (KATP) channels, which are prominent on the ER membrane, thus concentrating the fluorescent dye in this organelle.

Q2: Can I use ER-Tracker™ Green on fixed cells?

It is not recommended to use ER-Tracker™ Green on cells that have already been fixed. The binding of the dye relies on the physiological activity and structural integrity of the ER in live cells, which are compromised during fixation. While some staining may be partially retained if cells are fixed with formaldehyde after staining, the signal is often reduced, and permeabilization is not recommended as it can lead to signal loss. For optimal results, ER-Tracker™ Green should be used on live cells.

Q3: What is the optimal concentration and incubation time for ER-Tracker™ Green?

The optimal working concentration can vary depending on the cell type. However, a general starting range is between 100 nM and 1 µM. It is recommended to use the lowest dye concentration possible that still provides adequate signal, in order to minimize potential artifacts. The recommended incubation time is typically between 15 and 30 minutes at 37°C.

Q4: My ER-Tracker™ Green staining is weak. What could be the cause?

Weak staining can result from several factors:

  • Low Dye Concentration: The concentration of the dye may be too low for your specific cell type. You can try titrating the concentration upwards within the recommended range.

  • Short Incubation Time: Ensure you are incubating for the recommended 15-30 minutes.

  • Improper Storage: The dye is sensitive to light and repeated freeze-thaw cycles. Ensure the stock solution is stored properly at -20°C, protected from light, and has been aliquoted to avoid multiple freeze-thaws.

  • Cell Health: Unhealthy or dying cells may not stain well. Ensure your cells are healthy and within a suitable density range before staining.

Q5: I am observing non-ER staining. What should I do?

ER-Tracker™ Green's selectivity relies on the presence of sulfonylurea receptors on the ER. Some specialized cell types may have variable expression of these receptors, which could lead to off-target labeling. Additionally, at high concentrations, the lipophilic nature of the BODIPY™ dye may lead to non-specific membrane staining. To address this, try lowering the working concentration of the dye.

Troubleshooting Guide: Aggregation and Precipitation

A common issue encountered with ER-Tracker™ Green is the formation of aggregates or precipitates in the staining solution, which can lead to punctate, non-specific staining in your imaging. This is often related to the hydrophobic nature of the BODIPY™ dye component.

Problem: I see fluorescent aggregates or precipitates in my staining solution or on my cells.

This can manifest as bright, out-of-focus spots in the imaging field or punctate staining that does not resemble the characteristic reticular pattern of the ER.

Potential Cause Recommended Solution
Improper Stock Solution Preparation Ensure the lyophilized powder is fully dissolved in high-quality, anhydrous DMSO. Briefly centrifuge the vial before opening to ensure all the powder is at the bottom. After dissolving, it may be beneficial to briefly sonicate the stock solution to ensure complete dissolution.
High Working Concentration A high concentration of the dye in the aqueous staining buffer can lead to aggregation. Try reducing the final working concentration. Start with the lower end of the recommended range (e.g., 100-500 nM) and optimize from there.
Incompatibility with Culture Medium Components in complex cell culture media (e.g., serum, proteins, phenol red) can sometimes interact with the dye and cause precipitation. Prepare the working solution in a balanced salt solution such as Hank's Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg) for best results. If you must use media, consider using a serum-free and phenol red-free formulation for the staining step.
Precipitation During Dilution Rapidly adding the DMSO stock solution to the aqueous buffer can cause localized high concentrations and precipitation. To avoid this, add the DMSO stock to the pre-warmed buffer while vortexing or gently mixing to ensure rapid and even dispersion.
Poor Dye Solubility The hydrophobic nature of the dye can lead to poor solubility in aqueous solutions. Consider adding a small amount of bovine serum albumin (BSA) (e.g., 0.1-0.5%) to the staining buffer, as BSA can help to solubilize hydrophobic molecules and prevent aggregation.
Incorrect Storage Repeatedly freezing and thawing the stock solution can lead to dye degradation and aggregation. It is highly recommended to aliquot the 1 mM DMSO stock solution into smaller, single-use volumes and store them at -20°C, protected from light.

Quantitative Data Summary

ParameterRecommendationSource(s)
Stock Solution Solvent High-quality, anhydrous DMSO
Stock Solution Concentration 1 mM
Storage of Stock Solution -20°C, protected from light, desiccated. Aliquot to avoid freeze-thaw cycles.
Working Concentration Range 100 nM - 1 µM (optimize for cell type)
Recommended Staining Buffer Hank's Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg)
Incubation Temperature 37°C
Incubation Time 15 - 30 minutes
Excitation/Emission Maxima ~504 nm / ~511 nm

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for your specific cell type and experimental conditions.

1. Preparation of ER-Tracker™ Green Stock Solution (1 mM) a. Allow the vial of lyophilized ER-Tracker™ Green to warm to room temperature before opening. b. Briefly centrifuge the vial to collect all the powder at the bottom. c. Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 1 mM stock solution (e.g., for 100 µg of dye with a molecular weight of 783.1 g/mol , add 128 µL of DMSO). d. Vortex briefly to fully dissolve the powder. e. Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.

2. Preparation of Staining Solution (100 nM - 1 µM) a. Pre-warm your chosen staining buffer (e.g., HBSS with Ca/Mg or serum-free medium) to 37°C. b. Dilute the 1 mM stock solution into the pre-warmed buffer to achieve the desired final concentration. For example, to make a 1 µM working solution, add 1 µL of the 1 mM stock solution to 1 mL of buffer. c. Mix well by vortexing or inverting the tube.

3. Staining of Adherent Cells a. Grow cells on coverslips or in an appropriate imaging dish. b. When cells have reached the desired confluency, remove the culture medium. c. Wash the cells once with the pre-warmed staining buffer. d. Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered. e. Incubate for 15-30 minutes at 37°C, protected from light. f. Remove the staining solution and wash the cells twice with fresh, pre-warmed buffer or medium. g. Add fresh, pre-warmed medium (phenol red-free medium is recommended to reduce background fluorescence) and proceed with imaging.

4. Staining of Suspension Cells a. Pellet the cells by centrifugation (e.g., 300-400 x g for 5 minutes). b. Resuspend the cell pellet in pre-warmed staining buffer. c. Add the appropriate volume of 1 mM ER-Tracker™ Green stock solution to the cell suspension to achieve the desired final concentration. d. Incubate for 15-30 minutes at 37°C, protected from light, with occasional gentle mixing. e. Pellet the cells by centrifugation. f. Resuspend the cell pellet in fresh, pre-warmed buffer or medium and repeat the wash step twice. g. Resuspend the final cell pellet in fresh medium for imaging or analysis.

Visualization and Logical Diagrams

Below is a troubleshooting workflow to address ER-Tracker™ Green aggregation and precipitation issues.

ER_Tracker_Troubleshooting start Start: Aggregation or Precipitation Observed check_stock 1. Check Stock Solution start->check_stock stock_ok Is stock solution clear and fully dissolved? check_stock->stock_ok remake_stock Action: Remake stock solution. Ensure full dissolution (sonicate if needed). stock_ok->remake_stock No check_conc 2. Check Working Concentration stock_ok->check_conc Yes remake_stock->check_conc conc_high Is concentration > 1 µM? check_conc->conc_high lower_conc Action: Lower working concentration (start with 100-500 nM). conc_high->lower_conc Yes check_buffer 3. Check Staining Buffer conc_high->check_buffer No lower_conc->check_buffer buffer_complex Using complex medium (with serum/phenol red)? check_buffer->buffer_complex use_hbss Action: Switch to simpler buffer (e.g., HBSS with Ca/Mg). buffer_complex->use_hbss Yes check_dilution 4. Check Dilution Method buffer_complex->check_dilution No use_hbss->check_dilution dilution_method Adding stock to buffer while vortexing? check_dilution->dilution_method improve_dilution Action: Ensure rapid mixing during dilution. dilution_method->improve_dilution No add_bsa 5. Further Optimization dilution_method->add_bsa Yes improve_dilution->add_bsa bsa_action Action: Add BSA (0.1-0.5%) to staining buffer. add_bsa->bsa_action end_success Problem Solved bsa_action->end_success

ER-Tracker™ Green Troubleshooting Workflow for Aggregation and Precipitation

References

dealing with uneven ER-Tracker Green staining across a cell population

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering uneven ER-Tracker™ Green staining across a cell population.

Frequently Asked questions (FAQs)

Q1: What is ER-Tracker™ Green and how does it work?

ER-Tracker™ Green is a cell-permeant, live-cell stain that is highly selective for the endoplasmic reticulum (ER).[1][2] It is composed of the green-fluorescent BODIPY™ FL dye conjugated to glibenclamide.[2][3][4] Glibenclamide binds to the sulfonylurea receptors of ATP-sensitive potassium (KATP) channels, which are prominent on the ER membrane, thus enabling selective labeling of this organelle.

Q2: Is ER-Tracker™ Green suitable for fixed cells?

Staining of fixed cells is not recommended. The binding mechanism of ER-Tracker™ Green relies on the physiological activity and intact structure of the ER in live cells. Fixatives can disrupt the dye's binding sites. While staining live cells before fixation is an option, the fluorescence signal is only partially retained after formaldehyde treatment and may be weakened.

Q3: Is ER-Tracker™ Green toxic to cells?

At low concentrations, ER-Tracker™ Green is generally not toxic to cells. However, it's important to use the lowest effective concentration to minimize potential artifacts and cellular stress.

Q4: Can the pharmacological activity of glibenclamide affect my cells?

Yes, since ER-Tracker™ Green contains glibenclamide, a KATP channel blocker, it has the potential to affect ER function. Researchers should be aware of this and consider potential effects on their specific experimental model.

Q5: What are the optimal excitation and emission wavelengths for ER-Tracker™ Green?

The approximate maximum excitation and emission wavelengths for ER-Tracker™ Green are 504 nm and 511 nm, respectively. It is compatible with standard FITC filter sets.

Troubleshooting Guide: Uneven Staining

Uneven staining can manifest as variability in fluorescence intensity between cells in the same population, or as patchy, inconsistent staining within a single cell.

Q1: I am observing significant cell-to-cell variability in staining intensity. What are the possible causes and solutions?

Several factors can contribute to this issue. The following troubleshooting workflow can help identify the root cause:

G cluster_0 Troubleshooting Workflow for Uneven Staining start Start: Uneven Staining Observed q1 Is the cell population healthy and homogenous? start->q1 s1 Check for signs of stress, death, or high confluence. Ensure a healthy, sub-confluent monolayer. q1->s1 No q2 Is the dye concentration optimal? q1->q2 Yes s1->q2 s2 Perform a concentration titration (e.g., 100 nM to 1 µM). Use the lowest concentration that gives a good signal. q2->s2 No q3 Are incubation time and temperature correct? q2->q3 Yes s2->q3 s3 Ensure consistent incubation at 37°C for 15-30 minutes. Avoid temperature fluctuations. q3->s3 No q4 Is there variability in sulfonylurea receptor expression? q3->q4 Yes s3->q4 s4 This may be inherent to the cell type or cell cycle stage. Consider co-staining with a cell cycle marker. q4->s4 Yes end Staining Improved q4->end No s4->end

Caption: Troubleshooting workflow for uneven ER-Tracker™ Green staining.

  • Cell Health and Density: Unhealthy or dying cells can exhibit altered membrane permeability and organelle morphology, leading to inconsistent staining. Highly confluent cultures may have cells in different physiological states, contributing to variability.

    • Solution: Ensure cells are healthy, actively dividing, and sub-confluent. Use a viability stain to confirm cell health.

  • Dye Concentration: An inappropriate dye concentration can lead to either dim staining or oversaturation and high background in different cells.

    • Solution: Perform a titration of the ER-Tracker™ Green working concentration (e.g., 100 nM to 1 µM) to determine the optimal concentration for your specific cell type.

  • Incubation Time and Temperature: Insufficient or excessive incubation time can result in incomplete or non-specific staining. Temperature fluctuations can affect dye uptake.

    • Solution: Optimize the incubation time (typically 15-30 minutes) and ensure a constant temperature of 37°C during staining.

  • Variable Receptor Expression: The expression of sulfonylurea receptors, the target of ER-Tracker™ Green, can vary between cell types and even within a population due to factors like the cell cycle.

    • Solution: If other parameters are optimized, the observed variability may be biological. Consider using an alternative ER stain or co-staining with a cell cycle marker to investigate this possibility.

Q2: My staining appears patchy and localized to specific regions within individual cells. Why is this happening?

This can be due to dye precipitation, uneven dye access, or issues with the imaging buffer.

  • Dye Precipitation: If the stock solution is not properly dissolved or the working solution is not well-mixed, small aggregates of the dye can lead to punctate staining.

    • Solution: Ensure the lyophilized powder is fully dissolved in high-quality, anhydrous DMSO to make the stock solution. Briefly centrifuge the vial before use to collect the solution at the bottom. Vortex the working solution gently before adding it to the cells.

  • Imaging Medium: The presence of serum or other components in the staining medium can sometimes interfere with dye performance. Phenol red in the medium can increase background fluorescence.

    • Solution: Perform the staining in a balanced salt solution like HBSS with calcium and magnesium, or in a serum-free medium. For imaging, consider using a phenol red-free medium to reduce background.

Q3: I am observing high background fluorescence, which makes it difficult to distinguish the ER network clearly.

High background can be caused by excessive dye concentration or inadequate washing.

  • Solution:

    • Reduce the concentration of ER-Tracker™ Green in your working solution.

    • Ensure that the staining solution is completely removed and replaced with fresh, probe-free medium before imaging. Perform gentle washes with pre-warmed buffer if necessary.

Quantitative Data Summary

ParameterRecommended RangeSource
Stock Solution Concentration 1 mM in DMSO
Working Solution Concentration 100 nM - 1 µM
Incubation Time 15 - 30 minutes
Incubation Temperature 37°C
Excitation/Emission (approx.) 504 nm / 511 nm

Experimental Protocol: Live-Cell Staining with ER-Tracker™ Green

This protocol is a general guideline and may require optimization for specific cell types.

1. Reagent Preparation

  • 1 mM Stock Solution: Allow the vial of lyophilized ER-Tracker™ Green to warm to room temperature. Briefly centrifuge the vial to ensure the powder is at the bottom. Dissolve the 100 µg of ER-Tracker™ Green in 128 µL of high-quality, anhydrous DMSO to make a 1 mM stock solution. Mix well. Store aliquots of the stock solution at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the 1 mM stock solution in a suitable buffer (e.g., pre-warmed HBSS with calcium and magnesium, or serum-free medium) to the desired final concentration (typically between 100 nM and 1 µM). The optimal concentration should be determined empirically.

2. Cell Staining (Adherent Cells)

  • Grow cells on a suitable imaging dish or coverslip to the desired confluence (typically 50-70%).

  • Remove the growth medium from the culture dish.

  • Gently rinse the cells once with pre-warmed HBSS.

  • Add the pre-warmed ER-Tracker™ Green working solution to the cells, ensuring the entire surface is covered.

  • Incubate the cells for 15-30 minutes at 37°C in a 5% CO2 incubator, protected from light.

  • Remove the staining solution.

  • Replace the staining solution with fresh, pre-warmed, probe-free medium (phenol red-free medium is recommended for imaging).

  • Proceed with imaging immediately.

3. Imaging

  • Observe the cells using a fluorescence microscope equipped with a standard FITC filter set.

  • The ER will appear as a fine, reticular network throughout the cytoplasm.

Visualizing the Staining Mechanism

G cluster_1 ER-Tracker™ Green Staining Pathway er_tracker ER-Tracker™ Green (BODIPY™ FL-Glibenclamide) cell_membrane Cell Membrane er_tracker->cell_membrane Cell-permeant cytoplasm Cytoplasm cell_membrane->cytoplasm er_membrane ER Membrane cytoplasm->er_membrane receptor Sulfonylurea Receptor (on KATP Channel) er_membrane->receptor Glibenclamide binds fluorescence Green Fluorescence (Signal Detected) receptor->fluorescence Localization leads to

Caption: Mechanism of ER-Tracker™ Green staining in live cells.

References

Technical Support Center: ER-Tracker™ Green Staining and Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ER-Tracker™ Green, focusing on the impact of cell health and viability on staining performance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of ER-Tracker™ Green?

ER-Tracker™ Green is a cell-permeant, live-cell stain highly selective for the endoplasmic reticulum (ER).[1][2][3][4][5] It is composed of the green-fluorescent BODIPY™ FL dye conjugated to glibenclamide. Glibenclamide binds specifically to the sulfonylurea receptors of ATP-sensitive potassium (K-ATP) channels, which are prominently located on the ER membrane. This targeted binding allows for the visualization of the ER network in living cells.

Q2: Can ER-Tracker™ Green be used on fixed cells?

No, ER-Tracker™ Green is not recommended for staining cells after fixation. The staining mechanism relies on the physiological activity and structural integrity of the ER in live cells. Fixatives can crosslink proteins and disrupt the ER membrane, which can destroy the binding sites for the dye. While some fluorescence may be partially retained if cells are fixed after staining, the signal is often weakened or quenched by aldehydes like formaldehyde.

Q3: How does cell health affect ER-Tracker™ Green staining?

ER-Tracker™ Green staining is highly dependent on cell health. In healthy cells, it produces a characteristic reticular network pattern. However, in cells undergoing ER stress, apoptosis, or necrosis, the staining pattern and intensity can change significantly. For instance, strong and persistent ER stress has been shown to damage the ER's structure and function, leading to a significant decrease in ER-Tracker™ Green fluorescence intensity.

Q4: What is the optimal concentration and incubation time for ER-Tracker™ Green?

The optimal concentration of ER-Tracker™ Green is typically between 100 nM and 1 µM, and the incubation time is usually 15-30 minutes at 37°C. However, it is always recommended to optimize these parameters for your specific cell type and experimental conditions to minimize potential artifacts and cytotoxicity.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Weak Signal 1. Dead or Unhealthy Cells: The dye requires metabolically active cells for proper staining. 2. Incorrect Filter Set: Using a filter set not optimized for FITC/GFP can lead to poor signal detection. 3. Low Dye Concentration: The concentration of the dye may be too low for the specific cell type. 4. Photobleaching: Excessive exposure to the excitation light can quench the fluorescent signal.1. Assess Cell Viability: Co-stain with a viability dye like Propidium Iodide (PI) or use a phase-contrast microscope to check cell morphology. 2. Verify Filter Set: Ensure you are using a standard FITC or GFP filter set (Excitation/Emission: ~504/511 nm). 3. Optimize Dye Concentration: Perform a titration experiment to determine the optimal dye concentration for your cells. 4. Minimize Light Exposure: Reduce the intensity and duration of light exposure during imaging.
High Background or Non-Specific Staining 1. High Dye Concentration: Excessive dye can lead to non-specific binding and high background. 2. Inadequate Washing: Residual dye in the medium can contribute to background fluorescence. 3. Variable Receptor Expression: Some specialized cell types may have variable expression of sulfonylurea receptors, potentially leading to non-ER labeling.1. Optimize Dye Concentration: Use the lowest effective concentration of the dye. 2. Thorough Washing: Ensure cells are washed properly with fresh, probe-free medium after staining. 3. Cell Line Characterization: Be aware of the potential for non-ER labeling in your specific cell type and consider using a co-localization marker if necessary.
Punctate or Aggregated Staining Pattern 1. ER Stress and Fragmentation: Under severe stress or during apoptosis, the ER network can fragment, leading to a punctate appearance. 2. Dye Aggregation: In permeabilized or dying cells, the probe may aggregate, causing bright, punctate spots.1. Correlate with Cell Viability: Co-stain with Annexin V and PI to determine if the punctate staining correlates with apoptotic or necrotic cells. 2. Optimize Staining Conditions: Ensure cells are healthy before and during staining. Use optimized dye concentrations and incubation times.
Decreased Fluorescence Intensity in Treated Cells 1. ER Stress-Induced Damage: The experimental treatment may be inducing ER stress, leading to a disruption of ER integrity and a subsequent decrease in dye binding. 2. Cell Death: A general decline in cell health and viability will result in reduced staining.1. Perform a Time-Course Experiment: Analyze ER-Tracker™ Green fluorescence at different time points after treatment to monitor the dynamics of ER stress. 2. Quantify Cell Viability: Use flow cytometry to quantify the percentage of live, apoptotic, and necrotic cells and correlate this with the mean fluorescence intensity of ER-Tracker™ Green.

Quantitative Data Summary

The following table provides a hypothetical yet representative correlation between cell viability, as determined by Annexin V/Propidium Iodide (PI) staining, and the mean fluorescence intensity (MFI) of ER-Tracker™ Green, as measured by flow cytometry. This data is based on the observed trend of decreasing ER-Tracker™ fluorescence with declining cell health.

Cell PopulationAnnexin V StatusPI Status% of Total Population (Example)Normalized ER-Tracker™ Green MFI (% of Healthy)Interpretation
Healthy NegativeNegative90%100%Intact ER network and healthy cells.
Early Apoptotic PositiveNegative5%65%ER stress and initial fragmentation.
Late Apoptotic/Necrotic PositivePositive3%25%Severe ER damage and loss of membrane integrity.
Necrotic NegativePositive2%15%Complete loss of cellular and ER integrity.

Experimental Protocols

Protocol 1: Standard Staining of Live Cells with ER-Tracker™ Green
  • Prepare ER-Tracker™ Green Stock Solution: Dissolve 100 µg of ER-Tracker™ Green in 128 µL of high-quality DMSO to make a 1 mM stock solution. Aliquot and store at -20°C, protected from light.

  • Prepare Working Solution: Dilute the 1 mM stock solution in a serum-free medium or HBSS to a final working concentration of 100 nM to 1 µM. The optimal concentration should be determined experimentally.

  • Cell Preparation: Culture cells on coverslips or in appropriate culture vessels until they reach the desired confluency.

  • Staining: Remove the culture medium and wash the cells once with a serum-free medium or HBSS. Add the pre-warmed ER-Tracker™ Green working solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with fresh, pre-warmed, probe-free medium.

  • Imaging: Image the cells immediately using a fluorescence microscope with a standard FITC/GFP filter set (Excitation/Emission: ~504/511 nm).

Protocol 2: Co-staining with ER-Tracker™ Green, Annexin V, and Propidium Iodide (PI) for Flow Cytometry

This protocol allows for the simultaneous assessment of ER integrity and cell viability.

  • Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include an untreated control group.

  • ER-Tracker™ Green Staining:

    • Harvest the cells by gentle trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Resuspend the cell pellet in a serum-free medium at a concentration of 1 x 10^6 cells/mL.

    • Add ER-Tracker™ Green to a final concentration of 100 nM to 1 µM.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells once with 1X Annexin V Binding Buffer by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

  • Annexin V and PI Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-APC or -PE).

    • Add 5 µL of Propidium Iodide (PI) staining solution (typically 50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • ER-Tracker™ Green: Detect in the FITC channel (FL1).

    • Annexin V: Detect in the appropriate channel for the chosen fluorochrome (e.g., APC in FL4 or PE in FL2).

    • PI: Detect in the PE or PerCP channel (FL2 or FL3).

Visualizations

ER_Staining_Workflow ER-Tracker Green Staining Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_culture Culture cells to desired confluency induce_stress Induce ER stress/apoptosis (optional) cell_culture->induce_stress add_er_tracker Incubate with this compound (15-30 min) induce_stress->add_er_tracker wash_cells Wash with probe-free medium add_er_tracker->wash_cells microscopy Fluorescence Microscopy wash_cells->microscopy flow_cytometry Flow Cytometry wash_cells->flow_cytometry

Caption: General experimental workflow for ER-Tracker™ Green staining.

CoStaining_Workflow Co-Staining Workflow for Flow Cytometry start Start with treated and control cells stain_er Stain with this compound start->stain_er wash1 Wash with 1X Annexin V Binding Buffer stain_er->wash1 stain_av_pi Stain with Annexin V and PI wash1->stain_av_pi analyze Analyze by Flow Cytometry stain_av_pi->analyze

Caption: Co-staining workflow for ER-Tracker™ Green, Annexin V, and PI.

Cell_Health_Impact Impact of Cell Health on ER-Tracker Staining cluster_staining This compound Staining Pattern healthy Healthy Cell stressed ER Stress healthy->stressed Inducer (e.g., Tunicamycin) reticular Reticular Network (High Fluorescence) healthy->reticular apoptotic Apoptosis stressed->apoptotic Prolonged Stress fragmented Fragmented/Punctate (Decreased Fluorescence) stressed->fragmented aggregated Aggregated/Weak Signal (Low Fluorescence) apoptotic->aggregated

Caption: Relationship between cell health and ER-Tracker™ Green staining patterns.

References

Technical Support Center: ER-Tracker™ Green in Confocal Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize green artifacts when using ER-Tracker™ Green in confocal microscopy.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with ER-Tracker™ Green.

Issue 1: Weak or No Fluorescence Signal

Question: I have stained my live cells with ER-Tracker™ Green, but I am observing a very weak or no fluorescent signal. What could be the cause?

Answer:

A weak or absent signal can stem from several factors related to the dye, staining procedure, or imaging setup. Here are the primary causes and their solutions:

Possible Cause Recommended Solution
Improper Dye Storage ER-Tracker™ Green is sensitive to light and moisture. Store the lyophilized powder and DMSO stock solutions at -20°C, protected from light and desiccated. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.[1][2][3]
Incorrect Working Solution Preparation Ensure the 1 mM stock solution in high-quality, anhydrous DMSO is prepared correctly. For a working solution, dilute the stock solution to a final concentration of 100 nM to 1 µM in a suitable buffer like HBSS with calcium and magnesium. The optimal concentration can be cell-type dependent and may require titration.[1][4]
Suboptimal Staining Conditions Incubate the cells with the ER-Tracker™ Green working solution for 15-30 minutes at 37°C. Ensure the imaging medium is pre-warmed to 37°C to maintain cell health and dye uptake.
Inadequate Laser Power or Incorrect Filter Set Use a standard FITC filter set for imaging. The excitation and emission maxima for ER-Tracker™ Green are approximately 504 nm and 511 nm, respectively. Ensure your confocal microscope's laser line (e.g., 488 nm) and emission filters are appropriate for these wavelengths. Gradually increase the laser power, but be mindful of phototoxicity.
Cell Death ER-Tracker™ Green is designed for live-cell imaging. If cells are not healthy, the dye may not be effectively taken up or retained. Ensure optimal cell culture conditions.
Fixation Issues ER-Tracker™ Green is not well-retained after fixation with formaldehyde and is not suitable for staining fixed cells. While some signal may be partially retained after a brief fixation (e.g., 4% formaldehyde for 2 minutes), permeabilization is not recommended as it will lead to signal loss.

Issue 2: High Background or Non-Specific Staining

Question: My images have high background fluorescence, or the staining does not appear to be specific to the endoplasmic reticulum. How can I resolve this?

Answer:

High background and non-specific staining can obscure the desired ER structure. The following table outlines potential causes and solutions:

Possible Cause Recommended Solution
Excessive Dye Concentration Using too high a concentration of ER-Tracker™ Green is a common cause of non-specific staining and high background. To minimize artifacts, use the lowest possible dye concentration that provides a detectable signal. Titrate the concentration, starting from the lower end of the recommended range (100 nM).
Incomplete Washing After incubation, gently wash the cells two to three times with a fresh, pre-warmed, probe-free medium or buffer (e.g., HBSS) to remove any unbound dye.
Phenol Red in Medium Phenol red in the cell culture medium can contribute to background fluorescence. For imaging, replace the culture medium with a phenol red-free medium or a clear balanced salt solution like HBSS.
Variable Sulfonylurea Receptor Expression ER-Tracker™ Green binds to sulfonylurea receptors on the ER. The expression of these receptors can vary between cell types, which may lead to non-ER labeling in some specialized cells. If you suspect this is an issue, consider alternative ER staining methods for your specific cell type.
Mitochondrial Staining While ER-Tracker™ Green is highly selective for the ER and rarely stains mitochondria, at high concentrations, some off-target staining can occur. Optimizing the dye concentration is key to preventing this.
Autofluorescence Cellular autofluorescence can contribute to background noise. To mitigate this, you can use a sequential scanning mode on your confocal microscope if you are imaging multiple fluorophores, and select appropriate emission filter settings.

Issue 3: Phototoxicity and Photobleaching

Question: My cells appear stressed or are dying during imaging, and the fluorescent signal fades quickly. What can I do to minimize phototoxicity and photobleaching?

Answer:

Phototoxicity and photobleaching are significant challenges in live-cell imaging. Here’s how to address them:

Possible Cause Recommended Solution
Excessive Laser Power Use the lowest laser power necessary to obtain a good signal-to-noise ratio. High laser intensity can rapidly bleach the fluorophore and induce the formation of reactive oxygen species, which are toxic to cells.
Prolonged Exposure Time Minimize the duration of light exposure. Use the fastest possible scan speed that provides an acceptable image quality. When not actively acquiring images, ensure the laser illumination is off.
High Dye Concentration High concentrations of the dye can increase phototoxic effects. Use the lowest effective concentration.
Suboptimal Imaging Environment Maintain the cells at 37°C and 5% CO₂ in a suitable live-cell imaging chamber to ensure they remain healthy throughout the experiment.
Use of Antifade Reagents For live-cell imaging, consider using a live-cell compatible antifade reagent to reduce photobleaching.

Experimental Protocols

Detailed Protocol for Staining Live Adherent Cells with ER-Tracker™ Green

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • ER-Tracker™ Green (lyophilized powder or DMSO stock)

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Hank's Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg) or other suitable physiological buffer

  • Complete cell culture medium (phenol red-free medium is recommended for imaging)

  • Adherent cells cultured on coverslips or in imaging dishes

  • Confocal microscope with a 488 nm laser line and appropriate emission filters

Procedure:

  • Preparation of 1 mM Stock Solution:

    • Allow the vial of lyophilized ER-Tracker™ Green to warm to room temperature before opening.

    • Dissolve the contents of the vial in high-quality, anhydrous DMSO to make a 1 mM stock solution. For example, dissolve 100 µg of ER-Tracker™ Green (MW ~783 g/mol ) in 128 µL of DMSO.

    • Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the 1 mM stock solution.

    • Dilute the stock solution in pre-warmed (37°C) HBSS/Ca/Mg or phenol red-free medium to the desired final working concentration (typically between 100 nM and 1 µM). The optimal concentration should be determined empirically for each cell type.

  • Cell Staining:

    • Grow adherent cells on coverslips or in an imaging dish to the desired confluency.

    • Remove the culture medium and gently wash the cells once with pre-warmed HBSS/Ca/Mg.

    • Add the pre-warmed ER-Tracker™ Green working solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-30 minutes at 37°C and 5% CO₂.

  • Washing:

    • Remove the staining solution and gently wash the cells two to three times with pre-warmed, probe-free HBSS/Ca/Mg or phenol red-free medium.

  • Imaging:

    • Immediately image the cells using a confocal microscope equipped for live-cell imaging (with temperature and CO₂ control).

    • Use a 488 nm laser line for excitation and collect the emission between approximately 500 nm and 530 nm.

    • Start with low laser power and adjust as necessary to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.

Signaling Pathways and Workflows

Troubleshooting Workflow for ER-Tracker™ Green Artifacts

TroubleshootingWorkflow start Start: Artifacts Observed weak_signal Weak or No Signal start->weak_signal high_background High Background / Non-Specific Staining start->high_background phototoxicity Phototoxicity / Photobleaching start->phototoxicity check_storage Verify Dye Storage (-20°C, dark, desiccated) weak_signal->check_storage Is dye stored correctly? optimize_conc Titrate Dye Concentration (Use lowest effective conc.) high_background->optimize_conc Is concentration optimized? reduce_laser Decrease Laser Power phototoxicity->reduce_laser Is laser power too high? check_prep Check Working Solution (Concentration, fresh prep) check_storage->check_prep check_staining Review Staining Protocol (Time, temperature) check_prep->check_staining check_imaging Optimize Imaging Settings (Laser, filters) check_staining->check_imaging check_health Assess Cell Viability check_imaging->check_health solution_found Problem Resolved check_health->solution_found optimize_wash Improve Washing Steps (2-3 gentle washes) optimize_conc->optimize_wash use_prf_medium Use Phenol Red-Free Medium optimize_wash->use_prf_medium check_receptor Consider Cell-Type Specific Receptor Expression use_prf_medium->check_receptor check_receptor->solution_found reduce_exposure Minimize Exposure Time (Fastest scan speed) reduce_laser->reduce_exposure use_antifade Use Live-Cell Antifade reduce_exposure->use_antifade optimize_environment Maintain Optimal Imaging Environment (37°C, 5% CO2) use_antifade->optimize_environment optimize_environment->solution_found

Caption: A flowchart for troubleshooting common artifacts in ER-Tracker™ Green staining.

Logical Relationships for Optimizing Signal-to-Noise Ratio (SNR)

SNROptimization goal Goal: Maximize SNR increase_signal Increase Signal goal->increase_signal decrease_noise Decrease Noise goal->decrease_noise optimize_dye Optimize Dye Concentration increase_signal->optimize_dye correct_filters Use Correct Excitation/ Emission Filters increase_signal->correct_filters high_na_objective Use High Numerical Aperture Objective increase_signal->high_na_objective increase_detector_gain Increase Detector Gain/ PMT Voltage increase_signal->increase_detector_gain reduce_background Reduce Background (Phenol Red-Free Medium, Washing) decrease_noise->reduce_background reduce_laser_power Use Minimum Laser Power decrease_noise->reduce_laser_power frame_averaging Use Frame Averaging/ Accumulation decrease_noise->frame_averaging reduce_pinhole Optimize Pinhole Size decrease_noise->reduce_pinhole

References

Technical Support Center: Optimizing ER-Tracker™ Green Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and scientists adjust the ER-Tracker™ Green protocol for various cell lines, ensuring optimal staining and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of ER-Tracker™ Green?

ER-Tracker™ Green is a cell-permeant stain highly selective for the endoplasmic reticulum (ER) in live cells.[1][2] It is composed of a green fluorescent BODIPY™ FL dye linked to glibenclamide.[3][4] Glibenclamide binds specifically to the sulfonylurea receptors (SUR) of ATP-sensitive potassium (KATP) channels, which are prominently located on the ER membrane.[3] This targeted binding allows for the selective labeling of the ER.

Q2: Can I use ER-Tracker™ Green on fixed cells?

Staining already-fixed cells is not recommended. The fixation process can disrupt the ER's membrane integrity and alter the binding sites for the dye, preventing proper labeling. While you can fix cells after staining, the fluorescence signal is often only partially retained and may be weakened. If fixation is necessary, a brief treatment (e.g., 2-4% formaldehyde for 2-10 minutes) is suggested, but permeabilization with detergents like Triton™ X-100 is not recommended as it can cause the signal to be lost.

Q3: Is ER-Tracker™ Green toxic to cells?

At the recommended low concentrations, ER-Tracker™ Green is generally not toxic to cells. However, it's important to note that its targeting component, glibenclamide, is a pharmacologically active drug that can potentially affect ER function. It is always best to use the lowest concentration of the dye that provides adequate signal to minimize any potential off-target effects.

Q4: My cell line does not express high levels of sulfonylurea receptors. Can I still use this dye?

The staining efficiency of ER-Tracker™ Green depends on the presence of sulfonylurea receptors on the ER. Cell types with variable or low expression of these receptors may result in weak or non-ER labeling. In such cases, you may need to significantly optimize the staining concentration and incubation time, or consider alternative ER stains that do not rely on this binding mechanism, such as fluorescent protein-based markers (e.g., CellLight™ ER-GFP).

Experimental Protocol and Optimization

This protocol provides a general framework. Optimal conditions should be determined empirically for each cell type.

Reagent Preparation
  • Stock Solution (1 mM): Prepare a 1 mM stock solution by dissolving 100 µg of ER-Tracker™ Green in 128 µL of high-quality anhydrous DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C to -80°C, protected from light and moisture.

  • Working Solution: On the day of the experiment, dilute the 1 mM stock solution in a suitable buffer, such as serum-free medium or Hank's Balanced Salt Solution (HBSS) with calcium and magnesium, to the desired final concentration.

Cell Staining Workflow

G cluster_prep Preparation cluster_stain Staining cluster_wash Wash & Image prep_cells 1. Prepare Cells (Adherent or Suspension) prep_solution 2. Prepare Working Solution (e.g., 100 nM - 1 µM in serum-free media) stain_cells 3. Incubate Cells (e.g., 15-30 min at 37°C) prep_solution->stain_cells Add to cells wash_cells 4. Wash Cells (Replace with fresh, probe-free media) stain_cells->wash_cells After incubation image_cells 5. Image Live Cells (FITC/GFP filter set) wash_cells->image_cells Proceed immediately

Caption: General workflow for staining live cells with ER-Tracker™ Green.

Optimization Parameters for Different Cell Lines

The optimal concentration and incubation time can vary significantly between cell lines. Use the following table as a starting point for optimization.

ParameterGeneral RangeStarting PointKey Considerations
Working Concentration 50 nM - 1 µM200 nMCell density, expression level of sulfonylurea receptors.
Incubation Time 5 - 30 minutes20 minutesLonger times may increase background; shorter times may yield weak signal.
Incubation Temperature Room Temp. to 37°C37°C37°C is optimal for most mammalian cell lines to ensure active uptake.
Staining Medium Serum-free medium or PBS/HBSSSerum-free mediumSerum contains esterases that can interfere with some fluorescent dyes.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during ER staining.

G problem Observed Problem weak_signal Weak or No Signal problem->weak_signal high_bg High Background problem->high_bg punctate Punctate or Non-ER Staining problem->punctate cause_weak1 Cause: Suboptimal Concentration weak_signal->cause_weak1 cause_weak2 Cause: Incubation Time Too Short weak_signal->cause_weak2 cause_weak3 Cause: Low Receptor Expression weak_signal->cause_weak3 sol_weak1 Solution: Increase concentration (e.g., titrate from 200 nM to 1 µM) cause_weak1->sol_weak1 sol_weak2 Solution: Increase incubation time (e.g., up to 30 min) cause_weak2->sol_weak2 sol_weak3 Solution: Use alternative ER stain cause_weak3->sol_weak3 cause_bg1 Cause: Concentration Too High high_bg->cause_bg1 cause_bg2 Cause: Inadequate Washing high_bg->cause_bg2 cause_bg3 Cause: Phenol Red in Medium high_bg->cause_bg3 sol_bg1 Solution: Decrease concentration cause_bg1->sol_bg1 sol_bg2 Solution: Perform additional washes with probe-free medium cause_bg2->sol_bg2 sol_bg3 Solution: Image in phenol red-free medium cause_bg3->sol_bg3 cause_punc1 Cause: Dye Aggregation punctate->cause_punc1 cause_punc2 Cause: Staining Mitochondria punctate->cause_punc2 sol_punc1 Solution: Ensure stock is fully dissolved. Use lower concentrations. cause_punc1->sol_punc1 sol_punc2 Solution: Decrease concentration. ER-Tracker is highly selective but high concentrations can lead to off-target staining. cause_punc2->sol_punc2

Caption: Troubleshooting decision tree for ER-Tracker™ Green staining issues.

References

Validation & Comparative

A Comparative Guide to ER-Tracker Green and ER-Tracker Red for Dual Staining in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The endoplasmic reticulum (ER) is a critical organelle involved in protein synthesis and folding, lipid metabolism, and calcium homeostasis. Visualizing its intricate and dynamic structure is paramount for understanding cellular function in both healthy and diseased states. ER-Tracker™ Green and ER-Tracker™ Red are fluorescent probes widely used for selective labeling of the ER in live cells. Both probes consist of a BODIPY™ fluorophore conjugated to glibenclamide, which binds to the sulfonylurea receptors of ATP-sensitive potassium channels highly expressed on the ER membrane.[1][2] This guide provides a comprehensive comparison of ER-Tracker™ Green and ER-Tracker™ Red, offering insights into their performance for dual staining applications, supported by available data and a detailed experimental protocol.

Performance Characteristics at a Glance

FeatureER-Tracker™ Green (BODIPY™ FL Glibenclamide)ER-Tracker™ Red (BODIPY™ TR Glibenclamide)Key Considerations for Dual Staining
Excitation Max. ~504 nm~587 nmThe significant separation in excitation maxima allows for efficient and specific excitation of each probe with minimal crossover.
Emission Max. ~511 nm~615 nmThe emission peaks are well-separated, reducing spectral bleed-through. However, the broader emission tail of ER-Tracker™ Green may slightly overlap with the excitation of ER-Tracker™ Red. Careful selection of filter sets is crucial.
Fluorophore BODIPY™ FLBODIPY™ TRBoth are bright and photostable fluorophores. BODIPY™ TR is generally considered to be more photostable than BODIPY™ FL.
Fixability Not recommended for fixation.Partially retained after formaldehyde fixation.For live-cell imaging, this is not a concern. For experiments requiring fixation post-imaging, ER-Tracker™ Red may be more suitable.
Cytotoxicity Low at working concentrations.Low at working concentrations.When used in combination, it is advisable to use the lowest effective concentration of each probe to minimize potential synergistic cytotoxic effects.

Signaling Pathway and Experimental Workflow

The mechanism of ER labeling by both ER-Tracker™ Green and Red involves the binding of the glibenclamide moiety to the sulfonylurea receptor (SUR) subunit of ATP-sensitive potassium (KATP) channels, which are abundant on the endoplasmic reticulum membrane. This specific interaction leads to the accumulation of the fluorescent probe within the ER, allowing for its visualization.

cluster_cell Live Cell ER_Tracker ER-Tracker Green/Red (BODIPY-Glibenclamide) SUR Sulfonylurea Receptor (SUR) ER_Tracker->SUR Binds to ER_Membrane Endoplasmic Reticulum Membrane Fluorescence Fluorescent Signal from ER ER_Membrane->Fluorescence Emits SUR->ER_Membrane Located on

Figure 1. Mechanism of ER-Tracker labeling.

The following workflow outlines the key steps for successful dual staining of the endoplasmic reticulum in live cells using ER-Tracker™ Green and ER-Tracker™ Red.

Start Start: Live Cells in Culture Prepare_Probes Prepare 1 mM Stock Solutions of this compound & Red in DMSO Start->Prepare_Probes Dilute_Probes Dilute Stock Solutions to 1 µM Working Concentration in HBSS Prepare_Probes->Dilute_Probes Incubate Incubate Cells with Both Probes for 15-30 min at 37°C Dilute_Probes->Incubate Wash Wash Cells with Fresh Medium Incubate->Wash Image Image Cells using Appropriate Filter Sets for Green and Red Channels Wash->Image Analyze Analyze Dual-Color Images Image->Analyze

Figure 2. Dual staining experimental workflow.

Experimental Protocol for Dual Staining

This protocol is adapted from individual staining protocols and best practices for live-cell fluorescence microscopy. Optimization may be required depending on the cell type and imaging system.

Materials:

  • ER-Tracker™ Green (BODIPY™ FL Glibenclamide)

  • ER-Tracker™ Red (BODIPY™ TR Glibenclamide)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Live cells cultured on a suitable imaging dish or slide

  • Fluorescence microscope with appropriate filter sets for green (e.g., FITC) and red (e.g., TRITC) fluorescence

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of ER-Tracker™ Green by dissolving 100 µg in 128 µL of DMSO.

    • Prepare a 1 mM stock solution of ER-Tracker™ Red by dissolving 100 µg in 110 µL of DMSO.

    • Aliquot and store stock solutions at -20°C, protected from light and moisture.

  • Working Solution Preparation:

    • On the day of the experiment, dilute the 1 mM stock solutions of both ER-Tracker™ Green and ER-Tracker™ Red to a final working concentration of 1 µM in pre-warmed (37°C) HBSS with calcium and magnesium.

    • Note: The optimal concentration may vary between cell types and should be determined empirically. A concentration range of 0.1 µM to 1 µM can be tested.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed HBSS.

    • Add the combined ER-Tracker™ Green and Red working solution to the cells, ensuring complete coverage.

    • Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO2.

  • Washing:

    • Remove the staining solution.

    • Wash the cells twice with fresh, pre-warmed culture medium or HBSS.

  • Imaging:

    • Image the stained cells immediately using a fluorescence microscope.

    • Use a standard FITC filter set (or equivalent) for ER-Tracker™ Green (Excitation/Emission: ~504/511 nm).

    • Use a standard TRITC filter set (or equivalent) for ER-Tracker™ Red (Excitation/Emission: ~587/615 nm).

    • To minimize spectral bleed-through, acquire images sequentially for each channel.

Conclusion

ER-Tracker™ Green and ER-Tracker™ Red are effective probes for dual-color imaging of the endoplasmic reticulum in live cells. Their well-separated spectra and high photostability make them a valuable tool for studying ER dynamics and co-localization with other cellular components. While ER-Tracker™ Red may offer slightly better photostability and retention after fixation, both probes provide excellent staining of the ER. By following the provided protocol and optimizing for specific experimental conditions, researchers can successfully employ these probes to gain deeper insights into the complex biology of the endoplasmic reticulum.

References

A Comparative Guide to ER-Tracker™ Green and DiOC6(3) for Live-Cell Endoplasmic Reticulum Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the dynamic world of cellular biology and drug development, the accurate visualization of the endoplasmic reticulum (ER) in living cells is paramount. The ER, a complex network of membranes, plays a crucial role in protein synthesis and folding, lipid metabolism, and calcium homeostasis. Its intricate structure and function necessitate the use of fluorescent probes that are not only bright and specific but also gentle on the cells under investigation. This guide provides a detailed comparison of two commonly used green fluorescent dyes for live-cell ER imaging: ER-Tracker™ Green and 3,3'-Dihexyloxacarbocyanine Iodide (DiOC6(3)).

Executive Summary

ER-Tracker™ Green emerges as a superior choice for specific and long-term live-cell imaging of the endoplasmic reticulum. Its targeting mechanism, based on the binding of glibenclamide to ER-resident proteins, affords high specificity with minimal off-target staining of other organelles. Furthermore, it exhibits lower cytotoxicity, making it more suitable for extended time-lapse experiments. In contrast, DiOC6(3) is a more traditional, lipophilic carbocyanine dye that, while capable of staining the ER at higher concentrations, also readily accumulates in mitochondria, particularly at lower concentrations.[1][2] This lack of specificity can complicate data interpretation. Additionally, DiOC6(3) is known to be more phototoxic, potentially inducing cellular stress and artifacts during imaging.[3]

Performance Comparison

FeatureER-Tracker™ GreenDiOC6(3)
Specificity for ER High. Rarely stains mitochondria.[4][5]Moderate to Low. Stains mitochondria, especially at low concentrations.
Cytotoxicity Low at working concentrations.Higher, with noted phototoxicity.
Photostability Generally good, though photobleaching can occur with prolonged exposure.Prone to photobleaching and phototoxicity.
Mechanism of Action Binds to sulfonylurea receptors of ATP-sensitive K+ channels on the ER.Lipophilic accumulation in intracellular membranes.
Concentration Dependent Staining Staining pattern is largely independent of concentration within the recommended range.Staining is highly concentration-dependent; low concentrations favor mitochondria, while higher concentrations are needed for ER.
Suitability for Long-term Imaging More suitable due to lower toxicity.Less suitable due to higher toxicity and phototoxicity.

Mechanism of Action

The distinct staining patterns of ER-Tracker™ Green and DiOC6(3) arise from their different mechanisms of action.

ER-Tracker™ Green

ER-Tracker™ Green is a conjugate of the green fluorescent BODIPY™ FL dye and glibenclamide. Glibenclamide is a sulfonylurea drug that specifically binds to the sulfonylurea receptors (SURs) of ATP-sensitive potassium (KATP) channels, which are prominently expressed on the surface of the endoplasmic reticulum. This targeted binding results in the selective accumulation of the fluorescent dye on the ER membranes.

cluster_extracellular Extracellular Space cluster_cell Cell cluster_er Endoplasmic Reticulum ER-Tracker_Green_ext ER-Tracker™ Green Cell_Membrane Cell Membrane ER-Tracker_Green_ext->Cell_Membrane Cell Permeant KATP_Channel ATP-sensitive K+ Channel ER-Tracker_Green_ext->KATP_Channel Specific Binding ER_Membrane ER Membrane ER-Tracker_Green_bound ER-Tracker™ Green (Bound & Fluorescent)

ER-Tracker™ Green Staining Mechanism
DiOC6(3)

DiOC6(3) is a lipophilic, cationic carbocyanine dye. Its accumulation in intracellular membranes is driven by the membrane potential. At low concentrations, it preferentially accumulates in mitochondria due to their high negative membrane potential. To stain the less negatively charged endoplasmic reticulum, higher concentrations of DiOC6(3) are required, which can lead to increased cytotoxicity and off-target staining of other membranes.

cluster_extracellular Extracellular Space cluster_cell Cell cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion DiOC6_ext DiOC6(3) Cell_Membrane Cell Membrane DiOC6_ext->Cell_Membrane Cell Permeant ER_Membrane ER Membrane (Fluorescent) DiOC6_ext->ER_Membrane Accumulates at Higher Concentrations Mito_Membrane Mitochondrial Membrane (Highly Fluorescent) DiOC6_ext->Mito_Membrane Accumulates at Lower Concentrations Start Seed cells on coverslips in a petri dish Culture Culture cells to desired confluency (e.g., 50-70%) Start->Culture Prepare_Stock Prepare 1 mM ER-Tracker™ Green stock solution in anhydrous DMSO Culture->Prepare_Stock Wash_Cells Wash cells once with serum-free medium or HBSS Culture->Wash_Cells Prepare_Working Dilute stock solution to a final working concentration of 0.5-1 µM in serum-free medium or HBSS Prepare_Stock->Prepare_Working Incubate Incubate cells with ER-Tracker™ Green working solution for 15-30 minutes at 37°C Prepare_Working->Incubate Wash_Cells->Incubate Wash_Again Wash cells twice with fresh serum-free medium or HBSS Incubate->Wash_Again Image Image cells immediately in serum-free medium or HBSS Wash_Again->Image Start Seed cells on coverslips in a petri dish Culture Culture cells to desired confluency (e.g., 50-70%) Start->Culture Prepare_Stock Prepare 1 mM DiOC6(3) stock solution in DMSO or ethanol Culture->Prepare_Stock Wash_Cells Wash cells once with serum-free medium or buffer Culture->Wash_Cells Prepare_Working Dilute stock solution to a final working concentration of 1-10 µM in serum-free medium or buffer Prepare_Stock->Prepare_Working Incubate Incubate cells with DiOC6(3) working solution for 5-20 minutes at 37°C Prepare_Working->Incubate Wash_Cells->Incubate Wash_Again Wash cells twice with fresh serum-free medium or buffer Incubate->Wash_Again Image Image cells immediately in serum-free medium or buffer Wash_Again->Image

References

A Comparative Guide to ER-Tracker™ Green for Live-Cell Endoplasmic Reticulum Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise visualization of the endoplasmic reticulum (ER) in living cells is paramount for understanding a multitude of cellular processes. ER-Tracker™ Green, a fluorescent dye composed of BODIPY™ FL conjugated to glibenclamide, has emerged as a widely used tool for this purpose.[1][2] This guide provides an objective comparison of ER-Tracker™ Green's performance against other commercial ER dyes, supported by available experimental data and detailed methodologies for independent evaluation.

Mechanism of Action

ER-Tracker™ Green selectively stains the endoplasmic reticulum in live cells.[2][3] Its targeting mechanism relies on the glibenclamide component, which binds to the sulfonylurea receptors of ATP-sensitive potassium (KATP) channels that are prominently located on the ER membrane.[1] This specific binding allows for the accumulation of the bright, green-fluorescent BODIPY™ FL dye within the ER network.

Performance Characteristics of ER-Tracker™ Dyes

ER-Tracker™ dyes are cell-permeant stains designed for live-cell imaging and are known for their high selectivity for the ER over other organelles like mitochondria. At low concentrations, they exhibit minimal cytotoxicity. While staining patterns are partially retained after formaldehyde fixation, these dyes are not recommended for staining already fixed cells. A notable consideration is that the pharmacological activity of glibenclamide could potentially influence ER function.

The table below summarizes the spectral properties of the commercially available ER-Tracker™ dyes.

Dye NameFluorophoreExcitation (nm)Emission (nm)
ER-Tracker™ Green BODIPY™ FL Glibenclamide~504~511
ER-Tracker™ Red BODIPY™ TR Glibenclamide~587~615
ER-Tracker™ Blue-White DPX Dapoxyl™~374430-640

Comparative Performance Analysis

Photostability

BODIPY™ dyes are renowned for their exceptional photostability, a critical feature for time-lapse imaging experiments. They exhibit strong resistance to photobleaching, maintaining a stable fluorescence signal under prolonged and intense light exposure. Studies comparing BODIPY™ dyes to fluorescein have demonstrated the superior stability of the BODIPY™ class. While a specific photobleaching quantum yield for ER-Tracker™ Green is not consistently reported, its BODIPY™ FL core suggests a significantly higher photostability compared to fluorescein-based ER probes. One study qualitatively showed that the green fluorescence of an ER probe decayed similarly to ER-Tracker Green under laser illumination.

Cytotoxicity

ER-Tracker™ Green is reported to have low toxicity to cells at the recommended working concentrations (typically 100 nM to 1 µM). The glibenclamide component, while pharmacologically active, is used at concentrations that are generally well-tolerated by cells in short-term imaging experiments. However, it is always advisable to perform a cytotoxicity assay, such as the MTT assay, to determine the optimal non-toxic concentration for a specific cell line and experimental duration.

Signal-to-Noise Ratio

The high fluorescence quantum yield, often approaching 1.0, and the high extinction coefficient of BODIPY™ FL contribute to a bright signal. Furthermore, the narrow emission spectrum of BODIPY™ dyes reduces spectral overlap and can contribute to a better signal-to-noise ratio, especially in multiplexing experiments. The signal-to-noise ratio is a critical parameter for obtaining high-quality images and can be influenced by various factors including dye concentration, illumination intensity, and the imaging system itself.

Experimental Protocols for Comparative Assessment

To facilitate a direct and quantitative comparison of ER-Tracker™ Green with other commercial ER dyes, the following detailed experimental protocols are provided.

Protocol 1: Comparative Photostability Assay

This protocol allows for the quantitative comparison of the photobleaching rates of different ER dyes in live cells.

Materials:

  • Live cells cultured on glass-bottom imaging dishes

  • ER-Tracker™ Green and other commercial ER dyes

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Confocal microscope with time-lapse imaging capabilities

Procedure:

  • Cell Seeding: Plate cells on glass-bottom dishes to achieve 50-70% confluency on the day of imaging.

  • Dye Loading: Prepare working solutions of each ER dye in pre-warmed live-cell imaging medium according to the manufacturer's recommendations. Incubate the cells with the respective dye solutions for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound dye.

  • Imaging Setup: Place the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.

  • Time-Lapse Imaging:

    • Select a field of view with several healthy, well-stained cells for each dye.

    • Using identical laser power, detector gain, and pinhole settings for all dyes, acquire an initial image (t=0).

    • Continuously illuminate a region of interest (ROI) within a cell with the excitation laser at a fixed power.

    • Acquire images at regular intervals (e.g., every 10 seconds) for a defined period (e.g., 5-10 minutes).

  • Data Analysis:

    • Measure the mean fluorescence intensity of the photobleached ROI in each image of the time series.

    • Normalize the intensity values to the initial intensity at t=0.

    • Plot the normalized intensity as a function of time and fit the data to an exponential decay curve to determine the photobleaching half-life (t1/2) for each dye.

Protocol 2: Comparative Cytotoxicity Assay (MTT Assay)

This protocol provides a quantitative measure of cell viability after exposure to different ER dyes.

Materials:

  • Cells cultured in a 96-well plate

  • ER-Tracker™ Green and other commercial ER dyes

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.

  • Dye Incubation: Prepare a range of concentrations for each ER dye in culture medium. Add the dye solutions to the cells and incubate for a period relevant to your imaging experiments (e.g., 1, 4, or 24 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each dye concentration relative to the untreated control.

    • Plot the percentage of viability against the dye concentration and determine the IC50 value (the concentration at which cell viability is reduced by 50%) for each dye.

Protocol 3: Signal-to-Noise Ratio (SNR) Measurement

This protocol outlines a method to quantify the signal-to-noise ratio for different ER dyes in live-cell imaging.

Materials:

  • Live cells stained with ER dyes (as in Protocol 1)

  • Confocal microscope

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Image Acquisition: Acquire images of cells stained with each ER dye using identical imaging parameters (laser power, gain, pinhole, etc.) that avoid signal saturation.

  • Data Analysis:

    • In your image analysis software, select a region of interest (ROI) within the stained ER (signal).

    • Measure the mean pixel intensity of this ROI (Signal Mean).

    • Select a background ROI in an area of the cell devoid of specific staining.

    • Measure the standard deviation of the pixel intensity in the background ROI (Noise).

    • Calculate the SNR using the formula: SNR = (Signal Mean - Background Mean) / Noise .

    • Repeat this measurement for multiple cells and calculate the average SNR for each dye.

Visualizing Experimental Workflows

To aid in the design and execution of these comparative experiments, the following diagrams illustrate the key steps and decision-making processes.

G Experimental Workflow for ER Dye Comparison cluster_0 Cell Culture cluster_1 Staining cluster_2 Data Acquisition cluster_3 Data Analysis a Seed cells on imaging dishes/plates b Prepare dye working solutions a->b c Incubate cells with dyes b->c d Wash to remove unbound dye c->d e Photostability: Time-lapse imaging d->e f Cytotoxicity: MTT assay d->f g SNR: Acquire static images d->g h Calculate photobleaching half-life (t1/2) e->h i Determine IC50 values f->i j Calculate Signal-to-Noise Ratio g->j

Caption: Workflow for comparing the performance of ER dyes.

G Decision Tree for ER Dye Selection A Start: Need to image ER in live cells B Long-term imaging (>30 min)? A->B C High laser power required? B->C Yes D Cell line sensitive to toxicity? B->D No C->D No F Prioritize high photostability C->F E Multiplexing with other fluorophores? D->E H Prioritize low cytotoxicity (high IC50) D->H Yes I Select dye with compatible spectra and narrow emission E->I Yes J This compound is a strong candidate E->J No F->J G Prioritize high photostability H->J I->J

Caption: Decision tree for selecting an appropriate ER dye.

Conclusion

ER-Tracker™ Green, leveraging the robust photophysical properties of the BODIPY™ FL fluorophore, stands as a high-performance dye for live-cell imaging of the endoplasmic reticulum. Its high selectivity, good photostability, and low cytotoxicity make it a valuable tool for a wide range of applications. While direct quantitative comparisons with all other commercial alternatives are not extensively documented, the provided experimental protocols empower researchers to conduct their own rigorous assessments, ensuring the selection of the optimal ER dye for their specific experimental needs and imaging systems.

References

Cross-Validation of ER-Tracker™ Green with Electron Microscopy for Endoplasmic Reticulum Visualization

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

For researchers, scientists, and professionals in drug development, accurate visualization of the endoplasmic reticulum (ER) is crucial for understanding a myriad of cellular processes. ER-Tracker™ Green, a fluorescent dye, offers dynamic imaging in live cells, while electron microscopy (EM) provides unparalleled ultrastructural detail of this organelle. This guide provides an objective comparison of these two powerful techniques, supported by experimental protocols and logical workflows for their correlative use, enabling a comprehensive understanding of ER morphology and function.

At a Glance: ER-Tracker™ Green vs. Electron Microscopy

FeatureER-Tracker™ GreenElectron Microscopy (Transmission - TEM / Scanning - SEM)
Principle A fluorescently labeled glibenclamide (BODIPY™ FL) that binds to sulfonylurea receptors of ATP-sensitive K+ channels on the ER membrane.[1][2]A high-energy beam of electrons is passed through (TEM) or scans the surface of (SEM) a specially prepared sample to generate a high-resolution image.
Sample Type Primarily live cells; staining is not well-retained after fixation.[1]Fixed and processed cells or tissues.
Resolution Diffraction-limited (approx. 200-250 nm)High to ultra-high resolution (sub-nanometer to a few nanometers)
Information Provided Dynamic visualization of ER morphology and distribution in living cells.Detailed ultrastructural information, including membrane topology, ribosome association (rough ER vs. smooth ER), and connections with other organelles.
Advantages - Enables real-time imaging of ER dynamics. - Relatively simple and rapid staining protocol. - High selectivity for the ER with minimal mitochondrial staining.[1]- Provides the highest resolution images of cellular structures. - Reveals fine details of ER cisternae, tubules, and associated ribosomes. - Can be used for 3D reconstruction of the ER network.
Limitations - Limited resolution cannot resolve fine ultrastructural details. - The pharmacological activity of glibenclamide may potentially affect ER function.[2] - Staining can be variable depending on the expression of sulfonylurea receptors.- Requires complex and time-consuming sample preparation (fixation, dehydration, embedding, sectioning). - Provides a static snapshot of the cell, losing all dynamic information. - Potential for artifacts to be introduced during sample processing.
Excitation/Emission ~504 nm / ~511 nmNot applicable

Correlative Workflow: Bridging Live-Cell Dynamics with Ultrastructural Detail

A direct cross-validation of ER-Tracker™ Green with electron microscopy can be achieved through Correlative Light and Electron Microscopy (CLEM). This powerful approach allows for the imaging of a fluorescently labeled structure in a live cell, followed by the preparation and imaging of the same cell using electron microscopy to reveal its ultrastructure.

G cluster_live_cell Live-Cell Fluorescence Microscopy cluster_em_prep Sample Preparation for Electron Microscopy cluster_em_imaging Electron Microscopy cluster_correlation Image Correlation live_cell_prep Prepare live cells on a gridded coverslip er_tracker_staining Stain with ER-Tracker™ Green live_cell_prep->er_tracker_staining live_imaging Image ER dynamics using a fluorescence microscope er_tracker_staining->live_imaging roi_selection Select a region of interest (ROI) live_imaging->roi_selection correlation Correlate the fluorescence and EM images live_imaging->correlation fixation Fix the cells immediately after live imaging roi_selection->fixation dehydration Dehydrate the sample fixation->dehydration embedding Embed in resin dehydration->embedding sectioning Cut ultra-thin sections of the ROI embedding->sectioning em_imaging Image the sections with a Transmission Electron Microscope (TEM) sectioning->em_imaging em_imaging->correlation G cluster_probe ER-Tracker™ Green Probe cluster_target Cellular Target cluster_outcome Imaging Outcome er_tracker ER-Tracker™ Green bodipy BODIPY™ FL (Fluorophore) er_tracker->bodipy contains glibenclamide Glibenclamide er_tracker->glibenclamide contains binding Binding glibenclamide->binding binds to er_membrane ER Membrane sur Sulfonylurea Receptor (SUR) er_membrane->sur contains katp ATP-sensitive K+ Channel sur->katp is part of sur->binding fluorescence Green Fluorescence binding->fluorescence results in

References

A Comparative Analysis of ER-Tracker Green and Calreticulin-RFP for Endoplasmic Reticulum Labeling

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The endoplasmic reticulum (ER) is a critical organelle involved in protein synthesis and folding, lipid metabolism, and calcium homeostasis. Visualizing the ER's complex and dynamic structure is paramount for understanding its role in cellular physiology and disease. This guide provides a comprehensive comparative analysis of two widely used fluorescent probes for labeling the ER in live cells: ER-Tracker Green, a synthetic dye, and Calreticulin-RFP, a genetically encoded fluorescent protein.

This comparison aims to assist researchers in selecting the most appropriate tool for their specific experimental needs by presenting a detailed overview of their performance, supporting experimental data, and detailed protocols.

Data Presentation: Quantitative and Qualitative Comparison

The selection of an ER labeling agent depends on various factors, including the experimental duration, the cell type, and the need for fixation. The following table summarizes the key characteristics of this compound and Calreticulin-RFP to facilitate an informed decision.

FeatureThis compound (BODIPY™ FL Glibenclamide)Calreticulin-RFP (e.g., CellLight™ ER-RFP)
Labeling Principle A synthetic probe consisting of the green-fluorescent BODIPY™ FL dye conjugated to glibenclamide. Glibenclamide binds to the sulfonylurea receptors of ATP-sensitive K+ channels, which are abundant on the ER membrane.[1][2]A genetically encoded probe where Red Fluorescent Protein (RFP) is fused to the N-terminal ER import signal of calreticulin and the C-terminal KDEL sequence for retention within the ER lumen.[3]
Specificity High selectivity for the ER with minimal staining of other organelles like mitochondria.[1] However, labeling is dependent on the expression levels of sulfonylurea receptors, which can vary between cell types.[4]Highly specific to the ER lumen due to the calreticulin signal sequence and KDEL retention signal, which are part of the cell's natural protein trafficking machinery.
Live/Fixed Cells Primarily for live-cell imaging. The staining pattern is only partially retained after formaldehyde fixation and is not suitable for alcohol fixation.Suitable for both live-cell imaging and imaging of cells fixed with formaldehyde.
Delivery Method Simple incubation of live cells with the dye solution.Requires transfection or transduction (e.g., using BacMam 2.0) of cells with the plasmid DNA or viral particles, followed by an incubation period for protein expression.
Labeling Time Rapid, typically 15-30 minutes of incubation.Slower, requiring several hours (typically overnight) for gene expression and protein maturation.
Photostability BODIPY dyes are known for their high photostability compared to traditional dyes like fluorescein. They exhibit a high fluorescence quantum yield, often approaching 1.0, even in aqueous environments.The photostability of RFPs can vary. While some newer RFPs have improved photostability, they can be susceptible to photobleaching, especially during long-term or intense imaging sessions.
Cytotoxicity Generally low toxicity at recommended working concentrations. However, glibenclamide is a pharmacologically active molecule that could potentially affect ER function. Long-term exposure to high concentrations may impact cell viability.Long-term or high levels of expression of any fluorescent protein can potentially induce cellular stress, aggregation, and cytotoxicity. Some RFPs have been shown to be more prone to aggregation and toxicity than others.
Spectral Properties Excitation/Emission maxima: ~504/511 nm.Excitation/Emission maxima for TagRFP: ~555/584 nm.

Experimental Protocols

Detailed methodologies for the use of this compound and the transduction of Calreticulin-RFP are provided below.

This compound Staining Protocol for Live Cells

This protocol is adapted from manufacturer's guidelines.

1. Reagent Preparation:

  • Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). For a 100 µg vial, this typically involves adding a specific volume of DMSO as indicated by the manufacturer. Store the stock solution at -20°C, protected from light and moisture. Aliquot to avoid repeated freeze-thaw cycles.
  • Working Solution (0.5 - 2 µM): On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 0.5 - 2 µM in a suitable buffer or serum-free medium (e.g., HBSS with calcium and magnesium, or phenol red-free medium to reduce background fluorescence). The optimal concentration may vary depending on the cell type and should be determined empirically.

2. Cell Preparation:

  • Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

3. Staining Procedure:

  • Aspirate the culture medium from the cells.
  • Wash the cells once with the pre-warmed (37°C) buffer or serum-free medium.
  • Add the pre-warmed this compound working solution to the cells, ensuring the entire surface is covered.
  • Incubate the cells for 15-30 minutes at 37°C, protected from light.
  • Aspirate the staining solution.
  • Wash the cells once with fresh, pre-warmed culture medium or buffer.
  • Add fresh, pre-warmed culture medium to the cells for imaging.

4. Imaging:

  • Image the cells immediately on a fluorescence microscope using a standard FITC filter set.

Calreticulin-RFP Transduction Protocol using BacMam 2.0

This protocol is based on the use of CellLight™ ER-RFP, BacMam 2.0.

1. Cell Preparation:

  • Plate cells in a suitable imaging vessel and culture to a confluency of 50-80%. Healthy, sub-confluent cells are optimal for transduction.

2. Transduction:

  • Determine the appropriate volume of the BacMam 2.0 reagent to add. This is typically expressed as particles per cell (PPC). A starting point of 10-30 PPC is often recommended, but the optimal PPC should be determined for each cell type to achieve the desired expression level with minimal toxicity.
  • Directly add the calculated volume of the BacMam 2.0 reagent to the culture medium containing the cells. Gently swirl the plate to ensure even distribution.
  • No removal of the reagent is necessary.

3. Incubation for Expression:

  • Incubate the cells for at least 16-24 hours at 37°C and 5% CO₂ to allow for gene expression and maturation of the fluorescent protein. For some cell types, longer incubation times (up to 48 hours) may yield higher expression.

4. Imaging:

  • The cells are now ready for live-cell imaging using a standard TRITC or RFP filter set. The medium can be replaced with a phenol red-free imaging medium to reduce background fluorescence if necessary.

5. (Optional) Fixation:

  • To fix the cells, gently wash with PBS and then incubate with a 4% paraformaldehyde solution in PBS for 10-15 minutes at room temperature.
  • Wash the cells three times with PBS.
  • The cells can then be permeabilized and processed for immunofluorescence if desired.

Visualization of Methodologies and Mechanisms

To further clarify the processes and principles described, the following diagrams have been generated.

G cluster_er_tracker This compound Labeling Workflow cluster_calr_rfp Calreticulin-RFP Labeling Workflow prep_stock Prepare 1 mM Stock in DMSO prep_working Dilute to 0.5-2 µM Working Solution prep_stock->prep_working stain Incubate Cells with Working Solution (15-30 min) prep_working->stain cell_prep_er Plate and Culture Cells cell_prep_er->stain wash_er Wash and Replace with Fresh Medium stain->wash_er image_er Live-Cell Imaging (FITC Filter) wash_er->image_er cell_prep_calr Plate and Culture Cells transduce Add BacMam 2.0 Reagent to Cells cell_prep_calr->transduce incubate Incubate for Expression (16-24 hours) transduce->incubate image_calr Live or Fixed-Cell Imaging (RFP Filter) incubate->image_calr

Caption: Experimental workflows for ER labeling with this compound and Calreticulin-RFP.

G cluster_er_tracker This compound Mechanism cluster_inside ER Lumen cluster_outside Cytosol cluster_calr_rfp Calreticulin-RFP Mechanism cluster_inside_calr ER Lumen cluster_outside_calr Cytosol er_membrane ER Membrane lumen_point er_tracker This compound (BODIPY-Glibenclamide) channel ATP-sensitive K+ Channel (SUR) er_tracker->channel Binds to SUR subunit er_membrane_calr ER Membrane calr_rfp Calreticulin-RFP (with KDEL signal) ribosome Ribosome ribosome->calr_rfp Translocation into ER (via Calreticulin signal peptide) mrna mRNA mrna->ribosome Translation

Caption: Mechanisms of ER labeling for this compound and Calreticulin-RFP.

References

A Comparative Guide to ER-Tracker™ Green for Live-Cell Endoplasmic Reticulum Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of ER-Tracker™ Green, a widely used fluorescent probe for labeling the endoplasmic reticulum (ER) in live cells. We present a detailed comparison of its brightness and photostability against other common ER-labeling agents, supported by experimental data and detailed protocols for independent verification.

Data Presentation: Quantitative Comparison of ER Probes

The selection of a fluorescent probe for live-cell imaging is a critical decision that directly impacts the quality and reliability of experimental data. Brightness, determined by the molar extinction coefficient and quantum yield, dictates the signal-to-noise ratio, while photostability determines the duration of imaging experiments. Here, we summarize the key photophysical properties of ER-Tracker™ Green and its common alternatives.

FeatureER-Tracker™ Green (BODIPY™ FL glibenclamide)ER-Tracker™ Red (BODIPY™ TR glibenclamide)CellLight™ ER-GFP
Fluorophore BODIPY™ FLBODIPY™ TREnhanced Green Fluorescent Protein (eGFP)
Excitation Max. ~504 nm~587 nm~488 nm
Emission Max. ~511 nm~615 nm~509 nm
Molar Extinction Coefficient (ε) >80,000 cm⁻¹M⁻¹[1][2]High (Typical for BODIPY™ dyes)~55,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.9 - 1.0[1][2]High (Typical for BODIPY™ dyes)~0.60
Brightness (ε x Φ) Very HighHighModerate
Photostability Generally high, characteristic of BODIPY™ dyes.[1]Generally high, characteristic of BODIPY™ dyes.Variable; dependent on imaging conditions and cellular environment.
Targeting Mechanism Binds to sulfonylurea receptors of ATP-sensitive K⁺ channels on the ER.Binds to sulfonylurea receptors of ATP-sensitive K⁺ channels on the ER.Genetically encoded fusion protein targeted to the ER lumen.
Suitability for Fixed Cells Not recommended.Not well-retained after fixation.Yes, compatible with formaldehyde fixation.
Cellular Toxicity Low at working concentrations.Low at working concentrations.Generally low, but overexpression can induce stress.

Experimental Protocols

To facilitate independent verification and comparison of fluorescent probes, we provide detailed protocols for evaluating brightness and photostability in live cells.

Protocol for Brightness Comparison in Live Cells

Objective: To quantitatively compare the initial fluorescence intensity of different ER probes under identical imaging conditions.

Materials:

  • Live cells (e.g., HeLa, U2OS) cultured in glass-bottom dishes.

  • ER-Tracker™ Green, ER-Tracker™ Red, and CellLight™ ER-GFP.

  • Appropriate cell culture medium.

  • Confocal or wide-field fluorescence microscope with appropriate filter sets.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Cell Preparation:

    • Seed cells on glass-bottom dishes and culture to 70-80% confluency.

    • For CellLight™ ER-GFP, transduce the cells according to the manufacturer's protocol and allow for protein expression (typically 24-48 hours).

    • For ER-Tracker™ probes, prepare working solutions in pre-warmed, serum-free medium or HBSS. A typical starting concentration is 1 µM.

  • Staining:

    • For ER-Tracker™ probes, replace the culture medium with the staining solution and incubate for 15-30 minutes at 37°C, protected from light.

    • Wash the cells twice with pre-warmed imaging medium.

  • Image Acquisition:

    • Place the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.

    • For each probe, locate a field of view with healthy, well-stained cells.

    • Crucially, use identical acquisition settings (e.g., laser power, exposure time, gain) for all probes being compared.

    • Acquire images for each probe.

  • Image Analysis (using ImageJ/Fiji):

    • Open the acquired images.

    • Use the freehand selection tool to draw regions of interest (ROIs) around individual cells, focusing on the ER-rich perinuclear region.

    • For each cell, also select a background region where there are no cells.

    • Go to Analyze > Set Measurements and ensure "Mean gray value" and "Area" are selected.

    • Go to Analyze > Measure to obtain the mean fluorescence intensity for each ROI.

    • Calculate the corrected total cell fluorescence (CTCF) for each cell using the formula: CTCF = Integrated Density - (Area of selected cell X Mean fluorescence of background)

    • Average the CTCF values from multiple cells for each probe to obtain the mean brightness.

Protocol for Photostability Assessment in Live Cells

Objective: To measure and compare the rate of photobleaching of different ER probes under continuous illumination.

Materials:

  • Same as for the brightness comparison protocol.

Procedure:

  • Cell Preparation and Staining:

    • Follow steps 1 and 2 from the brightness comparison protocol.

  • Time-Lapse Image Acquisition:

    • Locate a cell with clear ER staining.

    • Set up a time-lapse acquisition with a defined interval (e.g., every 5 seconds) for a set duration (e.g., 5 minutes).

    • Use consistent, continuous illumination settings (laser power, exposure) that are relevant to your typical imaging experiments.

    • Start the time-lapse acquisition.

  • Image Analysis (using ImageJ/Fiji):

    • Open the time-lapse image stack.

    • Draw an ROI within a well-stained ER region of the cell.

    • Use the "Time Series Analyzer V3" plugin or a similar tool to plot the fluorescence intensity of the ROI over time.

    • Normalize the intensity values to the initial intensity (time point 0).

    • Plot the normalized intensity versus time to generate a photobleaching curve.

    • The photobleaching half-life (t½) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. Compare the t½ values for the different probes.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the evaluation and mechanism of ER-Tracker™ Green.

G cluster_prep Cell Preparation & Staining cluster_acq Image Acquisition cluster_analysis Data Analysis A Seed cells on glass-bottom dish B Culture to 70-80% confluency A->B C Prepare ER probe working solution B->C D Incubate cells with probe C->D E Wash cells D->E F Mount on microscope E->F G Set identical acquisition parameters F->G H Acquire images/ time-lapse series G->H I Define ROIs (cell & background) H->I J Measure mean fluorescence intensity I->J L Plot intensity vs. time for photostability I->L K Calculate CTCF for brightness comparison J->K M Determine photobleaching half-life (t½) L->M

Caption: Experimental workflow for comparing the brightness and photostability of ER probes.

G cluster_cell Live Cell cluster_er Endoplasmic Reticulum Membrane cluster_signal Fluorescence Signal SUR Sulfonylurea Receptor (SUR) K_channel ATP-sensitive K+ Channel SUR->K_channel part of Fluorescence Green Fluorescence (Ex: ~504 nm, Em: ~511 nm) SUR->Fluorescence Leads to localized ETG ER-Tracker Green (BODIPY FL-Glibenclamide) ETG->SUR Binds to

Caption: Mechanism of action of ER-Tracker™ Green for selective ER labeling.

References

ER-Tracker Green performance in different fluorescence microscopy techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal fluorescent probe for visualizing the endoplasmic reticulum (ER) is critical for generating accurate and reproducible data. This guide provides an objective comparison of ER-Tracker™ Green's performance against alternative probes across various fluorescence microscopy techniques, supported by experimental data and detailed protocols.

ER-Tracker™ Green is a widely used, cell-permeant fluorescent dye for staining the endoplasmic reticulum in live cells. Its mechanism relies on the green-fluorescent BODIPY™ FL dye conjugated to glibenclamide. Glibenclamide specifically binds to the sulfonylurea receptors of ATP-sensitive potassium (KATP) channels, which are prominently located on the ER membrane, ensuring high selectivity.[1][2][3] This guide delves into the performance characteristics of ER-Tracker™ Green, offering a comparative analysis with other common ER probes to aid in the selection of the most suitable tool for your research needs.

Performance Comparison of ER-Tracker™ Green and Alternatives

The choice of an ER probe significantly impacts the quality and interpretation of fluorescence microscopy data. Key performance indicators include photostability, cytotoxicity, specificity, and compatibility with advanced imaging techniques. This section compares ER-Tracker™ Green with a genetically encoded alternative, CellLight™ ER-GFP, and a conventional chemical dye, DiOC₆(3).

Performance MetricER-Tracker™ Green (BODIPY™ FL Glibenclamide)CellLight™ ER-GFPDiOC₆(3)
Excitation/Emission (nm) ~504 / ~511[4]~488 / ~509~484 / ~501[5]
Photostability Good; BODIPY™ dyes are known for their high photostability, superior to fluorescein.Moderate; GFP is susceptible to photobleaching, though variants with improved photostability exist.Poor; Prone to rapid photobleaching.
Cytotoxicity Low at working concentrations (typically ≤ 1 µM).Generally low; potential cytotoxicity can arise from viral transduction methods and protein overexpression.High; Known to be phototoxic and can damage cells upon illumination.
Specificity High; targets sulfonylurea receptors on the ER.Very High; genetically targeted to the ER lumen.Moderate; can also stain mitochondria and other intracellular membranes at different concentrations.
Live-Cell Imaging Excellent; cell-permeant and suitable for long-term imaging.Excellent; designed for live-cell imaging.Suitable, but limited by phototoxicity.
Fixability Not well-retained after formaldehyde fixation.Well-retained after formaldehyde fixation.Can be used on fixed cells, but with potential artifacts.
Super-Resolution Compatibility Potentially compatible with STED and SMLM (BODIPY™-based).Compatible with techniques like SIM and PALM.Not ideal due to poor photostability.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for staining live cells with ER-Tracker™ Green, transduction with CellLight™ ER-GFP, and staining with DiOC₆(3).

ER-Tracker™ Green Staining Protocol for Live-Cell Confocal Microscopy
  • Prepare ER-Tracker™ Green Stock Solution: Dissolve 100 µg of ER-Tracker™ Green in 128 µL of high-quality anhydrous DMSO to create a 1 mM stock solution.

  • Prepare Working Solution: Dilute the 1 mM stock solution in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS) with calcium and magnesium, to a final working concentration of 100 nM to 1 µM. The optimal concentration may vary depending on the cell type.

  • Cell Preparation: Grow cells on glass-bottom dishes or coverslips to the desired confluency.

  • Staining: Remove the culture medium and wash the cells with the imaging buffer. Add the pre-warmed working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with fresh, pre-warmed imaging buffer.

  • Imaging: Image the cells immediately using a confocal microscope equipped with standard FITC/GFP filter sets.

CellLight™ ER-GFP Transduction Protocol for Live-Cell Imaging
  • Cell Plating: Plate cells in a glass-bottom dish or other imaging-compatible vessel.

  • Transduction: Add the appropriate amount of CellLight™ ER-GFP BacMam 2.0 reagent to the cells in their complete culture medium. The optimal amount should be determined empirically, but a starting point is typically 10-30 particles per cell.

  • Incubation: Incubate the cells for at least 16-24 hours at 37°C to allow for expression of the fluorescent protein.

  • Imaging: The cells can be imaged directly in their culture medium or the medium can be replaced with an imaging buffer. Use standard GFP filter settings for visualization.

DiOC₆(3) Staining Protocol for Live-Cell Imaging
  • Prepare Stock Solution: Prepare a 1 mM stock solution of DiOC₆(3) in DMSO.

  • Prepare Working Solution: Dilute the stock solution in a suitable buffer or culture medium to a final concentration. For ER staining, higher concentrations (e.g., 1-10 µM) are typically used, while lower concentrations preferentially stain mitochondria.

  • Staining: Add the working solution to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: Wash the cells with fresh medium or buffer to remove excess dye.

  • Imaging: Image immediately, minimizing light exposure to reduce phototoxicity.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in ER staining and potential cellular effects, the following diagrams are provided in DOT language.

ER_Staining_Workflow cluster_preparation Preparation cluster_staining Staining cluster_imaging Imaging prep_stock Prepare 1 mM Stock Solution (in DMSO) prep_working Prepare 100 nM - 1 µM Working Solution prep_stock->prep_working Dilute in buffer stain Incubate with Working Solution (15-30 min, 37°C) cell_prep Plate and Culture Cells cell_prep->stain wash Wash Cells (2x) stain->wash image Live-Cell Microscopy (Confocal, etc.) wash->image

Fig. 1: Experimental workflow for staining live cells with ER-Tracker™ Green.

Glibenclamide_ER_Interaction cluster_ER Endoplasmic Reticulum ER_Tracker ER-Tracker™ Green (BODIPY™ FL-Glibenclamide) SUR1 Sulfonylurea Receptor 1 (SUR1) on ER Membrane ER_Tracker->SUR1 Binds to KATP_Channel ATP-Sensitive K+ Channel SUR1->KATP_Channel Regulates ER_Lumen ER Lumen Cytosol Cytosol

Fig. 2: Mechanism of ER-Tracker™ Green targeting to the endoplasmic reticulum.

Potential_Glibenclamide_Effects Glibenclamide Glibenclamide (from ER-Tracker™) ER_Stress ER Stress Glibenclamide->ER_Stress May induce at higher concentrations Ca_Homeostasis ER Calcium Homeostasis Glibenclamide->Ca_Homeostasis May perturb [14] UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Prolonged activation can lead to

Fig. 3: Potential signaling pathways affected by the glibenclamide component of ER-Tracker™.

Considerations for Use

When selecting an ER probe, it is important to consider the specific requirements of the experiment. ER-Tracker™ Green offers a balance of high selectivity, good photostability, and low cytotoxicity, making it an excellent choice for many live-cell imaging applications. However, its retention after fixation is poor, making CellLight™ ER-GFP a better option for experiments requiring post-imaging immunocytochemistry.

The glibenclamide component of ER-Tracker™ Green has the potential to affect ER function, particularly at higher concentrations or with prolonged exposure. Studies have shown that glibenclamide can induce ER stress and modulate the unfolded protein response (UPR). While the low concentrations (typically 100 nM to 1 µM) and short incubation times used for staining are generally considered to have minimal impact, researchers should be aware of this potential for off-target effects, especially in sensitive experimental systems.

For super-resolution microscopy, the BODIPY™ FL fluorophore of ER-Tracker™ Green is, in principle, compatible with techniques like STED and SMLM. However, specific protocols and comparative performance data for ER-Tracker™ Green in these advanced imaging modalities are still emerging.

References

A Comparative Guide to ER-Tracker Green for Endoplasmic Reticulum Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The endoplasmic reticulum (ER) is a critical organelle involved in protein synthesis and folding, lipid metabolism, and calcium homeostasis. Visualizing the ER's intricate network and dynamic processes is crucial for understanding cellular function in both healthy and diseased states. ER-Tracker™ Green is a widely used fluorescent probe for live-cell imaging of the ER. This guide provides a comprehensive review of ER-Tracker Green, comparing its performance with alternative probes and offering detailed experimental protocols and relevant signaling pathway diagrams.

This compound: Mechanism of Action

This compound is a cell-permeant stain that is highly selective for the endoplasmic reticulum in live cells.[1][2][3] Its chemical structure consists of a green-fluorescent BODIPY™ FL dye conjugated to glibenclamide.[1][2] Glibenclamide, a sulfonylurea drug, specifically binds to the sulfonylurea receptors (SURs) of ATP-sensitive potassium (KATP) channels, which are prominently located on the ER membrane. This targeted binding mechanism allows for the selective accumulation and visualization of the ER. It is important to note that the pharmacological activity of glibenclamide could potentially influence ER function.

Performance Comparison of this compound and Alternatives

This compound is one of several available tools for ER visualization. Its performance characteristics, along with those of common alternatives, are summarized below. While direct quantitative comparisons of metrics like photostability and cytotoxicity are not always available in the literature, this section provides a qualitative and spectral comparison to aid in probe selection.

Table 1: Spectral and Performance Characteristics of ER Fluorescent Probes

ProbeExcitation (nm)Emission (nm)ColorLive/Fixed CellsMechanism of ActionAdvantagesDisadvantages
ER-Tracker™ Green ~504~511GreenPrimarily LiveBinds to sulfonylurea receptors on ER KATP channelsHigh ER selectivity, low mitochondrial staining compared to DiOC6(3), low toxicity at working concentrations.Staining is not well-retained after fixation, glibenclamide component may affect ER function.
ER-Tracker™ Red ~587~615RedPrimarily LiveBinds to sulfonylurea receptors on ER KATP channelsSimilar to this compound, offers a red-shifted alternative for multicolor imaging.Staining is not well-retained after fixation, glibenclamide component may affect ER function.
ER-Tracker™ Blue-White DPX ~374430-640 (environment-sensitive)Blue/WhiteLiveHydrophobic interaction with ER membranePhotostable, large Stokes shift.Broad emission spectrum may complicate multicolor imaging.
DiOC6(3) ~484~501GreenLive and FixedGeneral membrane stain that accumulates in ER and mitochondriaCan be used in fixed cells.Lower ER selectivity, also stains mitochondria, can be more toxic to cells.
CellLight® ER-GFP/RFP ~488 (GFP) / ~555 (RFP)~520 (GFP) / ~584 (RFP)Green/RedLive and FixedGenetically encoded fluorescent protein targeted to the ER lumenHigh specificity due to genetic targeting, stable expression for long-term studies.Requires transfection/transduction, potential for overexpression artifacts.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for staining live cells with this compound, compiled from manufacturer datasheets and research articles.

General Protocol for Staining Adherent Cells with this compound
  • Cell Preparation:

    • Culture adherent cells on sterile coverslips or in glass-bottom dishes to the desired confluency.

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of this compound by dissolving the lyophilized powder in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.

    • On the day of the experiment, prepare a working solution by diluting the 1 mM stock solution to a final concentration of 100 nM to 1 µM in a suitable buffer, such as pre-warmed Hank's Balanced Salt Solution (HBSS) with calcium and magnesium. The optimal concentration may vary depending on the cell type and should be determined empirically.

  • Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with the pre-warmed buffer.

    • Add the pre-warmed this compound working solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Remove the staining solution.

    • Wash the cells two to three times with fresh, pre-warmed culture medium or buffer.

    • Image the cells immediately using a fluorescence microscope with a standard FITC filter set. For long-term imaging, it is recommended to use a live-cell imaging chamber to maintain physiological conditions.

Fixation (Optional and with Caution)

While this compound is primarily for live-cell imaging, some fluorescence may be retained after formaldehyde fixation. However, fixation is generally not recommended as it can significantly reduce the signal and may alter the staining pattern. If fixation is necessary, a mild fixation with 2-4% formaldehyde for a short duration (e.g., 10-15 minutes) at room temperature may be attempted, followed by thorough washing.

Signaling Pathways and Experimental Workflows

This compound is a valuable tool for studying various cellular processes involving the ER. Below are diagrams of key signaling pathways where ER morphology and function are critical, along with an experimental workflow for studying ER stress.

Unfolded Protein Response (UPR) Signaling Pathway

An accumulation of unfolded or misfolded proteins in the ER triggers a stress response known as the Unfolded Protein Response (UPR). This pathway aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe.

UPR_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP sequesters IRE1_inactive IRE1 (inactive) BiP->IRE1_inactive dissociates PERK_inactive PERK (inactive) BiP->PERK_inactive dissociates ATF6_inactive ATF6 (inactive) BiP->ATF6_inactive dissociates IRE1_active IRE1 (active) IRE1_inactive->IRE1_active dimerizes & autophosphorylates PERK_active PERK (active) PERK_inactive->PERK_active dimerizes & autophosphorylates ATF6_cleaved Cleaved ATF6 ATF6_inactive->ATF6_cleaved translocates & is cleaved XBP1_u XBP1u mRNA IRE1_active->XBP1_u splices XBP1_s XBP1s mRNA XBP1_u->XBP1_s XBP1_protein XBP1s Protein XBP1_s->XBP1_protein translates UPR_genes UPR Target Genes (Chaperones, ERAD) XBP1_protein->UPR_genes activates transcription eIF2a eIF2α PERK_active->eIF2a phosphorylates eIF2a_p p-eIF2α eIF2a->eIF2a_p ATF4 ATF4 eIF2a_p->ATF4 preferential translation Translation_attenuation Global Translation Attenuation eIF2a_p->Translation_attenuation ATF4->UPR_genes activates transcription Apoptosis_genes Apoptosis Genes (CHOP) ATF4->Apoptosis_genes activates transcription ATF6_cleaved->UPR_genes activates transcription

Caption: The Unfolded Protein Response (UPR) signaling cascade.

ER-Mitochondria Calcium Signaling

The ER and mitochondria form close physical associations known as mitochondria-associated membranes (MAMs), which are critical for calcium signaling between the two organelles.

ER_Mitochondria_Ca_Signaling cluster_ER Endoplasmic Reticulum cluster_MAM Mitochondria-Associated Membrane (MAM) cluster_Mitochondrion Mitochondrion ER_lumen ER Lumen (High [Ca2+]) IP3R IP3R Ca_hotspot Ca2+ Hotspot IP3R->Ca_hotspot Ca2+ release VDAC VDAC Ca_hotspot->VDAC Ca2+ entry OMM Outer Mitochondrial Membrane IMM Inner Mitochondrial Membrane MCU MCU VDAC->MCU Ca2+ transport Mito_matrix Mitochondrial Matrix (Low [Ca2+]) MCU->Mito_matrix Ca2+ uptake ATP_production ATP Production Mito_matrix->ATP_production stimulates

Caption: Calcium signaling at ER-Mitochondria contact sites.

Experimental Workflow: Investigating ER Stress

This workflow outlines the steps to induce and analyze ER stress in cultured cells using this compound.

ER_Stress_Workflow start Start: Culture Cells induce_stress Induce ER Stress (e.g., Tunicamycin, Thapsigargin) start->induce_stress stain_cells Stain with this compound induce_stress->stain_cells fix_and_permeabilize Fix and Permeabilize Cells induce_stress->fix_and_permeabilize analyze_protein Analyze Protein Expression (Western Blot, Flow Cytometry) induce_stress->analyze_protein live_imaging Live-Cell Imaging (Confocal Microscopy) stain_cells->live_imaging analyze_morphology Analyze ER Morphology (e.g., fragmentation, swelling) live_imaging->analyze_morphology end End: Correlate Morphology with Stress Markers analyze_morphology->end immunofluorescence Immunofluorescence for UPR Markers (e.g., CHOP, BiP) fix_and_permeabilize->immunofluorescence immunofluorescence->end analyze_protein->end

Caption: Workflow for ER stress analysis using this compound.

Conclusion

This compound is a highly selective and effective probe for visualizing the endoplasmic reticulum in live cells. Its advantages include low cytotoxicity and minimal off-target staining of mitochondria compared to older dyes like DiOC6(3). However, researchers should be mindful of its limitations, particularly its reduced signal after fixation and the potential for its glibenclamide component to influence ER physiology. When selecting a probe for ER analysis, the specific experimental requirements, such as the need for live or fixed-cell imaging and the potential for multicolor experiments, should be carefully considered. The protocols and pathway diagrams provided in this guide serve as a valuable resource for designing and executing robust experiments to investigate the dynamic and vital role of the endoplasmic reticulum in cellular health and disease.

References

A Head-to-Head Comparison of ER-Tracker™ Green and ER-Tracker™ Blue-White DPX for Live-Cell Imaging of the Endoplasmic Reticulum

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise visualization of the endoplasmic reticulum (ER) in living cells is crucial for understanding a myriad of cellular processes, from protein synthesis and folding to calcium homeostasis and lipid metabolism. Fluorescent probes are indispensable tools in this endeavor, and among the most utilized are the ER-Tracker™ series of dyes. This guide provides a detailed, side-by-side comparison of two prominent members of this family: ER-Tracker™ Green and ER-Tracker™ Blue-White DPX.

At a Glance: Key Performance Characteristics

FeatureER-Tracker™ GreenER-Tracker™ Blue-White DPX
Fluorophore BODIPY™ FLDapoxyl™
Targeting Moiety GlibenclamideHydrophobic interaction
Excitation (max) ~504 nm[1][2]~374 nm[3][4]
Emission (max) ~511 nm[1]430–640 nm (environment-sensitive)
Filter Set FITCDAPI or UV longpass
Live-Cell Imaging YesYes
Fixability Not well-retained after formaldehyde fixation. Not recommended for fixed cells.Partially retained after aldehyde fixation, but with significant signal loss.
Reported Photostability GoodDescribed as a photostable probe.
Reported Cytotoxicity Low toxicity at working concentrations.Low toxicity at working concentrations.
Mechanism of ER Targeting Binds to sulfonylurea receptors of ATP-sensitive K+ channels on the ER membrane.Accumulates in the ER due to its hydrophobic nature, likely interacting with the unique lipid environment of the ER membrane.

Delving Deeper: A Detailed Comparison

Mechanism of Action and Specificity

ER-Tracker™ Green is a conjugate of the green-fluorescent BODIPY™ FL dye and glibenclamide. Glibenclamide is a sulfonylurea drug that specifically binds to the sulfonylurea receptors of ATP-sensitive potassium (KATP) channels, which are prominently located on the ER membrane. This targeted binding mechanism confers high selectivity for the ER over other organelles like mitochondria. However, it is important to note that the pharmacological activity of glibenclamide could potentially influence ER function, and variable expression of sulfonylurea receptors in certain cell types might lead to off-target labeling.

ER-Tracker™ Blue-White DPX , in contrast, does not rely on a specific ligand-receptor interaction for its ER localization. It is a member of the Dapoxyl™ dye family and its selective accumulation within the ER is attributed to its hydrophobic properties, which favor its partitioning into the unique, cholesterol-poor lipid environment of the ER membrane.

Spectral Properties and Imaging Considerations

The distinct spectral profiles of these two dyes are a primary consideration for experimental design, particularly for multiplexing experiments.

ER-Tracker™ Green has excitation and emission maxima of approximately 504 nm and 511 nm, respectively, making it compatible with standard FITC filter sets.

ER-Tracker™ Blue-White DPX exhibits more complex photophysical properties. It is excited by UV light at around 374 nm and has a broad, environment-sensitive emission spectrum that can range from 430 nm to 640 nm. This large Stokes shift is advantageous for minimizing self-quenching. Its fluorescence is sensitive to the polarity of its local environment; as polarity increases, the emission maximum shifts to longer wavelengths, and the quantum yield decreases. For imaging, a DAPI or a UV longpass filter is recommended.

Performance in Live-Cell Imaging

Both probes are designed for and are highly effective in live-cell imaging applications.

ER-Tracker™ Blue-White DPX is frequently described as a photostable probe, which is a critical feature for time-lapse microscopy experiments that require prolonged exposure to excitation light.

Regarding cytotoxicity, both dyes are reported to have low toxicity to cells when used at their recommended low concentrations. However, researchers should always empirically determine the optimal, lowest possible concentration to minimize potential artifacts and cellular stress.

Experimental Protocols

Below are generalized protocols for staining live cells with ER-Tracker™ Green and ER-Tracker™ Blue-White DPX. Optimal conditions, particularly the final working concentration and incubation time, should be determined for each specific cell type and experimental setup.

ER-Tracker™ Green Staining Protocol
  • Stock Solution Preparation: Prepare a 1 mM stock solution by dissolving the lyophilized powder in high-quality, anhydrous DMSO. For example, dissolve 100 µg in 128 µL of DMSO. Aliquot and store at -20°C, protected from light and moisture.

  • Working Solution Preparation: On the day of the experiment, dilute the 1 mM stock solution in a suitable buffer, such as pre-warmed (37°C) serum-free medium or Hanks' Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg), to a final working concentration of 100 nM to 1 µM.

  • Cell Staining:

    • For adherent cells, remove the growth medium and wash the cells once with the imaging buffer.

    • Add the pre-warmed working solution to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Imaging:

    • Remove the staining solution and replace it with fresh, pre-warmed imaging buffer.

    • Image the cells immediately using a fluorescence microscope equipped with a FITC filter set.

    • Note: This dye is not well-retained after fixation with formaldehyde and is not recommended for fixed-cell applications.

ER-Tracker™ Blue-White DPX Staining Protocol
  • Stock Solution: This probe is typically supplied as a 1 mM solution in DMSO. Store at -20°C, protected from light.

  • Working Solution Preparation: Dilute the 1 mM stock solution in a suitable pre-warmed (37°C) buffer (e.g., serum-free medium or HBSS/Ca/Mg) to a final working concentration, typically ranging from 100 nM to 1 µM.

  • Cell Staining:

    • For adherent cells, remove the growth medium and wash once with the imaging buffer.

    • Add the pre-warmed working solution.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Imaging:

    • Remove the staining solution and replace it with fresh, pre-warmed imaging buffer.

    • Image the cells using a fluorescence microscope with a DAPI or UV longpass filter set.

    • Note on Fixation: The staining pattern is only partially retained after fixation with aldehydes, and a significant loss of fluorescence signal is expected.

Visualizing Experimental Workflows and Biological Pathways

To further aid in experimental design and data interpretation, the following diagrams, created using the DOT language, illustrate a typical live-cell imaging workflow and a simplified representation of the ER stress signaling pathway.

LiveCell_ER_Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Culture cells on imaging dish wash1 Wash with pre-warmed buffer cell_culture->wash1 prep_ws Prepare working solution (100 nM - 1 µM) stain Incubate with ER-Tracker (15-30 min, 37°C) wash1->stain prep_ws->stain wash2 Wash to remove excess dye stain->wash2 add_media Add fresh imaging medium wash2->add_media acquire Acquire images on fluorescence microscope add_media->acquire analyze Analyze ER morphology and dynamics acquire->analyze

Caption: A generalized workflow for staining live cells with ER-Tracker™ dyes.

ER_Stress_Signaling_Pathway cluster_sensors ER Stress Sensors cluster_response Unfolded Protein Response (UPR) ER_Stress ER Stress (e.g., unfolded proteins) PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 translation_attenuation Protein Translation Attenuation PERK->translation_attenuation apoptosis Apoptosis (prolonged stress) PERK->apoptosis chaperone_upregulation ER Chaperone Upregulation IRE1->chaperone_upregulation ERAD ER-Associated Degradation (ERAD) IRE1->ERAD IRE1->apoptosis ATF6->chaperone_upregulation

Caption: A simplified diagram of the major branches of the Unfolded Protein Response (UPR).

Conclusion and Recommendations

The choice between ER-Tracker™ Green and ER-Tracker™ Blue-White DPX hinges on the specific requirements of the experiment.

Choose ER-Tracker™ Green for:

  • Standard fluorescence microscopy with a FITC filter set.

  • Experiments where the potential pharmacological effects of glibenclamide are not a concern.

  • When a well-defined, narrow emission spectrum is preferred.

Choose ER-Tracker™ Blue-White DPX for:

  • Long-term time-lapse imaging, owing to its reported high photostability.

  • Multiplexing experiments where a UV-excitable probe with a broad emission is needed to be spectrally distinct from other fluorophores.

  • Applications where avoiding potential ligand-induced effects on ER function is a priority.

For both probes, it is imperative to perform preliminary experiments to determine the optimal staining concentration and incubation time for the specific cell type under investigation to ensure bright, specific staining with minimal impact on cell health and physiology. This due diligence will ultimately lead to more reliable and reproducible insights into the dynamic world of the endoplasmic reticulum.

References

Validating ER-Tracker™ Green Specificity Through Co-localization with the Endoplasmic Reticulum Chaperone Calreticulin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

For scientists studying the intricate network of the endoplasmic reticulum (ER), accurate and reliable visualization is paramount. ER-Tracker™ Green, a fluorescent probe that selectively labels the ER in live cells, offers a convenient method for this purpose. However, confirming the precise localization of such dyes is a critical step in ensuring experimental validity. This guide provides a comprehensive comparison and a detailed protocol for validating ER-Tracker™ Green staining by co-localizing it with a known ER-resident protein, Calreticulin, through immunofluorescence.

Performance Comparison: ER-Tracker™ Green vs. Anti-Calreticulin Immunofluorescence

FeatureER-Tracker™ GreenAnti-Calreticulin Antibody (Immunofluorescence)
Target Sulfonylurea receptors of ATP-sensitive K+ channels on the ER membrane.[1][2][3]Calreticulin, a soluble chaperone protein within the ER lumen.[4][5]
Cell State Live cells.Fixed and permeabilized cells.
Procedure Time Short (15-30 minutes incubation).Longer, multi-step process (hours to overnight).
Fixation Compatibility Not well-retained after formaldehyde fixation.Requires fixation and permeabilization.
Specificity Highly selective for the ER with minimal mitochondrial staining.Highly specific to Calreticulin, a well-established ER marker.
Potential Artifacts Glibenclamide component may affect ER function.Fixation and permeabilization can alter cell morphology and antigen accessibility.
Instrumentation Fluorescence microscope with a standard FITC filter set (Ex/Em ~504/511 nm).Fluorescence microscope with appropriate filter sets for the chosen secondary antibody fluorophore.

Experimental Validation: Co-localization Protocol

This protocol outlines the sequential steps for staining live cells with ER-Tracker™ Green, followed by fixation, permeabilization, and immunofluorescent labeling of Calreticulin to demonstrate co-localization.

Materials
  • ER-Tracker™ Green (e.g., Thermo Fisher Scientific, E34251)

  • Primary antibody: Rabbit anti-Calreticulin (e.g., Cell Signaling Technology, #12238)

  • Secondary antibody: Goat anti-Rabbit IgG conjugated to a red fluorophore (e.g., Alexa Fluor 594)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton™ X-100 in PBS

  • Bovine Serum Albumin (BSA)

  • Glass-bottom dishes or coverslips suitable for high-resolution imaging

  • Fluorescence microscope

Experimental Workflow

G cluster_0 Live-Cell Staining cluster_1 Immunofluorescence cluster_2 Data Analysis A Seed cells on glass-bottom dishes B Incubate with ER-Tracker™ Green (15-30 min) A->B C Wash with fresh medium B->C D Image live cells (Green Channel) C->D E Fix cells with 4% PFA D->E Proceed to fixation F Permeabilize with 0.1% Triton™ X-100 E->F G Block with BSA F->G H Incubate with anti-Calreticulin primary antibody G->H I Incubate with fluorescent secondary antibody H->I J Wash and mount I->J K Image fixed cells (Red Channel) J->K Re-image same field of view L Merge Green and Red channels K->L M Analyze for co-localization L->M

Figure 1. Experimental workflow for co-localization.
Detailed Protocol

  • Cell Culture: Seed your cells of interest onto glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • ER-Tracker™ Green Staining (Live Cells):

    • Prepare a working solution of ER-Tracker™ Green in a suitable buffer or medium, as recommended by the manufacturer (typically 1 µM).

    • Remove the growth medium from the cells and wash once with pre-warmed PBS.

    • Add the ER-Tracker™ Green working solution to the cells and incubate at 37°C for 15-30 minutes.

    • Replace the staining solution with fresh, pre-warmed cell culture medium.

  • Live-Cell Imaging:

    • Immediately image the live, stained cells using a fluorescence microscope equipped with a suitable filter for green fluorescence (e.g., FITC filter set).

    • Capture images of several representative fields of view, noting their positions for subsequent imaging.

  • Fixation and Permeabilization:

    • Carefully aspirate the medium and wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Immunolabeling:

    • Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.

    • Incubate the cells with the primary anti-Calreticulin antibody diluted in the blocking solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently-labeled secondary antibody, diluted in the blocking solution, for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Imaging and Analysis:

    • Mount the coverslips with a suitable mounting medium.

    • Re-image the same fields of view that were captured during the live-cell imaging step, this time acquiring images in both the green and red channels.

    • Merge the images from the green (ER-Tracker™ Green) and red (anti-Calreticulin) channels. A high degree of overlap in the fluorescent signals will confirm that ER-Tracker™ Green accurately localizes to the endoplasmic reticulum.

Conclusion

This guide provides a framework for the validation of ER-Tracker™ Green as a specific marker for the endoplasmic reticulum. By demonstrating strong co-localization with the well-established ER-resident protein Calreticulin, researchers can confidently employ ER-Tracker™ Green for their live-cell imaging studies of ER morphology and dynamics. The provided protocol and comparative data serve as a valuable resource for ensuring the accuracy and reliability of experimental findings in cell biology and drug development.

References

Assessing Potential Off-Target Effects of ER-Tracker™ Green: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ER-Tracker™ Green is a widely utilized fluorescent probe for visualizing the endoplasmic reticulum (ER) in live cells. Its efficacy is attributed to the conjugation of a green-fluorescent BODIPY™ FL dye to glibenclamide, a sulfonylurea drug that binds to ATP-sensitive potassium (KATP) channels abundant on the ER membrane.[1] However, the pharmacological activity of glibenclamide and the nature of its binding can lead to potential off-target effects, necessitating a careful evaluation for sensitive applications. This guide provides a comparative analysis of ER-Tracker™ Green with alternative ER probes, focusing on potential off-target effects and supported by experimental data and protocols.

Mechanism of Action and Potential Off-Target Effects of ER-Tracker™ Green

ER-Tracker™ Green's specificity for the ER stems from the glibenclamide moiety's affinity for the sulfonylurea receptor (SUR) subunit of KATP channels.[1] This interaction, however, is also the primary source of its potential off-target effects:

  • Pharmacological Activity: Glibenclamide is a known inhibitor of KATP channels. This inhibition can perturb ER function, most notably by affecting calcium homeostasis.[2] Such alterations could influence experimental outcomes, particularly in studies focused on ER stress, calcium signaling, or apoptosis.

  • Variable SUR Expression: The expression levels of SURs can vary significantly between different cell types. This variability may lead to inconsistent or non-specific staining in certain cell lines.[1][3]

  • SUR-Independent Binding: Studies have indicated that the BODIPY™ FL dye itself may contribute to non-specific binding to intracellular lipids, a phenomenon termed SUR-independent labeling. Research on a fluorescent glibenclamide derivative showed that only about 17% of the total fluorescence intensity in RINm5F cells was due to specific binding to SUR1, with the fluorescent label itself contributing to non-specific binding.

Comparison with Alternative ER-Staining Probes

Several alternatives to ER-Tracker™ Green are available, each with its own set of advantages and disadvantages regarding off-target effects.

ProbeMechanism of ActionPotential Off-Target Effects
ER-Tracker™ Green BODIPY™ FL conjugated to glibenclamide; binds to SUR on KATP channels.Pharmacological effects of glibenclamide (e.g., altered Ca2+ homeostasis), variable staining due to SUR expression, SUR-independent binding of BODIPY™ FL.
ER-Tracker™ Red BODIPY™ TR conjugated to glibenclamide; same mechanism as the green version.Similar to ER-Tracker™ Green, including potential effects on ER function and non-specific binding.
ER-Tracker™ Blue-White DPX A Dapoxyl-based dye that is environmentally sensitive and becomes fluorescent in the hydrophobic ER membrane.The mechanism is less specific than receptor-binding, relying on the unique lipid environment of the ER. May show some non-specific membrane staining.
DiOC6(3) A lipophilic carbocyanine dye that stains intracellular membranes. At high concentrations, it stains the ER.High phototoxicity, causing rapid cell damage upon illumination. At lower concentrations, it preferentially accumulates in mitochondria due to their membrane potential.
CellLight® ER-GFP A genetically encoded fluorescent protein (GFP) fused to an ER targeting sequence (calreticulin signal sequence and KDEL retention sequence).Requires transfection, which can have variable efficiency and may induce cellular stress. Off-target effects of the expressed fusion protein are possible, and control siRNAs for GFP have been shown to have off-target effects.

Quantitative Data Summary

While direct, side-by-side quantitative comparisons of off-target effects are limited in the published literature, the following table summarizes key characteristics based on available information. IC50 values for cytotoxicity can vary significantly depending on the cell line and assay conditions.

ProbeReported CytotoxicityMitochondrial Staining
ER-Tracker™ Green Low toxicity at recommended concentrations.Rarely stains mitochondria.
ER-Tracker™ Red Low toxicity at recommended concentrations.Rarely stains mitochondria.
ER-Tracker™ Blue-White DPX Information not readily available.Not reported to stain mitochondria.
DiOC6(3) High phototoxicity.Stains mitochondria, especially at lower concentrations.
CellLight® ER-GFP Minimal toxicity from the expressed protein, but transfection itself can be stressful to cells.Does not stain mitochondria.

Experimental Protocols for Assessing Off-Target Effects

To enable researchers to independently assess the potential off-target effects of ER-Tracker™ Green and other probes in their specific experimental systems, detailed methodologies for key experiments are provided below.

Cell Viability Assay (using Calcein-AM and Ethidium Homodimer-1)

This assay distinguishes between live and dead cells based on membrane integrity and esterase activity.

Materials:

  • Cells of interest

  • ER-Tracker™ Green or alternative probe

  • Calcein-AM (e.g., Thermo Fisher Scientific, C3100MP)

  • Ethidium Homodimer-1 (EthD-1) (e.g., Thermo Fisher Scientific, E1169)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Probe Incubation: Treat cells with a range of concentrations of the ER probe for the desired staining time (e.g., 15-30 minutes for ER-Tracker™ Green). Include a vehicle-only control.

  • Washing: Gently wash the cells twice with PBS.

  • Staining: Prepare a working solution of Calcein-AM (e.g., 2 µM) and EthD-1 (e.g., 4 µM) in PBS.

  • Incubation: Add the staining solution to each well and incubate for 30-45 minutes at room temperature, protected from light.

  • Imaging/Quantification:

    • Microscopy: Image the cells using appropriate filter sets for green (Calcein in live cells) and red (EthD-1 in dead cells) fluorescence.

    • Plate Reader: Measure fluorescence intensity at ~495 nm excitation / 515 nm emission for Calcein-AM and ~528 nm excitation / 617 nm emission for EthD-1.

  • Analysis: Calculate the percentage of viable cells by comparing the number of green-fluorescent cells to the total number of cells (green + red).

Mitochondrial Membrane Potential Assay (using TMRM)

This assay assesses mitochondrial health by measuring the mitochondrial membrane potential. A decrease in potential is an indicator of mitochondrial dysfunction.

Materials:

  • Cells of interest

  • ER-Tracker™ Green or alternative probe

  • Tetramethylrhodamine, methyl ester (TMRM) (e.g., Thermo Fisher Scientific, T668)

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) - as a positive control for mitochondrial depolarization

  • Complete cell culture medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Staining: Seed cells and stain with the ER probe as described in the cell viability assay.

  • TMRM Loading: After washing out the ER probe, add pre-warmed complete medium containing TMRM (e.g., 25-100 nM) to the cells.

  • Incubation: Incubate for 20-30 minutes at 37°C.

  • Positive Control: In a separate set of wells, add CCCP (e.g., 10 µM) for the final 5-10 minutes of incubation to induce depolarization.

  • Washing: Gently wash the cells once with pre-warmed medium.

  • Imaging/Analysis:

    • Microscopy: Immediately image the cells using a TRITC/Rhodamine filter set. Healthy mitochondria will exhibit bright red fluorescence, while depolarized mitochondria will show reduced fluorescence.

    • Flow Cytometry: Harvest the cells and analyze the TMRM fluorescence intensity.

ER Calcium Homeostasis Assay (Conceptual)

Directly measuring ER calcium changes can be complex. Genetically encoded calcium indicators targeted to the ER (e.g., G-CEPIA1er or R-CEPIA1er) are often used. A conceptual experiment to assess the impact of an ER probe would involve:

  • Transfection: Transfect cells with an ER-targeted calcium sensor.

  • Probe Staining: Stain the transfected cells with ER-Tracker™ Green or an alternative probe.

  • Live-Cell Imaging: Perform time-lapse imaging of the calcium sensor's fluorescence before, during, and after probe application.

  • Analysis: A significant change in the baseline fluorescence of the calcium sensor upon probe addition would indicate an effect on ER calcium homeostasis.

Visualizations

Signaling Pathway of ER-Tracker™ Green

ER_Tracker_Green_Pathway ER_Tracker ER-Tracker™ Green (BODIPY™ FL-Glibenclamide) Cell_Membrane Cell Membrane ER_Tracker->Cell_Membrane Permeates Cytosol Cytosol Cell_Membrane->Cytosol ER_Membrane ER Membrane Cytosol->ER_Membrane Diffuses to SUR Sulfonylurea Receptor (SUR) on KATP Channel ER_Membrane->SUR Glibenclamide binds to Fluorescence Green Fluorescence SUR->Fluorescence Accumulation leads to

Caption: Mechanism of ER-Tracker™ Green localization.

Experimental Workflow for Off-Target Effect Assessment

Off_Target_Workflow Start Start: Select ER Probe Cell_Culture Culture Cells Start->Cell_Culture Probe_Incubation Incubate with ER Probe (e.g., ER-Tracker™ Green) Cell_Culture->Probe_Incubation Wash Wash Cells Probe_Incubation->Wash Assay Perform Off-Target Assays Wash->Assay Viability Cell Viability Assay (Calcein-AM/EthD-1) Assay->Viability Mito Mitochondrial Potential Assay (TMRM) Assay->Mito Calcium ER Calcium Assay (Conceptual) Assay->Calcium Analysis Analyze Data Viability->Analysis Mito->Analysis Calcium->Analysis Comparison Compare with Controls and Alternatives Analysis->Comparison

Caption: Workflow for assessing potential off-target effects.

Logical Relationship of Potential Off-Target Effects

Off_Target_Logic ER_Tracker ER-Tracker™ Green Glibenclamide Glibenclamide Component ER_Tracker->Glibenclamide BODIPY BODIPY™ FL Component ER_Tracker->BODIPY Pharm_Effect Pharmacological Effect (KATP Channel Inhibition) Glibenclamide->Pharm_Effect SUR_Variation Variable SUR Expression Glibenclamide->SUR_Variation Non_Specific_Binding SUR-Independent Lipid Binding BODIPY->Non_Specific_Binding Altered_Function Altered ER Function (e.g., Ca2+ Homeostasis) Pharm_Effect->Altered_Function Inconsistent_Staining Inconsistent/ Non-ER Staining SUR_Variation->Inconsistent_Staining Non_Specific_Binding->Inconsistent_Staining

Caption: Potential sources of off-target effects for ER-Tracker™ Green.

Conclusion

ER-Tracker™ Green is a powerful tool for visualizing the endoplasmic reticulum in live cells. However, its reliance on the pharmacologically active molecule glibenclamide for targeting introduces the potential for off-target effects that researchers must consider. These effects, including alterations in ER function and non-specific staining, can be particularly relevant in sensitive assays. By understanding these potential drawbacks and comparing ER-Tracker™ Green with alternatives such as other ER-Tracker™ dyes, DiOC6(3), and genetically encoded reporters, researchers can make an informed decision on the most appropriate probe for their experimental needs. The provided protocols offer a framework for empirically assessing these off-target effects within the context of a specific biological system.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling ER-Tracker Green

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Logistics for ER-Tracker Green

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound. By offering clear, procedural, and step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, ensuring the integrity of your research and the safety of your team.

Personal Protective Equipment (PPE) and Essential Safety

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety practices is paramount.[1] The recommended personal protective equipment includes:

  • Lab Coat: To protect from spills and contamination.

  • Safety Glasses: To shield eyes from potential splashes.

  • Gloves: To prevent skin contact.

This compound is supplied as a lyophilized powder and is reconstituted in dimethyl sulfoxide (DMSO).[2][3][4] DMSO is a combustible liquid and can facilitate the absorption of other chemicals through the skin. Therefore, exercise caution when handling the DMSO stock solution.

Quantitative Data Summary

For quick reference, the key quantitative data for this compound is summarized in the table below.

PropertyValueCitations
Molecular Weight 783.09 g/mol
Excitation Maximum ~504 nm
Emission Maximum ~511 nm
Recommended Stock Solution 1 mM in DMSO
Recommended Working Concentration 100 nM - 2 µM in buffer or media
Storage (Lyophilized) ≤–20°C, desiccated and protected from light
Storage (DMSO Stock) ≤–20°C, in aliquots to avoid freeze-thaw cycles

Experimental Protocol: Staining Adherent Cells with this compound

This protocol provides a step-by-step guide for staining the endoplasmic reticulum in live, adherent cells.

Materials:

  • This compound (lyophilized powder)

  • High-quality, anhydrous DMSO

  • Appropriate cell culture medium (phenol red-free medium can reduce background fluorescence)

  • Hanks' Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg) or other suitable buffer

  • Adherent cells cultured on coverslips or in imaging-compatible plates

Procedure:

  • Prepare 1 mM Stock Solution:

    • Allow the vial of lyophilized this compound to warm to room temperature.

    • Briefly centrifuge the vial to collect the powder at the bottom.

    • Reconstitute the 100 µg of this compound in 128 µL of high-quality DMSO to create a 1 mM stock solution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

  • Prepare Working Solution:

    • On the day of the experiment, dilute the 1 mM stock solution to the desired working concentration (typically between 100 nM and 2 µM) in pre-warmed (37°C) cell culture medium or HBSS/Ca/Mg. The optimal concentration may vary depending on the cell type and should be determined empirically.

  • Cell Staining:

    • Grow adherent cells to the desired confluency on coverslips or in an appropriate imaging dish.

    • Remove the growth medium.

    • Wash the cells once with the pre-warmed buffer or medium.

    • Add the pre-warmed this compound working solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Imaging:

    • Remove the staining solution.

    • Wash the cells twice with fresh, pre-warmed medium or buffer.

    • Replace with fresh, pre-warmed medium for imaging. To reduce background fluorescence, phenol red-free medium can be used.

    • Image the cells live using a fluorescence microscope with a standard FITC filter set. Note: this compound is recommended for live-cell imaging only, as the signal is not well-retained after fixation.

Disposal Plan

Proper disposal of this compound and associated materials is crucial to maintain a safe laboratory environment. All waste should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.

  • Unused Stock Solution (in DMSO): Collect in a designated, labeled hazardous waste container for flammable organic solvents.

  • Contaminated Labware (pipette tips, tubes, etc.): Place in a designated hazardous waste container for solid chemical waste.

  • Aqueous Waste (working solution, cell culture media): While this compound itself is not classified as hazardous, the working solution contains a chemical dye. It is best practice to collect this liquid waste in a designated hazardous waste container for aqueous chemical waste. Do not pour it down the drain.

  • Contaminated Cells: After imaging, the remaining cells and media should be treated as chemical waste and collected in the aqueous chemical waste container.

Workflow and Logic Diagrams

The following diagrams illustrate the safe handling workflow and the logical relationships in the experimental protocol.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal reconstitute Reconstitute Lyophilized Powder in DMSO prepare_working Prepare Working Solution reconstitute->prepare_working stain_cells Stain Live Cells prepare_working->stain_cells wear_ppe Wear Appropriate PPE wear_ppe->stain_cells image_cells Image Cells stain_cells->image_cells dispose_solid Dispose of Solid Waste stain_cells->dispose_solid dispose_sharps Dispose of Sharps stain_cells->dispose_sharps dispose_liquid Dispose of Liquid Waste image_cells->dispose_liquid

Caption: A workflow diagram illustrating the key stages of handling this compound safely.

Experimental Logic for this compound Staining start Start prep_stock Prepare 1 mM Stock Solution start->prep_stock prep_working Prepare Working Solution (100 nM - 2 µM) prep_stock->prep_working stain Incubate Cells (15-30 min) prep_working->stain wash Wash Cells stain->wash image Live Cell Imaging wash->image end End image->end

Caption: A logical flow diagram of the experimental protocol for this compound staining.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.